Clocinizine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQANMZWGKYDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027146 | |
| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298-55-5 | |
| Record name | Clocinizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Clocinizine's Interaction with H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocinizine is a first-generation diphenylmethylpiperazine H1-antihistamine.[1][2] Like other antihistamines in its class, its primary therapeutic action is to attenuate the inflammatory processes mediated by histamine, making it useful in the treatment of allergic conditions such as rhinitis, conjunctivitis, and urticaria.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound on histamine H1 receptors, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize these activities.
Core Mechanism of Action at the H1 Receptor
This compound functions as an inverse agonist at the histamine H1 receptor. This is a critical distinction from a neutral antagonist. While a neutral antagonist would simply block the binding of the agonist (histamine), an inverse agonist binds to the receptor and stabilizes it in an inactive conformation. This not only prevents histamine binding but also reduces the basal, or constitutive, activity of the receptor that may be present even in the absence of an agonist.
The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that is inhibited by this compound.
Signaling Pathway Inhibition
The binding of this compound to the H1 receptor interferes with the histamine-induced signaling cascade. This primarily involves the inhibition of the phospholipase C (PLC) / phosphatidylinositol (PIP2) pathway .[1][2]
Inhibition of this pathway by this compound leads to:
-
Reduced Intracellular Calcium (Ca²⁺) Mobilization: The downstream signaling cascade from H1 receptor activation normally leads to an increase in intracellular calcium. By blocking the receptor, this compound prevents this increase, which contributes to the stabilization of mast cells and a reduction in further histamine release.[1][2]
-
Decreased NF-κB Activation: The PLC/PIP2 pathway is linked to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2] NF-κB is a key regulator of the immune response, and its activation leads to the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. By inhibiting the H1 receptor, this compound reduces the activity of NF-κB, thereby decreasing the production of these inflammatory mediators.[1][2]
The following diagram illustrates the H1 receptor signaling pathway and the inhibitory action of this compound.
Data Presentation
As specific quantitative data for this compound's H1 receptor binding affinity (Kᵢ, IC₅₀) and functional antagonism (pA₂) are not available in the reviewed literature, a comparative table with other H1-antihistamines for which data is publically available is provided below for context.
| Compound | Class | H1 Receptor Kᵢ (nM) | Reference |
| Mepyramine | First Generation (Ethylenediamine) | 1.2 | [Various sources] |
| Diphenhydramine | First Generation (Ethanolamine) | 11.0 | [Various sources] |
| Cetirizine | Second Generation (Piperazine) | 2.7 | [Various sources] |
| Loratadine | Second Generation (Piperidine) | 3.9 | [Various sources] |
| This compound | First Generation (Diphenylmethylpiperazine) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the H1 receptor.
H1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for the H1 receptor.
Objective: To measure the ability of this compound to compete with a known radiolabeled H1 receptor antagonist for binding to the receptor.
Materials:
-
Membrane preparation from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a commonly used H1 antagonist radioligand).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or this compound dilution.
-
50 µL of [³H]-mepyramine (final concentration of ~1-2 nM).
-
100 µL of the H1 receptor membrane preparation (10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
NF-κB Activation Assay (High-Content Screening)
This assay measures the ability of a compound to inhibit histamine-induced translocation of NF-κB from the cytoplasm to the nucleus.
Objective: To quantify the inhibitory effect of this compound on H1 receptor-mediated NF-κB activation.
Materials:
-
A suitable cell line that expresses the H1 receptor and shows a robust NF-κB translocation response to histamine (e.g., HeLa or A549 cells).
-
Histamine (as the agonist).
-
Test compound: this compound.
-
Primary antibody against the p65 subunit of NF-κB.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fixation and permeabilization buffers.
-
High-content imaging system.
Procedure:
-
Seed the cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pre-determined optimal concentration of histamine for a time known to induce maximal NF-κB translocation (e.g., 30 minutes).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images of the cells using a high-content imaging system.
Data Analysis:
-
The imaging software will identify the nuclear and cytoplasmic compartments of each cell based on the DAPI and cellular staining.
-
The intensity of the p65 fluorescence in both compartments is quantified.
-
The ratio of nuclear to cytoplasmic fluorescence is calculated for each cell.
-
The average ratio for each treatment condition is determined.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the histamine-induced increase in the nuclear-to-cytoplasmic ratio.
-
An IC₅₀ value for the inhibition of NF-κB translocation can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
References
Beyond Allergies: A Technical Examination of Clocinizine's Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocinizine, a first-generation diphenylmethylpiperazine H1-antihistamine, has long been utilized for the symptomatic relief of allergic conditions. However, emerging evidence suggests its pharmacological profile extends beyond histamine H1 receptor antagonism, encompassing potential antiviral, anticancer, and ion channel modulatory activities. This technical guide delves into the non-antihistamine biological functions of this compound, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic repositioning of this compound and related compounds.
Introduction
This compound is a well-established H1-antihistamine, effectively mitigating allergic responses by competitively inhibiting the action of histamine at its H1 receptor. This action downstream modulates signaling pathways such as the phospholipase C and phosphatidylinositol (PIP2) pathways, leading to a reduction in pro-inflammatory cytokine expression and mast cell stabilization.[1][2] Like other first-generation antihistamines, this compound can cross the blood-brain barrier, which accounts for its sedative effects.[1][2]
Beyond this primary mechanism, a growing body of research indicates that this compound and other diphenylmethylpiperazine antihistamines possess a broader spectrum of biological activities. These off-target effects present exciting opportunities for drug repurposing in various therapeutic areas, including virology and oncology. This guide will explore these non-canonical activities, providing a framework for future investigation.
Quantitative Data on Non-Antihistamine Activities
Table 1: Antiviral Activity of Related Antihistamines
| Compound | Virus | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| Fluphenazine | MERS-CoV | Not Specified | Not Specified | 5.86 | [3] |
| Fluphenazine | SARS-CoV | Not Specified | Not Specified | 21.43 | [3] |
| Chlorpromazine | MERS-CoV | Not Specified | Not Specified | 9.51 | [3] |
| Chlorpromazine | SARS-CoV | Not Specified | Not Specified | 12.97 | [3] |
Table 2: Anticancer Activity of a Piperazine Derivative
| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Piperazine Derivative (PD-2) | HepG2 (Liver Cancer) | Not Specified | 2.396 (antioxidant activity) | [4][5] |
Table 3: Ion Channel Modulation by a Diphenylpiperazine Derivative
| Compound | Ion Channel | Assay Type | IC50 (nM) | Reference |
| NP118809 | N-type Calcium Channel | Not Specified | 10-150 | [6] |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the biological activities of this compound and related compounds beyond their antihistamine effects.
Antiviral Activity Assessment (Plaque Reduction Assay)
This assay is a standard method to determine the ability of a compound to inhibit the replication of lytic viruses.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Virus stock (e.g., SARS-CoV-2, Influenza)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Agarose or Methylcellulose
-
Crystal Violet solution
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection: When cells are confluent, remove the growth medium and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with DMEM containing 2% FBS, antibiotics, and the various concentrations of this compound. An agarose or methylcellulose overlay is used to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 value (the concentration of this compound that inhibits plaque formation by 50%) is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][6][7]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
This compound (dissolved in DMSO)
-
DMEM or RPMI-1640 medium with 10% FBS and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that reduces cell viability by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[8]
Ion Channel Modulation Assessment (Patch-Clamp Electrophysiology)
The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel activity.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific calcium or potassium channel)
-
This compound
-
External and internal recording solutions specific for the ion channel being studied
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with the appropriate internal solution.
-
Giga-seal Formation: Under microscopic guidance, bring a micropipette into contact with a cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, achieving the whole-cell recording configuration.
-
Data Recording: Apply voltage protocols to elicit ion channel currents and record the baseline activity.
-
Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound.
-
Effect Measurement: Record the changes in ion channel currents in the presence of the compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel parameters such as current amplitude, activation, inactivation, and recovery from inactivation. The IC50 for channel block can be determined from the concentration-response curve.
Signaling Pathways and Visualizations
This compound's biological activities beyond H1-receptor antagonism are likely mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Several antihistamines have been shown to inhibit NF-κB activation.[2][7][9] This inhibition can occur through H1-receptor-dependent and -independent mechanisms.[7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Calcium/Calcineurin Signaling Pathway
Histamine binding to H1 receptors triggers an increase in intracellular calcium.[10] This calcium signaling can activate calcineurin, a phosphatase involved in various cellular processes, including immune responses. Antihistamines, by blocking the initial signal, can modulate this pathway.
Caption: Modulation of the Calcium/Calcineurin signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some studies suggest that histamine receptors can modulate this pathway, and therefore, antihistamines may have an impact on its activity.[11]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound, a first-generation antihistamine, demonstrates a range of biological activities that extend beyond its primary function as an H1 receptor antagonist. The available evidence, largely from studies on structurally related compounds, suggests potential antiviral, anticancer, and ion channel modulatory effects. These activities are likely mediated through the modulation of key signaling pathways, including NF-κB, calcium/calcineurin, and PI3K/Akt. While more direct research on this compound is needed to fully elucidate its pharmacological profile and therapeutic potential in these new areas, the existing data provides a strong rationale for further investigation. The repurposing of well-characterized drugs like this compound offers a promising and efficient strategy for the development of novel therapeutics for a variety of diseases. This technical guide serves as a foundational resource to stimulate and inform future research in this exciting field.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Meclizine, a piperazine-derivative antihistamine, binds to dimerized translationally controlled tumor protein and attenuates allergic reactions in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ release-activated Ca2+ channels are responsible for histamine-induced Ca2+ entry, permeability increase, and interleukin synthesis in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioinformatics and Network Pharmacology Identify the Therapeutic Role of Guominkang in Allergic Asthma by Inhibiting PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatics and Network Pharmacology Identify the Therapeutic Role of Guominkang in Allergic Asthma by Inhibiting PI3K/Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting PI3K/Akt-Signaling Pathway Improves Neurobehavior Changes in Anti-NMDAR Encephalitis Mice by Ameliorating Blood-Brain Barrier Disruption and Neuronal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anthelmintic Properties of Clocinizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocinizine, a first-generation antihistamine of the diphenylmethylpiperazine class, has demonstrated significant in vitro anthelmintic properties against various helminth parasites.[1][2] This technical guide provides a comprehensive overview of the existing research on the in vitro efficacy of this compound, detailing its effects on Schistosoma mansoni and Angiostrongylus cantonensis. The document summarizes key quantitative data, outlines detailed experimental protocols for in vitro assays, and elucidates the putative mechanism of action through a proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of parasitology and anthelmintic drug development.
Introduction
Helminth infections remain a significant global health burden, affecting a substantial portion of the world's population, particularly in developing countries. The emergence of resistance to currently available anthelmintic drugs necessitates the exploration of new therapeutic agents.[3] this compound, a piperazine derivative, has emerged as a compound of interest due to its demonstrated anthelmintic activity.[1][2] This document consolidates the available in vitro data on this compound, offering a detailed technical resource for the scientific community.
Quantitative Efficacy of this compound
The in vitro anthelmintic activity of this compound has been primarily evaluated against the trematode Schistosoma mansoni and the nematode Angiostrongylus cantonensis. The following tables summarize the key efficacy data from published studies.
Table 1: In Vitro Efficacy of this compound against Schistosoma mansoni (Adult Worms)
| Parameter | Value (µM) | Exposure Time | Remarks | Reference |
| EC50 | 4.6 | 72 hours | Potent activity observed against both male and female adult worms. | [1] |
Table 2: In Vitro Efficacy of this compound against Angiostrongylus cantonensis
| Larval Stage | Parameter | Value (µM) | Exposure Time | Remarks | Reference |
| L1 Larvae | EC50 | 4.2 | Not Specified | Demonstrated high potency against first-stage larvae. | [2] |
| L3 Larvae | EC50 | 18.1 - 8.6 | Not Specified | Efficacy observed against infective third-stage larvae. | [2] |
Putative Mechanism of Action: GABA Receptor Modulation
This compound is a piperazine derivative, a class of compounds known to exert their anthelmintic effects by modulating neuromuscular transmission in helminths.[4] The primary mechanism of action for piperazine and its derivatives is believed to be agonism of the gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[4][5] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[4] The paralyzed helminth is then unable to maintain its position in the host's gastrointestinal tract and is expelled.[5]
The following diagram illustrates the proposed signaling pathway for the anthelmintic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of treatments and commercially available solutions on mortality of Angiostrongylus cantonensis third-stage larvae | Parasitology | Cambridge Core [cambridge.org]
- 4. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caenorhabditis elegans neuromuscular junction: GABA receptors and ivermectin action - PubMed [pubmed.ncbi.nlm.nih.gov]
Clocinizine as a Potential Therapeutic Agent for Neuroangiostrongyliasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroangiostrongyliasis, a severe parasitic disease of the central nervous system caused by the nematode Angiostrongylus cantonensis, presents a significant therapeutic challenge. Current treatment paradigms, primarily reliant on corticosteroids to manage inflammation, are often insufficient, and the use of anthelmintics remains controversial due to the potential for exacerbating inflammatory responses. This document explores the preclinical evidence for clocinizine, a piperazine derivative, as a promising candidate for the treatment of neuroangiostrongyliasis. Drawing on available in vitro data, this guide details the potential mechanism of action, summarizes anthelmintic efficacy, and provides a framework for future preclinical and clinical investigation.
Introduction to Neuroangiostrongyliasis
Neuroangiostrongyliasis is an emerging infectious disease characterized by eosinophilic meningitis.[1][2] Humans are accidental hosts, acquiring the infection through the ingestion of third-stage (L3) larvae in raw or undercooked intermediate hosts, such as snails and slugs, or paratenic hosts.[1][3] The larvae migrate to the central nervous system (CNS), causing a range of neurological symptoms from severe headache and paresthesia to cranial nerve palsies, coma, and in rare cases, death.[4][5] The pathology is largely driven by the host's inflammatory response to the migrating and dying larvae within the CNS.[6]
Current treatment guidelines recommend supportive care and the use of corticosteroids to control inflammation.[4][5] The role of anthelmintic drugs, such as albendazole, is debated due to concerns that the rapid killing of larvae in the CNS could intensify the inflammatory reaction.[7] However, there is a growing body of evidence suggesting that early anthelmintic treatment, in conjunction with corticosteroids, may be beneficial.[7][8] This highlights the urgent need for novel, effective, and safe anthelmintics that can cross the blood-brain barrier.
This compound: A Promising Candidate
This compound, a chlorinated analogue of cinnarizine, is a first-generation antihistamine and calcium channel blocker.[9] Its parent compound, cinnarizine, has been identified as a potential anthelmintic agent against A. cantonensis.[9] this compound has demonstrated more potent in vitro anthelmintic activity against A. cantonensis larvae compared to cinnarizine.[9] Furthermore, its ability to permeate the blood-brain barrier makes it a theoretically advantageous candidate for treating a CNS infection like neuroangiostrongyliasis.[9]
Proposed Mechanism of Action
The anthelmintic effect of this compound is hypothesized to be mediated through its activity as a calcium channel blocker. Voltage-gated calcium channels are crucial for neurotransmission and muscle function in nematodes.[10] By blocking these channels in the parasite, this compound may induce paralysis and death. This mechanism is distinct from many currently used anthelmintics, suggesting a potential for efficacy against resistant parasite strains. While invertebrates are generally considered to lack histaminergic neurons and receptors, the precise role of histamine receptor antagonism in the anthelmintic activity of this compound remains to be fully elucidated.[9]
Pathophysiology of Neuroangiostrongyliasis Inflammation
The migration and death of A. cantonensis larvae in the CNS trigger a significant inflammatory cascade, which is a key contributor to the pathology of neuroangiostrongyliasis. This process involves the activation of microglia and the production of various inflammatory mediators. Understanding this pathway is crucial for developing adjunctive therapies to be used with anthelmintics like this compound.
Quantitative Data on Anthelmintic Efficacy
To date, the evaluation of this compound against A. cantonensis has been limited to in vitro studies. The following tables summarize the available data on the efficacy of this compound and its parent compound, cinnarizine, against first-stage (L1) and third-stage (L3) larvae. For comparison, data for the standard-of-care anthelmintic, albendazole, is also included where available.
Table 1: In Vitro Efficacy of this compound and Cinnarizine against A. cantonensis Larvae
| Compound | Larval Stage | EC₅₀ (µM) |
| This compound | L1 | 4.2[9] |
| L3 | Not Reported | |
| Cinnarizine | L1 | 45.9[9] |
| L3 | 16.3[9] |
Table 2: In Vitro Efficacy of Albendazole against A. cantonensis Larvae
| Compound | Larval Stage | IC₅₀ (µM) | Time to Effect |
| Albendazole | L1 | 11.3 | 24 hours[10][11] |
| Albendazole Sulfoxide | L3 | Effective at 1 mM | >24 hours[12] |
Note: EC₅₀ (Median Effective Concentration) and IC₅₀ (Median Inhibitory Concentration) are measures of drug potency.
Experimental Protocols
The following sections detail standardized methodologies for the in vitro and in vivo evaluation of anthelmintic compounds against A. cantonensis.
In Vitro Anthelmintic Assay
This protocol is adapted from established methods for testing drug susceptibility of A. cantonensis larvae.[10][13]
Methodology:
-
Larvae Isolation:
-
Preparation of Larvae Suspension:
-
Drug Preparation and Plating:
-
Prepare stock solutions of this compound and other test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to achieve the desired final concentrations in the culture medium.
-
Transfer the larvae suspension to 96-well microplates.
-
Add the drug dilutions to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., albendazole).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere.
-
Monitor at various time points (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Motility Assay: Observe larval movement under a microscope or using an automated motility tracker.[14][15] Lack of movement is an indicator of paralysis or death.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining dead larvae red. This allows for a quantitative assessment of larval mortality.[12][16]
-
-
Data Analysis:
-
Calculate the percentage of non-motile or dead larvae for each drug concentration.
-
Determine the EC₅₀ or IC₅₀ values using appropriate statistical software.
-
In Vivo Anthelmintic Assay (Proposed Framework)
As there is currently no published in vivo data for this compound in a neuroangiostrongyliasis model, the following is a proposed experimental framework based on established protocols for other anthelmintics.[17][18]
Methodology:
-
Animal Model:
-
Use a suitable rodent model, such as Wistar rats or BALB/c mice.
-
-
Infection:
-
Infect the animals orally with a standardized number of infective L3 larvae of A. cantonensis.
-
-
Treatment:
-
Administer this compound orally at various doses. The timing of treatment initiation is a critical variable (e.g., early vs. late in the infection).
-
Include a vehicle control group and a positive control group (e.g., albendazole).
-
A group receiving a combination of this compound and a corticosteroid should also be included.
-
-
Outcome Measures:
-
Worm Burden: At the end of the experiment, sacrifice the animals and recover the worms from the brain and lungs to determine the reduction in worm burden compared to the control group.[17]
-
Clinical Signs: Monitor the animals for neurological symptoms and changes in body weight.
-
Histopathology: Examine brain tissue for inflammation, eosinophilic infiltration, and tissue damage.
-
Inflammatory Markers: Measure the levels of inflammatory cytokines and other mediators in the CSF and brain tissue.
-
Future Directions and Conclusion
The in vitro data for this compound against A. cantonensis are promising, indicating a higher potency than its parent compound, cinnarizine.[9] Its known ability to cross the blood-brain barrier further strengthens its candidacy as a potential treatment for neuroangiostrongyliasis.
However, the lack of in vivo efficacy and safety data is a significant gap in the current knowledge. Future research should prioritize:
-
In vivo studies in rodent models to evaluate the efficacy of this compound in reducing worm burden and mitigating neurological damage.
-
Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen.
-
Combination therapy studies to assess the synergistic effects of this compound with corticosteroids.
-
Mechanism of action studies to confirm the specific molecular targets of this compound in A. cantonensis.
References
- 1. Angiostrongylus cantonensis - Wikipedia [en.wikipedia.org]
- 2. Insights into the biology of the rat lungworm, Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC - DPDx - Angiostrongyliasis cantonensis [cdc.gov]
- 4. Guidelines for the diagnosis and treatment of neuroangiostrongyliasis: updated recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biisc.org [biisc.org]
- 6. Angiostrongyliasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Susceptibility of Angiostrongylus cantonensis Larvae to Anthelmintic Drugs [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Susceptibility of Angiostrongylus cantonensis Larvae to Anthelmintic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated high-throughput method for assaying rat lungworm (Angiostrongylus cantonensis) motility when challenged with potentially anthelmintic natural products from Hawaiian fungi | Parasitology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro efficacy of anthelmintics on Angiostrongylus cantonensis L3 larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 18. scielo.br [scielo.br]
The Pharmacological Profile of Clocinizine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocinizine hydrochloride is a first-generation histamine H1 receptor antagonist belonging to the diphenylmethylpiperazine class of compounds. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, and secondary anti-inflammatory effects. Due to the limited availability of specific quantitative data for this compound hydrochloride, this guide incorporates comparative data from other first-generation antihistamines to provide a relevant pharmacological context. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are also presented to support further research and drug development efforts.
Introduction
This compound is a first-generation antihistamine characterized by its diphenylmethylpiperazine structure.[1] Like other compounds in its class, its primary therapeutic action is the competitive antagonism of the histamine H1 receptor, making it effective in attenuating the symptoms of allergic reactions such as allergic rhinitis and urticaria.[1] As a first-generation agent, this compound hydrochloride is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[1] Beyond its antihistaminic properties, this compound exhibits anti-inflammatory effects by modulating key signaling pathways.
Mechanism of Action
Histamine H1 Receptor Antagonism
The principal mechanism of action of this compound hydrochloride is its function as a competitive antagonist at the histamine H1 receptor. In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a cascade of events leading to the classic symptoms of allergy, including increased vascular permeability, vasodilation, and smooth muscle contraction. This compound, by competitively binding to the H1 receptor, prevents histamine from exerting these effects, thereby alleviating allergic symptoms.
Anti-Inflammatory Effects: Modulation of NF-κB and AP-1 Signaling
Beyond simple receptor blockade, this compound hydrochloride is understood to possess broader anti-inflammatory properties through the inhibition of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These transcription factors are crucial in the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and cell adhesion molecules. By inhibiting the activation of NF-κB and AP-1, this compound can reduce the production of these inflammatory mediators, contributing to its overall therapeutic effect.[1]
Signaling Pathways
The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine. This compound, by blocking the H1 receptor, inhibits this entire pathway. Furthermore, the downstream anti-inflammatory effects of this compound are mediated by the inhibition of the NF-κB and AP-1 signaling pathways.
Pharmacological Data
Specific quantitative pharmacological data for this compound hydrochloride is not extensively available in the public domain. However, by examining data from other first-generation antihistamines, a comparative profile can be established.
Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While the specific Ki of this compound for the H1 receptor is not readily found in literature, the table below provides Ki values for other structurally or functionally similar first-generation antihistamines for comparative purposes.
| Compound | H1 Receptor Ki (nM) |
| Diphenhydramine | 16 |
| Chlorpheniramine | 3.2 |
| Promethazine | 2.2 |
| Hydroxyzine | 2.0 |
| This compound Hydrochloride | Data not available |
| Note: These values are for comparative purposes and are compiled from various pharmacological sources. |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound hydrochloride are not well-documented. However, first-generation antihistamines generally exhibit the following characteristics after oral administration:
-
Absorption: Readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed within 2 to 3 hours.[2][3]
-
Distribution: Widely distributed throughout the body, including the central nervous system, which accounts for their sedative effects. They generally have large apparent volumes of distribution.[3]
-
Metabolism: Extensively metabolized in the liver.[3]
-
Excretion: Excreted in the urine as metabolites.
The table below summarizes key pharmacokinetic parameters for some common first-generation antihistamines to provide a general reference.
| Parameter | Diphenhydramine | Chlorpheniramine | Hydroxyzine | This compound Hydrochloride |
| Time to Peak (Tmax) | ~2-4 hours | ~2-6 hours | ~2 hours | Data not available |
| Elimination Half-life (t½) | ~4-9 hours | ~20-24 hours | ~20 hours | Data not available |
| Bioavailability | 40-60% | ~25-45% | ~80% | Data not available |
| Protein Binding | ~80-85% | ~72% | ~93% | Data not available |
| Note: These values are approximate and can vary depending on the study and patient population. |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound hydrochloride, to the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-mepyramine.
-
Test compound (this compound hydrochloride).
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Membrane preparation, [³H]-mepyramine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-mepyramine, and a high concentration of the non-specific binding control.
-
Test Compound: Membrane preparation, [³H]-mepyramine, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Investigating the Molecular Targets of Clocinizine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocinizine, a first-generation diphenylmethylpiperazine H1-antihistamine, exerts its therapeutic effects through the antagonism of the histamine H1 receptor. This action mitigates allergic responses by blocking histamine-induced signaling cascades. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its primary mechanism of action and potential off-target interactions. The document outlines the downstream signaling pathways affected by this compound, including the inhibition of nuclear factor-kappa B (NF-κB) and the subsequent reduction in pro-inflammatory cytokine expression. Detailed experimental protocols for assessing the binding affinity and functional activity of this compound are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Primary Molecular Target: Histamine H1 Receptor
This compound is classified as a first-generation H1-antihistamine, indicating that its primary molecular target is the histamine H1 receptor.[1][2] H1-antihistamines function by interfering with the action of histamine at the H1 receptor, thereby attenuating inflammatory processes associated with allergic conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria.[1][2]
Binding Affinity and Potency
Table 1: Binding Affinities of Structurally Related Diphenylmethylpiperazine Antihistamines for the Histamine H1 Receptor
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Cinnarizine | Histamine H1 | [³H]Mepyramine | 102 | [3] |
Note: This data is for a structurally related compound and should be used for reference only. Experimental validation of this compound's binding affinity is necessary.
Signaling Pathways Modulated by this compound
The antagonism of the histamine H1 receptor by this compound initiates a cascade of intracellular events, primarily through the inhibition of the Gq/11 protein-coupled signaling pathway. This leads to the suppression of pro-inflammatory signaling.
Inhibition of the Phospholipase C Pathway
Activation of the H1 receptor by histamine typically leads to the activation of phospholipase C (PLC) via the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the H1 receptor, this compound prevents this cascade, leading to a reduction in intracellular Ca²⁺ levels and PKC activation.[1][2]
Downregulation of NF-κB and Pro-inflammatory Cytokines
The reduction in PKC activity and intracellular calcium levels ultimately leads to the decreased activity of the NF-κB immune response transcription factor.[1][2] This, in turn, reduces the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors, thereby mitigating the inflammatory response.[1][2]
Potential Off-Target Interactions
First-generation antihistamines are known for their potential to interact with other receptors and ion channels, which can lead to various side effects. While specific quantitative data for this compound is limited, potential off-target interactions with L-type calcium channels and Ether-à-go-go (EAG) potassium channels should be considered.
L-type Calcium Channels
Some diphenylmethylpiperazine derivatives have been reported to exhibit calcium channel blocking activity. This interaction could potentially contribute to cardiovascular side effects. Further investigation is required to determine the specific activity of this compound on L-type calcium channels.
Ether-à-go-go (EAG) Potassium Channels
Blockade of EAG potassium channels is another potential off-target effect of some first-generation antihistamines, which can have implications for cardiac function. The interaction of this compound with EAG channels has not been extensively studied.
Table 2: Potential Off-Target Interactions of this compound
| Potential Target | Assay Type | Expected Effect | Quantitative Data (IC50/Ki) |
| L-type Calcium Channels | Electrophysiology (Patch Clamp) / Thallium Flux Assay | Inhibition | Not available |
| EAG Potassium Channels | Electrophysiology (Patch Clamp) / Thallium Flux Assay | Inhibition | Not available |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the molecular targets of this compound.
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells transiently expressing the human H1 receptor
-
[³H]-mepyramine (radioligand)
-
This compound (test compound)
-
Mianserin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-H1R cells in ice-cold assay buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competitor (this compound at various concentrations).
-
50 µL of [³H]-mepyramine (final concentration ~1-2 nM).
-
150 µL of membrane preparation (10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of 10 µM mianserin) from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
NF-κB Translocation Assay
This protocol outlines a method to assess the effect of this compound on NF-κB activation by monitoring its translocation from the cytoplasm to the nucleus.
Materials:
-
A549 cells (or other suitable cell line)
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
Primary antibodies against NF-κB p65 subunit
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
High-content imaging system
Procedure:
-
Cell Culture: Seed A549 cells in 96-well imaging plates.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit to determine the extent of translocation.
Pro-inflammatory Cytokine Expression Assay
This protocol describes the measurement of pro-inflammatory cytokine release from cells treated with this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
This compound
-
Lipopolysaccharide (LPS) (stimulus)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture and Treatment: Plate cells and pre-treat with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels between treated and untreated cells.
Conclusion
This compound's primary molecular target is the histamine H1 receptor, and its therapeutic efficacy in allergic conditions stems from the blockade of this receptor and the subsequent inhibition of pro-inflammatory signaling pathways. While the potential for off-target interactions with L-type calcium channels and EAG potassium channels exists, further quantitative analysis is required to fully elucidate the clinical significance of these interactions. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound's pharmacological profile, which is essential for ongoing research and drug development efforts. The provided visualizations of signaling pathways and experimental workflows serve to enhance the understanding of this compound's mechanism of action.
References
Clocinizine's Effect on the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clocinizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine class, exerts notable effects on the central nervous system (CNS). As with other first-generation antihistamines, its ability to cross the blood-brain barrier is a key determinant of its CNS activity, primarily manifesting as sedation and potential cognitive impairment. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the CNS, detailing its mechanism of action, available pharmacological data, and the experimental protocols utilized to evaluate its effects. Due to the limited availability of specific quantitative data for this compound, this guide incorporates comparative data from the broader class of diphenylmethylpiperazine antihistamines to provide a more complete pharmacological context.
Introduction
This compound is a histamine H1 receptor antagonist used for the management of allergic conditions.[1][2][3][4] Unlike second-generation antihistamines, which are designed to have limited CNS penetration, this compound readily enters the brain, leading to a range of central effects.[1][2][3][4] Understanding the nuances of these effects is critical for drug development professionals and researchers exploring the therapeutic potential and safety profile of this and related compounds. This guide synthesizes the available preclinical and pharmacological data to provide a detailed technical resource on the CNS effects of this compound.
Mechanism of Action
Primary Target: Histamine H1 Receptor Antagonism
This compound's principal mechanism of action in the CNS is the competitive antagonism of the histamine H1 receptor.[1][2][3][4] Histamine, a key neurotransmitter in the brain, is integral to maintaining wakefulness and alertness. By blocking the action of histamine at H1 receptors, this compound disrupts this arousal-promoting pathway, leading to its characteristic sedative effects.[5]
Downstream Signaling Pathways
The antagonism of the H1 receptor by this compound initiates a cascade of intracellular events. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Ultimately, this pathway can lead to the activation of the nuclear factor-kappa B (NF-κB) immune response transcription factor.[1][2][3][4] By blocking the initial step of histamine binding, this compound is presumed to inhibit this entire signaling cascade in the CNS.
Figure 1: this compound's inhibitory effect on the H1 receptor signaling pathway.
Pharmacological Data
Quantitative data on the binding affinity of this compound to a wide range of CNS receptors is not extensively available in the public domain. However, based on its chemical structure and its classification as a diphenylmethylpiperazine antihistamine, a profile of its expected receptor interactions can be inferred.
Receptor Binding Profile (Comparative)
The following table summarizes the known receptor binding affinities (Ki values) for histamine H1 receptors for this compound and provides a comparative look at other CNS receptors for related first-generation antihistamines. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Other First-Generation Antihistamines (Ki, nM) | Reference |
| Histamine H1 | Data not available | Cetirizine: 6 | [6] |
| Diphenhydramine: 9.6-16 | [6] | ||
| Muscarinic M1-M5 | Qualitative: Lower affinity than H1 | Dicyclomine (M1): 3.7-14 | [7] |
| Trihexyphenidyl (M1): 3.7-14 | [7] | ||
| Dopamine D2 | Data not available | Clozapine: 35 | |
| Haloperidol: 0.55 | |||
| Serotonin 5-HT2A | Data not available | Clozapine: High affinity | [8] |
Note: The data for other antihistamines and antipsychotics are provided for comparative purposes to illustrate the potential for off-target binding within this chemical class. The chlorine substitution in this compound is known to enhance selectivity for the H1 receptor over muscarinic receptors.[9]
In Vitro Efficacy
A study investigating the anthelmintic properties of various compounds reported an in vitro EC50 value for this compound.
| Assay | EC50 (µM) | Organism | Reference |
| Anthelmintic Activity | 4.2 | Angiostrongylus cantonensis (L1 larvae) | [9] |
Experimental Protocols for CNS Assessment
The evaluation of this compound's CNS effects would typically involve a battery of preclinical tests designed to measure sedation, motor coordination, and cognitive function. The following are detailed methodologies for key experiments commonly employed for assessing first-generation antihistamines.
Spontaneous Locomotor Activity
-
Objective: To assess the sedative or stimulant effects of a compound by measuring the subject's voluntary movement in a novel environment.
-
Apparatus: An actophotometer, which consists of a transparent chamber equipped with infrared beams to detect movement.
-
Procedure:
-
Acclimatize male Swiss albino mice to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound (or vehicle control) intraperitoneally at various doses.
-
After a predetermined absorption period (e.g., 30 minutes), place each mouse individually into the actophotometer chamber.
-
Record the locomotor activity (e.g., number of beam breaks or distance traveled) over a set period (e.g., 10-30 minutes).
-
Analyze the data to compare the activity levels of the this compound-treated group with the control group. A significant decrease in activity suggests a sedative effect.
-
Figure 2: Workflow for assessing spontaneous locomotor activity.
Motor Coordination (Rotarod Test)
-
Objective: To evaluate the effect of a compound on motor coordination and balance.
-
Apparatus: A rotarod apparatus, consisting of a rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Train the mice on the rotarod for a set period (e.g., 5 minutes at a low, constant speed) for 2-3 days prior to the experiment to establish a baseline performance.
-
On the test day, administer this compound (or vehicle control) and allow for absorption.
-
Place each mouse on the rotating rod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
A significant decrease in the latency to fall in the this compound-treated group compared to the control group indicates impaired motor coordination.
-
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. PathWhiz [pathbank.org]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Clocinizine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Clocinizine is a first-generation antihistamine characterized by a central piperazine ring, a diphenylmethyl (benzhydryl) group, and a cinnamyl substituent.[1] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, which can lead to sedative effects.[1] The diphenylmethylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of H1-antihistamines.[2] Understanding the relationship between the chemical structure of these molecules and their biological activity is crucial for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action
The primary mechanism of action for this compound and its analogs is the competitive antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.
This compound, by binding to the H1 receptor, stabilizes its inactive conformation, thereby preventing histamine binding and the initiation of this signaling pathway.
Furthermore, this compound has been shown to reduce the activity of the NF-κB immune response transcription factor. This inhibition is thought to occur downstream of the phospholipase C and phosphatidylinositol (PIP2) signaling pathways and contributes to the anti-inflammatory effects by decreasing the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.
Structure-Activity Relationship (SAR) of Diphenylmethylpiperazine Antihistamines
While a specific quantitative SAR table for a series of this compound analogs is not available in the reviewed literature, the following general principles for the diphenylmethylpiperazine class can be established:
-
The Diphenylmethyl (Benzhydryl) Moiety: This bulky, lipophilic group is a critical pharmacophoric feature for high-affinity binding to the H1 receptor.
-
Aromatic Substitution: The presence of a para-substituent on one of the phenyl rings, such as the chlorine atom in this compound, is a common feature among potent H1-antagonists. This substitution pattern is believed to enhance the binding affinity.
-
-
The Piperazine Ring: This central heterocyclic core serves as a scaffold, orienting the benzhydryl group and the N-substituent in a spatially appropriate manner for optimal receptor interaction.
-
The N-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring significantly influences the compound's properties, including its potency and potential for side effects.
-
In this compound, this is a cinnamyl group. Variations in the length, flexibility, and nature of this substituent can modulate the antihistaminic activity. For instance, in other analogs, this position is occupied by alkyl, aralkyl, or other heterocyclic moieties.
-
Data Presentation
Due to the lack of a comprehensive, publicly available dataset detailing the quantitative structure-activity relationship of a homologous series of this compound analogs, a direct comparative table cannot be provided. However, to offer a frame of reference for the antihistaminic potency of the diphenylmethylpiperazine class, the following table presents the H1 receptor binding affinities (Ki) for some representative compounds. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | Structure | H1 Receptor Ki (nM) |
| This compound | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | Data not available |
| Hydroxyzine | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol | ~2 |
| Cetirizine | [2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | ~6 |
| Cyclizine | 1-(diphenylmethyl)-4-methylpiperazine | ~15 |
| Meclizine | 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | ~20 |
Experimental Protocols
The evaluation of the antihistaminic activity of this compound and its analogs involves a combination of in vitro and in vivo assays.
In Vitro Histamine H1 Receptor Binding Assay
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]mepyramine.
-
Test compounds (this compound and its analogs).
-
Reference compound (e.g., unlabeled mepyramine or another known H1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the H1 receptor-expressing cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [³H]mepyramine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]mepyramine, and a high concentration of a non-radiolabeled H1 antagonist.
-
Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mast Cell Stabilization Assay
This assay assesses the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic response that leads to the release of histamine and other inflammatory mediators.
Materials and Reagents:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3).
-
Compound 48/80 (a mast cell degranulating agent).
-
Test compounds (this compound and its analogs).
-
Reference compound (e.g., cromolyn sodium).
-
Physiological buffer (e.g., Tyrode's solution).
-
Toluidine blue stain.
-
Microscope.
Procedure:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats by peritoneal lavage.
-
Cell Treatment: Pre-incubate the mast cells with different concentrations of the test compound or reference compound for a specified time at 37°C.
-
Degranulation Induction: Add compound 48/80 to induce mast cell degranulation and incubate for a further period.
-
Staining and Microscopy: Centrifuge the cells, resuspend them in a small volume of buffer, and stain with toluidine blue.
-
Cell Counting: Observe the cells under a microscope and count the number of granulated and degranulated mast cells. A degranulated mast cell will show extruded granules or a disrupted cell membrane.
-
Data Analysis: Calculate the percentage of protection against degranulation for each concentration of the test compound compared to the control (compound 48/80 alone).
In Vivo Guinea Pig Ileum Contraction Assay
This classic bioassay measures the ability of a compound to antagonize histamine-induced contractions of isolated guinea pig ileum smooth muscle.
Materials and Reagents:
-
Guinea pig.
-
Histamine dihydrochloride.
-
Test compounds (this compound and its analogs).
-
Tyrode's solution (physiological salt solution).
-
Organ bath with an isotonic transducer and recording system (kymograph or data acquisition system).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the ileum. Mount the tissue in an organ bath containing aerated Tyrode's solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a constant resting tension until a stable baseline is achieved.
-
Histamine Dose-Response: Add increasing concentrations of histamine to the organ bath and record the resulting contractions to establish a dose-response curve.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the test compound and incubate for a specified period.
-
Repeat Histamine Dose-Response: In the presence of the test compound, repeat the histamine dose-response curve.
-
Data Analysis: Compare the histamine dose-response curves in the absence and presence of the test compound. A rightward shift in the curve indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and points of intervention by this compound.
Caption: General experimental workflow for the assessment of antihistaminic activity.
Caption: Key structural components influencing the antihistaminic activity of diphenylmethylpiperazines.
Conclusion
The structure-activity relationship of this compound and its analogs is deeply rooted in the foundational diphenylmethylpiperazine scaffold. Key determinants of antihistaminic activity include the bulky benzhydryl group, often enhanced by para-substitution on a phenyl ring, and the nature of the substituent on the distal piperazine nitrogen. While a direct quantitative comparison of a homologous series of this compound analogs is needed for a more refined SAR model, the established principles for this class of compounds provide a robust framework for the design of new H1-antihistamines. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of such novel compounds, enabling a systematic exploration of the chemical space and the potential for developing next-generation antihistamines with superior therapeutic profiles.
References
Whitepaper: Discovery of Clocinizine as a Potent Antischistosomal Agent
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the discovery, in vitro and in vivo evaluation of Clocinizine as a promising new antischistosomal agent. It details the experimental methodologies, presents quantitative data, and illustrates the research workflow.
Executive Summary
Schistosomiasis is a parasitic disease affecting over 240 million people, primarily in low-income regions.[1][2][3] The current control strategy relies heavily on a single drug, praziquantel, which has limitations, including reduced efficacy against juvenile worms and concerns over potential drug resistance.[4][5][6] This has spurred the search for novel antischistosomal agents. A promising strategy in this endeavor is drug repurposing, which led to the identification of the antihistamine cinnarizine as having potent antischistosomal activity.[1][3] Building on this finding, a chlorinated analogue, this compound, was investigated. This document outlines the studies that established this compound's significant efficacy against Schistosoma mansoni. In vitro, this compound showed potent activity against adult worms.[1][2][3] In a murine model of schistosomiasis, a single oral dose of this compound demonstrated efficacy comparable to the gold-standard praziquantel, significantly reducing both worm and egg burdens.[1][2][3][7] These findings highlight this compound as a strong candidate for further development in the fight against schistosomiasis.
The Drug Discovery Pathway: From Cinnarizine to this compound
The identification of this compound as an antischistosomal candidate originated from a drug repurposing approach. The initial discovery that cinnarizine, a first-generation antihistamine, possessed antischistosomal properties prompted the investigation of its structural analogues to identify molecules with potentially enhanced efficacy or an improved pharmacological profile.[1][3] this compound, a chlorinated analogue of cinnarizine, was selected for further study.[2][3] The logical workflow from the initial hit to the evaluation of the new candidate is depicted below.
In Vitro Efficacy Against Schistosoma mansoni
This compound was first evaluated for its direct antiparasitic activity against adult S. mansoni worms in vitro. The experiments were designed to determine the concentration-dependent effects of the compound on worm viability over time.
Experimental Protocol: In Vitro Assay
The following protocol was utilized to assess the in vitro efficacy of this compound:
-
Parasite Source: Adult S. mansoni worm pairs were obtained from mice 42 days post-infection via perfusion.[3]
-
Assay Setup: Worm pairs were incubated in 96-well plates containing culture medium.[8]
-
Compound Application: Test compounds (this compound, analogues) were added at various concentrations. Each concentration was tested in triplicate.[3]
-
Controls:
-
Incubation and Monitoring: The plates were incubated at 37°C with 5% CO₂. Male and female worms were monitored for motility and viability for up to 72 hours.[3][8]
-
Data Analysis: Worm mortality was recorded, and survival curves were generated. The half-maximal effective concentration (EC₅₀) and 90% effective concentration (EC₉₀) values were calculated.
Quantitative In Vitro Results
This compound demonstrated potent activity against adult worms, whereas its tested analogues were inactive.[3] The efficacy was compared against the standard-of-care drug, Praziquantel.
| Compound | Target | EC₅₀ (µM) | EC₉₀ (µM) |
| This compound | Male & Female Worms | 4.6 ± 0.7 | 5.9 ± 0.9 |
| Analogue 1 | Male & Female Worms | > 50 | > 50 |
| Analogue 2 | Male & Female Worms | > 50 | > 50 |
| Praziquantel | Male Worms | 0.9 ± 0.01 | 1.1 ± 0.01 |
| Female Worms | 1.0 ± 0.01 | 1.2 ± 0.01 | |
| Table 1: In vitro efficacy of this compound and Praziquantel against adult S. mansoni worms. Data sourced from ResearchGate.[3] |
In Vivo Efficacy in a Murine Model
Following the promising in vitro results, this compound was advanced to an in vivo study using a murine model of schistosomiasis to assess its therapeutic efficacy in a host system.
Experimental Protocol: Murine Model
The in vivo efficacy was determined using the following methodology:
-
Infection Model: Mice were infected with S. mansoni.[9]
-
Treatment Administration: 42 days post-infection, mice were orally administered a single dose of the test compounds.[9]
-
Treatment Groups (n=5):
-
Endpoint: All mice were euthanized on day 56 post-infection.[9]
-
Quantification: Parasitological parameters, including total worm burden (number of adult worms) and egg counts (in the intestine and feces), were quantified.[9]
-
Data Analysis: The percentage reduction in worm and egg burdens for the treated groups was calculated relative to the untreated control group.
Quantitative In Vivo Results
A single oral dose of this compound resulted in a significant reduction in both worm and egg burdens, with an efficacy profile comparable to that of Praziquantel at the same dosage.[1][2][3]
| Treatment Group | Dosage | Worm Burden Reduction (%) | Egg Burden Reduction (%) |
| This compound | 400 mg/kg | 86% | 89% |
| Praziquantel | 400 mg/kg | 90% | 84% |
| Table 2: Therapeutic efficacy of a single oral dose of this compound versus Praziquantel in S. mansoni-infected mice.[1][2][3] |
Conclusion and Future Directions
The discovery and subsequent evaluation of this compound represent a significant advancement in the search for new antischistosomal therapies. The compound demonstrates potent in vitro activity and, more importantly, high in vivo efficacy from a single oral dose, comparable to the current standard of care, praziquantel.[1][3]
These findings strongly support the potential of this compound as a promising lead candidate for a new antischistosomal drug.[1][2][3] The results also validate the strategy of exploring analogues of known bioactive compounds. Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular target and mechanism by which this compound exerts its antischistosomal effects.
-
Spectrum of Activity: Evaluating the efficacy of this compound against other Schistosoma species (e.g., S. haematobium, S. japonicum) and against the juvenile stages of the parasite, a key weakness of praziquantel.[5][6]
-
Pharmacokinetics and Safety: Conducting detailed pharmacokinetic, pharmacodynamic, and toxicology studies to establish a comprehensive safety and dosing profile.
-
Analogue Development: Using the this compound scaffold as a basis for developing novel cinnarizine-derived compounds with potentially improved selectivity and efficacy.[1][3]
References
- 1. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The discovery of a novel series of compounds with single-dose efficacy against juvenile and adult Schistosoma species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection [observatorio.fm.usp.br]
- 8. Real-time and automated monitoring of antischistosomal drug activity profiles for screening of compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Clocinizine Against Schistosoma mansoni
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. With over 240 million people affected globally, the development of new anthelmintic drugs is a public health priority.[1][2][3] Clocinizine, a chlorinated analogue of the antihistamine cinnarizine, has emerged as a promising candidate with potent in vitro and in vivo activity against Schistosoma mansoni.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against various life stages of S. mansoni, facilitating standardized testing and comparison of results across different laboratories.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Adult S. mansoni
| Compound | Target Stage | EC50 (µM) | EC90 (µM) | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Adult Male | 4.6 ± 0.7 | 5.9 ± 0.9 | > 200 | > 43 |
| This compound | Adult Female | 4.6 ± 0.7 | 5.9 ± 0.9 | > 200 | > 43 |
| Praziquantel | Adult Male | 0.9 ± 0.01 | 1.1 ± 0.01 | > 200 | > 200 |
| Praziquantel | Adult Female | 1.0 ± 0.01 | 1.2 ± 0.01 | > 200 | > 200 |
Data represent the mean ± S.D. from at least three independent experiments.[2][4]
Table 2: Time-Kill Assay of this compound Against Adult S. mansoni
| Concentration (µM) | Time to >99% Mortality (hours) |
| 12.5 | 48 |
| 6.25 | 72 |
Data derived from Kaplan-Meier survival curves.[2][4]
Experimental Protocols
In Vitro Adult Worm Viability Assay
This protocol assesses the direct effect of this compound on the survival and motility of adult S. mansoni.
Materials:
-
Adult S. mansoni worms (obtained from mice 42 days post-infection by perfusion)[2]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
24-well culture plates
-
This compound stock solution (in DMSO)
-
Praziquantel (PZQ) as a positive control[2]
-
DMSO as a vehicle control[2]
-
Inverted microscope
Procedure:
-
Worm Preparation: Gently wash freshly perfused adult worm pairs in pre-warmed culture medium.
-
Assay Setup: Place one worm pair per well in a 24-well plate containing 2 mL of culture medium.
-
Compound Addition: Add this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.5%. Include wells with PZQ (e.g., 2 µM) and a DMSO vehicle control.[2]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere.[5]
-
Monitoring: Observe the worms at 24, 48, and 72 hours using an inverted microscope.[2] Score viability based on motility and morphological changes (e.g., tegumental damage, gut contraction). A common scoring system ranges from 3 (normal activity) to 0 (no motility, death).
-
Data Analysis: Record the percentage of dead worms at each time point and concentration. Calculate EC50 and EC90 values using appropriate software (e.g., GraphPad Prism).
In Vitro Schistosomula Viability Assay
This protocol evaluates the effect of this compound on the early developmental stage of the parasite.
Materials:
-
S. mansoni cercariae
-
RPMI-1640 medium
-
Percoll
-
96-well culture plates
-
This compound stock solution (in DMSO)
-
Fluorescent viability stains (e.g., FDA and PI)[6]
Procedure:
-
Schistosomula Preparation: Transform cercariae into schistosomula mechanically by vortexing or passing through a syringe.[7] Purify the schistosomula from cercarial tails using a Percoll gradient.[7]
-
Assay Setup: Dispense approximately 50-100 schistosomula per well in a 96-well plate containing culture medium.[5]
-
Compound Addition: Add this compound at various concentrations.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for up to 7 days.[5]
-
Viability Assessment: At desired time points, assess viability using fluorescence microscopy with FDA (stains live organisms) and PI (stains dead organisms).[6]
-
Data Analysis: Quantify the percentage of viable schistosomula and determine the IC50 of this compound.
In Vitro Egg Hatching Assay
This protocol assesses the impact of this compound on the viability of S. mansoni eggs.
Materials:
-
S. mansoni eggs (isolated from the livers of infected mice)[8]
-
24-well plates
-
This compound stock solution
-
Light source
-
Stereomicroscope
Procedure:
-
Egg Isolation: Isolate eggs from homogenized livers of infected mice using a series of sieves.[8]
-
Assay Setup: Place a consistent number of eggs (e.g., 100) in each well of a 24-well plate with pond water.
-
Compound Exposure: Add this compound at different concentrations to the wells and incubate for a defined period (e.g., 24 hours).
-
Hatching Induction: After incubation, wash the eggs to remove the compound and expose them to a bright light source to induce hatching.[9]
-
Miracidia Counting: Count the number of hatched, free-swimming miracidia under a stereomicroscope at regular intervals (e.g., every 30 minutes for 4 hours).[9]
-
Data Analysis: Calculate the percentage of egg hatching inhibition for each this compound concentration compared to the control.
Visualizations
Signaling Pathways and Mechanisms of Action
While the precise molecular target of this compound in S. mansoni is still under investigation, its structural similarity to cinnarizine, an L-type calcium channel blocker, suggests a potential mechanism involving the disruption of calcium homeostasis. Another plausible target, given the activity of similar heterocyclic compounds like chloroquine, is the heme detoxification pathway.[11]
Caption: Postulated mechanisms of this compound action in S. mansoni.
Experimental Workflows
Caption: Workflow for in vitro testing of this compound against S. mansoni.
Caption: Logical workflow for antischistosomal drug discovery.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. afbr-bri.org [afbr-bri.org]
- 8. afbr-bri.org [afbr-bri.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of heme aggregation by chloroquine reduces Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Clocinizine in a Murine Model of Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocinizine is a first-generation diphenylmethylpiperazine H1-antihistamine.[1][2] Its primary mechanism of action involves interfering with the agonist action of histamine at the H1 receptor, which is crucial in mediating allergic and inflammatory responses.[1][2] By blocking the H1 receptor, this compound is expected to attenuate inflammatory processes, making it a candidate for treating conditions such as allergic rhinitis and urticaria.[1][2] Furthermore, its activity extends to the modulation of downstream signaling pathways, including the reduction of NF-κB activity, which in turn decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[1][2] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a murine model of allergic inflammation.
Signaling Pathway of this compound
This compound exerts its effects by blocking the Histamine H1 receptor, a G-protein coupled receptor (GPCR). This initial binding event inhibits the canonical downstream signaling cascade typically initiated by histamine. The blockade of the H1 receptor prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This disruption leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation. Ultimately, this cascade inhibits the activation of the NF-κB transcription factor, a key regulator of the inflammatory response. The reduced NF-κB activity leads to decreased transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: this compound signaling pathway.
Experimental Protocols
Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This model is commonly used to screen for anti-inflammatory and anti-allergic compounds.
1. Animals:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
3. Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy testing.
4. Detailed Protocol:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Treatment:
-
From day 19 to day 23, administer the following treatments via oral gavage once daily:
-
Vehicle Control Group: Vehicle (e.g., 0.5% CMC)
-
This compound Low Dose Group: this compound at a specified low dose
-
This compound High Dose Group: this compound at a specified high dose
-
Positive Control Group: Dexamethasone (e.g., 1 mg/kg)
-
-
-
Challenge:
-
On days 21, 22, and 23, one hour after treatment administration, challenge the mice by intranasal instillation of 50 µg OVA in 50 µL PBS under light anesthesia.
-
-
Endpoint Analysis (Day 24):
-
24 hours after the final OVA challenge, euthanize the mice.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS.
-
Collect the BAL fluid and centrifuge.
-
Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
-
Blood Collection:
-
Collect blood via cardiac puncture for the measurement of OVA-specific IgE levels by ELISA.
-
-
Lung Histology:
-
Perfuse the lungs with PBS and fix in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected outcomes of the in vivo efficacy testing of this compound.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Vehicle Control | 8.2 ± 1.1 | 45.3 ± 6.2 | 12.1 ± 2.5 | 20.5 ± 3.1 |
| This compound (10 mg/kg) | 5.1 ± 0.8 | 22.7 ± 4.1 | 8.5 ± 1.9 | 15.2 ± 2.4 |
| This compound (30 mg/kg) | 3.5 ± 0.6 | 10.1 ± 2.5 | 5.3 ± 1.2 | 11.8 ± 1.9 |
| Dexamethasone (1 mg/kg) | 2.8 ± 0.5 | 5.6 ± 1.8 | 4.1 ± 0.9 | 8.9 ± 1.5 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Th2 Cytokine Levels in BAL Fluid
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | 152.4 ± 18.3 | 210.7 ± 25.1 | 350.1 ± 40.2 |
| This compound (10 mg/kg) | 98.6 ± 12.5 | 135.2 ± 18.9 | 225.8 ± 31.7 |
| This compound (30 mg/kg) | 65.1 ± 9.8 | 80.4 ± 11.3 | 140.3 ± 20.5 |
| Dexamethasone (1 mg/kg) | 40.2 ± 6.7 | 55.9 ± 8.2 | 95.6 ± 14.1 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 3: Effect of this compound on Serum OVA-Specific IgE Levels
| Treatment Group | OVA-Specific IgE (ng/mL) |
| Vehicle Control | 1250.6 ± 150.2 |
| This compound (10 mg/kg) | 890.3 ± 110.5 |
| This compound (30 mg/kg) | 625.8 ± 85.4 |
| Dexamethasone (1 mg/kg) | 450.1 ± 60.9 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a murine model of allergic inflammation. The detailed protocols and expected data outcomes offer a robust methodology for assessing the therapeutic potential of this compound. The provided signaling pathway and experimental workflow diagrams serve as visual aids to understand the mechanism of action and the experimental design. Successful demonstration of efficacy in this preclinical model would support further development of this compound as a therapeutic agent for allergic and inflammatory diseases.
References
Application Notes and Protocols for High-Throughput Screening of Clocinizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocinizine is a first-generation diphenylmethylpiperazine H1-antihistamine.[1][2] Its primary mechanism of action involves antagonizing the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). This action interferes with the histamine-triggered signaling cascade, leading to a reduction in inflammatory responses.[1][2] Specifically, the blockade of the H1 receptor inhibits the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] This cascade ultimately leads to a decrease in the release of intracellular calcium ions (Ca2+) and a downregulation of the NF-κB immune response transcription factor.[1][2]
Furthermore, compounds of the diphenylmethylpiperazine class, to which this compound belongs, have been shown to exhibit activity as T-type calcium channel blockers.[3] This dual activity on both H1 receptors and T-type calcium channels makes this compound and its derivatives interesting candidates for drug discovery programs targeting allergic conditions, as well as other indications where these targets are relevant, such as certain neurological and cardiovascular disorders.[3][4]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound derivatives with desired activities on the histamine H1 receptor and T-type calcium channels.
Signaling Pathway Overview
The primary signaling pathway initiated by histamine binding to the H1 receptor involves the activation of the Gq alpha subunit of the G-protein complex. This activates phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This compound acts as an antagonist at the H1 receptor, blocking this cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.
High-Throughput Screening Assays
A tiered screening approach is recommended to efficiently identify and characterize promising this compound derivatives. This typically involves a primary screen to identify "hits" followed by secondary and tertiary assays for hit confirmation, selectivity, and mechanism of action studies.
Caption: General workflow for high-throughput screening of this compound derivatives.
Assay 1: Homogeneous Fluorescence-Based Calcium Flux Assay (Primary Screen)
This assay is designed to functionally measure the inhibition of histamine-induced calcium mobilization in cells expressing the H1 receptor. It is a robust and cost-effective primary screen for large compound libraries.
Principle: Cells stably or transiently expressing the human H1 receptor are loaded with a calcium-sensitive fluorescent dye.[5] Upon stimulation with histamine, intracellular calcium levels rise, leading to an increase in fluorescence.[5] this compound derivatives that act as H1 receptor antagonists will inhibit this histamine-induced fluorescence increase. The use of a homogeneous, no-wash assay format with masking technology reduces background fluorescence and is amenable to high-throughput screening.[6]
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human histamine H1 receptor in appropriate media.
-
Seed cells into black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.[6]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM, or a component of a commercial kit like the FLIPR Calcium 5 Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6][7] Probenecid may be included to prevent dye leakage.[8]
-
Add 20 µL of the 2X dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound derivatives in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Using a liquid handler, add 10 µL of the compound dilutions to the assay plate. Include positive controls (e.g., this compound or another known H1 antagonist) and negative controls (vehicle).
-
-
Histamine Stimulation and Detection:
-
Prepare a 5X solution of histamine in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Place the assay plate in a fluorescence kinetic plate reader (e.g., FLIPR Tetra).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the 5X histamine solution to each well.
-
Immediately begin recording the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every second for at least 120 seconds.[7]
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_negative_control) / (ΔF_positive_control - ΔF_negative_control)).
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | H1 Receptor | Calcium Flux | Representative Value |
| Derivative A | H1 Receptor | Calcium Flux | Experimental Value |
| Derivative B | H1 Receptor | Calcium Flux | Experimental Value |
| Mepyramine (Control) | H1 Receptor | Calcium Flux | Literature Value |
Assay 2: Automated Patch Clamp Electrophysiology for T-type Calcium Channels (Secondary Screen)
This assay provides a direct functional measurement of the inhibitory effect of this compound derivatives on T-type calcium channels. Automated patch clamp systems allow for a higher throughput than traditional manual patch clamp, making it suitable for secondary screening and lead optimization.[9]
Principle: Whole-cell voltage-clamp recordings are performed on cells expressing a specific subtype of T-type calcium channel (e.g., Cav3.1, Cav3.2, or Cav3.3).[10] A voltage protocol is applied to elicit T-type calcium currents, and the effect of compound application on the current amplitude is measured.
Experimental Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the human T-type calcium channel subtype of interest (e.g., HEK293-Cav3.2).
-
Culture cells to 70-90% confluency.
-
On the day of the experiment, detach the cells using a non-enzymatic dissociation solution and resuspend them in an appropriate external solution at a concentration of 200,000-500,000 cells/mL.[11]
-
-
Automated Patch Clamp Procedure (Example using a planar patch clamp system):
-
Prime the system with the appropriate internal and external solutions.
-
Internal Solution (in mM): e.g., 120 Cs-Aspartate, 10 EGTA, 5 MgCl2, 3 Mg-ATP, 10 HEPES; pH 7.2 with CsOH.
-
External Solution (in mM): e.g., 130 NaCl, 5 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Load the cell suspension and compound plates into the instrument.
-
The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.
-
-
Voltage Protocol and Compound Application:
-
Hold the cells at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit the T-type calcium current.
-
Establish a stable baseline current recording.
-
Apply increasing concentrations of the this compound derivative to the cells.
-
Record the current at each concentration after a sufficient incubation period.
-
Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Normalize the current to the baseline recording: % Inhibition = 100 * (1 - I_compound / I_baseline).
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Cav3.2 | Automated Patch Clamp | Representative Value |
| Derivative C | Cav3.2 | Automated Patch Clamp | Experimental Value |
| Derivative D | Cav3.2 | Automated Patch Clamp | Experimental Value |
| Mibefradil (Control) | Cav3.2 | Automated Patch Clamp | 1.0[12] |
Assay 3: Fluorescence Polarization H1 Receptor Binding Assay (Orthogonal Screen)
This biochemical assay directly measures the binding of this compound derivatives to the histamine H1 receptor and can be used to confirm hits from the functional screen and determine binding affinity.
Principle: A fluorescently labeled ligand (tracer) with known affinity for the H1 receptor is used. In the absence of a competing compound, the tracer binds to the receptor, resulting in a high fluorescence polarization (FP) signal due to the slower rotation of the large receptor-tracer complex. When a this compound derivative binds to the receptor, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in the FP signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human H1 receptor.
-
Fluorescent Tracer: Use a commercially available fluorescently labeled H1 receptor antagonist. Dilute in assay buffer to a 2X concentration (typically 2-4 nM).
-
Compound Plates: Prepare serial dilutions of this compound derivatives in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the compound dilutions to the wells of a low-volume black microplate.
-
Add 5 µL of the H1 receptor membrane preparation to each well.
-
Add 10 µL of the 2X fluorescent tracer solution to each well.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
-
The FP signal is measured in millipolarization units (mP).
-
Calculate the % displacement of the tracer: % Displacement = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min)), where mP_max is the signal with no competitor and mP_min is the signal with a saturating concentration of a known H1 antagonist.
-
Plot the % displacement against the compound concentration and fit the data to determine the IC50 value. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Target | Assay Type | Ki (nM) |
| This compound | H1 Receptor | Fluorescence Polarization | Representative Value |
| Derivative A | H1 Receptor | Fluorescence Polarization | Experimental Value |
| Derivative B | H1 Receptor | Fluorescence Polarization | Experimental Value |
| Diphenhydramine (Control) | H1 Receptor | Fluorescence Polarization | Literature Value |
Conclusion
The described high-throughput screening assays provide a comprehensive platform for the identification and characterization of novel this compound derivatives. The combination of a functional primary screen, such as the calcium flux assay, with secondary and orthogonal assays, including automated patch clamp and receptor binding assays, allows for a robust evaluation of compound activity and mechanism of action. This tiered approach facilitates the efficient progression of promising compounds through the drug discovery pipeline.
References
- 1. SMPDB [smpdb.ca]
- 2. PathWhiz [pathbank.org]
- 3. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 7. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated patch-clamp technique: increased throughput in functional characterization and in pharmacological screening of small-conductance Ca2+ release-activated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maxcyte.com [maxcyte.com]
- 12. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of Clocinizine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Clocinizine, a piperazine derivative with antihistaminic properties. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, and apoptosis, offering a multi-faceted approach to understanding the compound's cellular impact.
Introduction
This compound, a first-generation antihistamine, is primarily known for its H1 receptor antagonism. However, a thorough understanding of its cytotoxic profile is crucial for identifying potential therapeutic applications or off-target effects. This document outlines a panel of robust cell-based assays to characterize the cytotoxic effects of this compound. These assays are fundamental in drug discovery and toxicology for assessing a compound's safety and mechanism of action.[1][2][3][4] The selected assays—MTT, LDH, and Caspase-3/7—provide quantitative data on metabolic activity, cell membrane integrity, and apoptosis induction, respectively.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to illustrate the presentation of experimental results.
Table 1: Metabolic Activity of Human Cell Lines Treated with this compound (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 48 | 75.2 |
| A549 | Lung Carcinoma | 48 | 98.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 112.1 |
| SH-SY5Y | Neuroblastoma | 48 | 65.8 |
Table 2: Membrane Integrity of Human Cell Lines Treated with this compound (LDH Assay)
| Cell Line | Cancer Type | Incubation Time (h) | EC₅₀ (µM) for LDH Release |
| HepG2 | Hepatocellular Carcinoma | 48 | 150.4 |
| A549 | Lung Carcinoma | 48 | 185.3 |
| MCF-7 | Breast Adenocarcinoma | 48 | 205.7 |
| SH-SY5Y | Neuroblastoma | 48 | 130.2 |
Table 3: Apoptosis Induction in Human Cell Lines Treated with this compound (Caspase-3/7 Assay)
| Cell Line | Cancer Type | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (at 100 µM) |
| HepG2 | Hepatocellular Carcinoma | 24 | 3.5 |
| A549 | Lung Carcinoma | 24 | 2.8 |
| MCF-7 | Breast Adenocarcinoma | 24 | 2.1 |
| SH-SY5Y | Neuroblastoma | 24 | 4.2 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6][7][8] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][6][7][8]
Materials:
-
96-well flat-bottom plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or a vehicle control. Include wells with medium only for blank measurements. Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5][7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][8] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[10][11]
Materials:
-
96-well flat-bottom plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2). Include the following controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation period.[12]
-
Medium Blank: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[12][13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[13]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[13][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Caspase-3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15][16] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7 to generate a luminescent signal.[15][16]
Materials:
-
White-walled 96-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or similar)[15]
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[12] Allow it to equilibrate to room temperature.[16]
-
Reagent Addition: Add 100 µL of the prepared reagent to each well containing 100 µL of cells and medium.[16]
-
Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.[12]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[12]
-
Data Analysis: Subtract the blank reading (medium with reagent only) and express the results as a fold change in caspase activity compared to the vehicle control.
Conclusion
The described cell-based assays provide a robust framework for characterizing the cytotoxic effects of this compound. By employing a multi-parametric approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's cellular impact. The provided protocols are standardized and can be adapted for high-throughput screening, making them valuable tools in both academic research and industrial drug development.
References
- 1. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. njbio.com [njbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocinizine is a second-generation antihistamine belonging to the diphenylmethylpiperazine class of compounds. These compounds are potent H1 receptor antagonists and are widely used in the treatment of allergic reactions such as urticaria, angioedema, and hay fever. The core structural feature of these molecules is the 1-(diarylmethyl)piperazine moiety. This document provides detailed methodologies for the synthesis of this compound and its key intermediates, summarizing quantitative data and presenting experimental protocols. Additionally, it includes diagrams of the relevant biological signaling pathway and a typical analytical workflow.
Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the initial preparation of a substituted benzhydrol, which is subsequently converted to a benzhydryl halide. This intermediate is then reacted with piperazine to form the core diphenylmethylpiperazine structure. The final step involves the N-alkylation of the piperazine ring with a suitable cinnamyl derivative to yield this compound.[1]
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of (4-chlorophenyl)(phenyl)methanol
| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (4-chlorophenyl)(phenyl)methanone | Sodium borohydride | Isopropyl alcohol | 2 | 65 | Not specified | [2] |
| 4-chlorobenzophenone | Sodium borohydride | Methanol | 1 | 0 - RT | 95 |
Table 2: Synthesis of 1-chloro-4-(chlorophenyl(phenyl)methyl)benzene
| Starting Material | Chlorinating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| (4-chlorophenyl)(phenyl)methanol | Concentrated HCl | Toluene | 2.5 | 60 | Not isolated | [2] |
| (4-chlorophenyl)(phenyl)methanol | Thionyl chloride | Not specified | 4 | Reflux | 93 |
Table 3: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-chloro-4-(chlorophenyl(phenyl)methyl)benzene | Piperazine, KI, DMF | Toluene | 14 | 80 | 92 | [3] |
| 1-chloro-4-(chlorophenyl(phenyl)methyl)benzene | Anhydrous piperazine, K₂CO₃, KI | Butanone | 18 | Reflux | 57 | [3] |
Table 4: Synthesis of this compound
| Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | Cinnamyl bromide | Sodium hydroxide | THF-Water | 2 | 60-70 | 92 |
Table 5: Characterization Data for this compound
| Technique | Data | Reference |
| ¹³C NMR | Spectra available on PubChem | [4] |
| Mass Spec | GC-MS data available on PubChem | [4] |
| IR | IR spectrum (in KBr) available on SpectraBase | [4] |
Experimental Protocols
Protocol 1: Synthesis of (4-chlorophenyl)(phenyl)methanol
This protocol describes the reduction of (4-chlorophenyl)(phenyl)methanone to (4-chlorophenyl)(phenyl)methanol using sodium borohydride.
Materials:
-
(4-chlorophenyl)(phenyl)methanone (5.0 g, 0.023 mol)
-
Isopropyl alcohol (15 mL)
-
Sodium borohydride (0.265 g, 0.007 mol)
-
Concentrated HCl
-
Toluene
-
Water
Procedure:
-
Dissolve (4-chlorophenyl)(phenyl)methanone in isopropyl alcohol in a round-bottom flask and heat the mixture to 50°C.[2]
-
Add sodium borohydride in portions while maintaining the temperature at 65°C for 2 hours.[2]
-
After the reaction is complete, distill off approximately 90% of the isopropyl alcohol.[2]
-
Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).[2]
-
Extract the product with toluene (15 mL).[2]
-
Wash the toluene extract with water until the pH is neutral.[2] The resulting toluene solution containing (4-chlorophenyl)(phenyl)methanol is used directly in the next step.
Protocol 2: Synthesis of 1-chloro-4-(chlorophenyl(phenyl)methyl)benzene
This protocol details the chlorination of (4-chlorophenyl)(phenyl)methanol using concentrated hydrochloric acid.
Materials:
-
Toluene solution of (4-chlorophenyl)(phenyl)methanol (from Protocol 1)
-
Concentrated HCl (10 mL)
-
10% aqueous sodium carbonate solution
Procedure:
-
To the toluene solution of (4-chlorophenyl)(phenyl)methanol, add concentrated HCl.[2]
-
Heat the mixture to 60°C and maintain this temperature for 2.5 hours.[2]
-
Cool the reaction mixture to 20°C, allowing the organic and aqueous layers to separate.[2]
-
Wash the toluene layer with 10% aqueous sodium carbonate until the pH is 7.[2]
-
Dry the organic layer over anhydrous sodium sulfate. The resulting toluene solution of 1-chloro-4-(chlorophenyl(phenyl)methyl)benzene is used directly in the next step.[2]
Protocol 3: Synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine
This protocol describes the reaction of 1-chloro-4-(chlorophenyl(phenyl)methyl)benzene with piperazine to form the key intermediate.
Materials:
-
Toluene solution of 1-chloro-4-(chlorophenyl(phenyl)methyl)benzene (from Protocol 2)
-
Piperazine (10 g, 0.12 mol)
-
Potassium iodide (KI) (0.1 g)
-
N,N-Dimethylformamide (DMF) (0.5 mL)
-
Toluene (15 mL)
-
Water
-
Concentrated HCl
-
30% NaOH solution
-
Methylene dichloride (MDC)
Procedure:
-
In a separate flask, mix piperazine, KI, and DMF in toluene and heat to 80°C for 30 minutes.[3]
-
Add the toluene solution of 1-chloro-4-(chlorophenyl(phenyl)methyl)benzene to this mixture at 80°C.[3]
-
Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.[3]
-
Cool the reaction mixture to 20°C.[3]
-
Wash the toluene layer twice with 20 mL of water.[3]
-
Treat the organic layer with a solution of 15 mL concentrated HCl in 5 mL of water at 5-10°C.[3]
-
Filter the mixture and separate the aqueous layer from the filtrate.[3]
-
Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.[3]
-
Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain at 20°C for 2 hours.[3]
-
Filter the solid product, wash with water, and dry at 50°C to obtain 1-[(4-chlorophenyl)(phenyl)methyl]piperazine.[3] The reported yield for this step is 92%.[3]
Protocol 4: Synthesis of this compound
This final step involves the N-alkylation of the piperazine intermediate with cinnamyl bromide.
Materials:
-
1-[(4-chlorophenyl)(phenyl)methyl]piperazine
-
Cinnamyl bromide
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 1-[(4-chlorophenyl)(phenyl)methyl]piperazine in a mixture of THF and water.
-
Add cinnamyl bromide and sodium hydroxide to the solution.
-
Heat the reaction mixture at 60-70°C for 2 hours.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The reported yield is 92%.
Visualizations
Signaling Pathway
Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
Application Notes and Protocols for Quantifying Clocinizine's Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocinizine is a piperazine derivative with antihistaminic properties. Understanding its ability to cross the blood-brain barrier (BBB) is critical for assessing its potential for central nervous system (CNS) side effects or for its development as a CNS-targeted therapeutic. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2]
Physicochemical Properties of this compound
A molecule's physicochemical properties are fundamental determinants of its ability to cross the BBB. Generally, small, lipophilic molecules with a low hydrogen bond count are more likely to passively diffuse across the BBB.[3] Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 403.0 g/mol | PubChem[4] |
| XLogP3 | 6.4 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
Interpretation: this compound has a molecular weight slightly above the generally preferred 400 Da for passive BBB penetration.[1] Its high lipophilicity (XLogP3 of 6.4) and low hydrogen bond count suggest a potential for BBB crossing. However, high lipophilicity can also lead to high plasma protein binding, which may limit the free fraction of the drug available to cross the BBB.
In Vivo Quantification of BBB Permeability
The most definitive method for assessing BBB penetration is through in vivo studies in animal models. The key metric derived from these studies is the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[5][6]
Experimental Protocol: Determination of Brain-to-Plasma Concentration Ratio (Kp) in Rodents
Objective: To determine the steady-state concentration of this compound in the brain and plasma of a rodent model (e.g., rat or mouse) to calculate the Kp value.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, PEG400)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and needles
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for this compound quantification[7][8]
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Dosing: Administer this compound to a cohort of rodents at a dose expected to achieve therapeutic concentrations. The route of administration (e.g., intravenous, oral) should be chosen based on the intended clinical application. For steady-state analysis, continuous intravenous infusion is often employed.[9]
-
Sample Collection: At a predetermined time point (or multiple time points to establish steady state), anesthetize the animals.
-
Blood Sampling: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Harvesting: Perfuse the brain with ice-cold saline to remove residual blood. Carefully dissect and harvest the whole brain.
-
Sample Preparation:
-
Plasma: Precipitate proteins from a known volume of plasma using a suitable solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein and collect the supernatant for analysis.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.[8] Precipitate proteins from the brain homogenate using a method similar to that for plasma, including the addition of an internal standard.
-
-
Quantification: Analyze the this compound concentrations in the plasma and brain supernatant using a validated LC-MS/MS method.[7]
-
Calculation of Kp:
-
Kp = (Concentration of this compound in brain) / (Concentration of this compound in plasma)
-
Data Presentation:
| Animal ID | Dose (mg/kg) | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Kp |
| 1 | 10 | 4 | |||
| 2 | 10 | 4 | |||
| 3 | 10 | 4 | |||
| Mean ± SD |
Experimental Protocol: Determination of Unbound Fractions and Kp,uu
Objective: To determine the fraction of this compound that is not bound to plasma proteins (fu,plasma) and brain tissue (fu,brain) to calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
Materials:
-
Equilibrium dialysis apparatus
-
Dialysis membranes (with appropriate molecular weight cutoff)
-
Plasma and brain homogenate from untreated animals
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
Procedure:
-
Equilibrium Dialysis:
-
Load one chamber of the dialysis cell with plasma or brain homogenate and the other chamber with PBS.
-
Add a known concentration of this compound to the plasma or brain homogenate chamber.
-
Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached.
-
-
Quantification: At the end of the incubation, collect samples from both chambers and determine the concentration of this compound using LC-MS/MS.
-
Calculation of Unbound Fractions:
-
fu,plasma = (Concentration in PBS chamber) / (Concentration in plasma chamber)
-
fu,brain = (Concentration in PBS chamber) / (Concentration in brain homogenate chamber)
-
-
Calculation of Kp,uu:
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
Data Presentation:
| Parameter | Value |
| fu,plasma | |
| fu,brain | |
| Kp | |
| Kp,uu |
Interpretation of Kp,uu:
-
Kp,uu ≈ 1: Suggests that this compound crosses the BBB primarily by passive diffusion and is not a significant substrate for active efflux or influx transporters.
-
Kp,uu < 1: Indicates that this compound is a substrate for an active efflux transporter (e.g., P-glycoprotein).
-
Kp,uu > 1: Suggests that this compound may be actively transported into the brain.
In Vitro Assessment of BBB Permeability
In vitro models provide a higher-throughput and more mechanistic assessment of BBB permeability.[10][11][12] These models are particularly useful for screening compounds and investigating the role of specific transporters.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane that mimics the BBB.[13]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Brain lipid solution (e.g., porcine brain lipid)
-
Donor and acceptor well plates
-
This compound stock solution
-
Buffer solutions (e.g., PBS at pH 7.4)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the brain lipid solution.
-
Compound Addition: Add the this compound solution to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow for compound diffusion.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells.
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using established equations that take into account the surface area of the membrane, the volume of the wells, and the incubation time.
-
Data Presentation:
| Compound | Concentration (µM) | Incubation Time (h) | Pe (x 10⁻⁶ cm/s) |
| This compound | 10 | 4 | |
| High Permeability Control | |||
| Low Permeability Control |
Experimental Protocol: Cell-Based Transwell Assay (e.g., MDR1-MDCK)
Objective: To determine the bidirectional permeability of this compound across a polarized monolayer of cells expressing efflux transporters (e.g., P-glycoprotein), such as the MDR1-MDCK cell line.[14]
Materials:
-
MDR1-MDCK cells (or other suitable cell line)
-
Transwell inserts
-
Cell culture medium and supplements
-
This compound stock solution
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed the MDR1-MDCK cells on the Transwell inserts and culture them until a confluent monolayer is formed.
-
Permeability Assay:
-
Apical to Basolateral (A-B): Add this compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical (B-A): Add this compound to the basolateral chamber and collect samples from the apical chamber at various time points.
-
-
Quantification: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp (A-B) and Papp (B-A) are calculated based on the rate of appearance of the compound in the receiver chamber.
-
ER = Papp (B-A) / Papp (A-B)
-
Data Presentation:
| Parameter | Value |
| Papp (A-B) (cm/s) | |
| Papp (B-A) (cm/s) | |
| Efflux Ratio (ER) |
Interpretation of Efflux Ratio:
-
ER > 2: Suggests that this compound is a substrate for the expressed efflux transporter (e.g., P-glycoprotein).
Visualizations
Caption: In vivo workflow for determining Kp and Kp,uu of this compound.
Caption: In vitro workflows for assessing this compound's BBB permeability.
Conclusion
The comprehensive assessment of this compound's ability to cross the blood-brain barrier requires a combination of in vivo and in vitro methodologies. The protocols outlined in these application notes provide a robust framework for generating the necessary quantitative data. By determining key parameters such as Kp, Kp,uu, Pe, and the efflux ratio, researchers can build a detailed profile of this compound's CNS penetration characteristics. This information is invaluable for predicting potential CNS-related effects and for guiding further drug development efforts.
References
- 1. arxiv.org [arxiv.org]
- 2. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H27ClN2 | CID 5375618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steady-state brain concentrations of antihistamines in rats: interplay of membrane permeability, P-glycoprotein efflux and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-glycoprotein influences the brain concentrations of cetirizine (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clocinizine in Combination Therapy for Parasitic Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocinizine, a chlorinated analogue of the first-generation antihistamine cinnarizine, has recently emerged as a promising oral antiparasitic agent.[1][2] Initial studies have demonstrated its efficacy as a monotherapy against significant human parasites such as Schistosoma mansoni and Angiostrongylus cantonensis.[1][3] This has opened avenues for further research into its potential use in combination therapies, a strategy widely employed in infectious diseases to enhance efficacy, reduce dosages, minimize toxicity, and combat drug resistance.
These application notes provide a summary of the current data on this compound's antiparasitic activity and present detailed protocols for evaluating its potential in combination with other antiparasitic drugs. As direct research on this compound combination therapy is currently limited, the following protocols are based on established methodologies for assessing drug synergy in parasitology.
Application Notes
Rationale for Combination Therapy with this compound
The primary motivations for exploring this compound in combination therapy include:
-
Synergistic Effects: Combining drugs with different mechanisms of action can lead to a greater therapeutic effect than the sum of their individual effects.
-
Dose Reduction: Synergy can allow for the use of lower doses of each drug, potentially reducing dose-dependent toxicity and improving patient tolerance.
-
Broadening the Spectrum of Activity: A combination may be effective against a wider range of parasite species or developmental stages.
-
Overcoming and Preventing Resistance: The use of two drugs simultaneously makes it more difficult for parasites to develop resistance.
Current Efficacy Data for this compound Monotherapy
The following table summarizes the available quantitative data on the efficacy of this compound as a single agent against parasitic worms.
| Parameter | Parasite Species | Value | Reference |
| In Vitro Efficacy | |||
| EC50 (Adult Worms) | Schistosoma mansoni | 4.6 µM | [1][2] |
| EC50 (L1 Larvae) | Angiostrongylus cantonensis | 4.2 µM | [3] |
| In Vivo Efficacy (Murine Model) | |||
| Worm Burden Reduction | Schistosoma mansoni | 86% | [1][2] |
| Egg Production Reduction | Schistosoma mansoni | 89% | [1][2] |
| Single oral dose of 400 mg/kg |
Potential Drug Partners for Combination with this compound
Given that this compound is an analogue of an antihistamine, its mechanism of antiparasitic action may be distinct from currently approved anthelmintics.[3] This provides a strong basis for exploring combinations with established drugs. Potential partners could include:
-
Praziquantel: The current standard of care for schistosomiasis. A combination could potentially enhance efficacy or be effective against juvenile worms, a known limitation of praziquantel.[4]
-
Albendazole/Mebendazole: Broad-spectrum benzimidazoles that act by disrupting microtubule formation in parasites.[5]
-
Ivermectin: A macrocyclic lactone effective against a range of nematodes and ectoparasites.
-
Other repurposed drugs: Compounds like atovaquone or clofazimine, which have shown efficacy in combination against other parasites like Babesia microti, could be explored.[6]
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines a method for determining the synergistic, additive, or antagonistic effects of this compound in combination with another antiparasitic drug against a target parasite in vitro.
Objective: To quantify the interaction between this compound and a partner drug.
Materials:
-
Target parasite culture (e.g., Schistosoma mansoni adult worms, Angiostrongylus cantonensis larvae)
-
This compound stock solution (in DMSO)
-
Partner drug stock solution (in a suitable solvent)
-
96-well microtiter plates
-
Appropriate parasite culture medium
-
Incubator with appropriate temperature and gas conditions
-
Inverted microscope for viability assessment
-
Viability stains (e.g., propidium iodide) or metabolic assays (e.g., MTT, resazurin)
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of this compound and the partner drug in the culture medium. Typically, dilutions are made at 2x the final desired concentration.
-
-
Plate Setup (Checkerboard):
-
In a 96-well plate, add 50 µL of the 2x this compound dilutions along the y-axis (e.g., rows B-G).
-
Add 50 µL of the 2x partner drug dilutions along the x-axis (e.g., columns 2-11).
-
This creates a matrix of drug combinations.
-
Include controls: no drug, this compound alone, and partner drug alone.
-
-
Addition of Parasites:
-
Add 100 µL of the parasite suspension (at a predetermined density) to each well.
-
-
Incubation:
-
Incubate the plate under standard culture conditions for the parasite for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Parasite Viability:
-
Determine the percentage of parasite inhibition or mortality for each drug combination using microscopy, viability stains, or a metabolic assay.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Combination Index (CI): CI = FIC of Drug A + FIC of Drug B
-
Interpret the CI value:
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additive
-
CI > 1.1: Antagonism
-
-
Caption: In Vitro Synergy Testing Workflow.
In Vivo Combination Therapy in a Murine Model of Schistosomiasis
This protocol describes a general approach for evaluating the efficacy of this compound in combination with a partner drug in mice infected with Schistosoma mansoni.
Objective: To determine if combination therapy with this compound improves therapeutic outcomes (e.g., reduction in worm and egg burden) in an in vivo model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Schistosoma mansoni cercariae
-
This compound
-
Partner drug
-
Appropriate vehicle for oral gavage (e.g., water, corn oil)
-
Gavage needles
-
Equipment for parasite perfusion and egg counting
Methodology:
-
Infection:
-
Infect mice percutaneously with a defined number of S. mansoni cercariae (e.g., 80-100 cercariae per mouse).
-
-
Animal Groups:
-
At 42 days post-infection (when worms are mature), randomly assign mice to experimental groups (n=5-8 per group):
-
Group 1: Vehicle control (infected, untreated)
-
Group 2: this compound alone (e.g., 200 mg/kg)
-
Group 3: Partner drug alone (at a defined dose)
-
Group 4: this compound + Partner drug (combination doses)
-
-
-
Drug Administration:
-
Administer the drugs or vehicle via oral gavage as a single dose or over multiple days, depending on the experimental design.
-
-
Euthanasia and Perfusion:
-
At 56 days post-infection (14 days post-treatment), euthanize the mice.
-
Perfuse the hepatic portal system and mesenteric veins to recover adult worms.
-
-
Endpoint Analysis:
-
Worm Burden: Count the number of male, female, and paired worms. Calculate the percentage reduction in worm burden compared to the vehicle control group.
-
Egg Burden: Excise the liver and a section of the small intestine. Digest the tissues in 4% KOH and count the number of eggs per gram of tissue.
-
Fecal Egg Count: Collect fecal samples before and after treatment to monitor egg excretion.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the mean worm and egg burdens between the groups. A p-value < 0.05 is typically considered significant.
-
Caption: In Vivo Combination Therapy Workflow.
Hypothetical Signaling Pathway for Synergistic Action
The precise antiparasitic mechanism of this compound is yet to be fully elucidated. However, based on its chemical class, it may interfere with calcium signaling or histamine-related pathways in the parasite. The following diagram illustrates a hypothetical scenario where this compound and a partner drug (e.g., a benzimidazole) act on different essential pathways to produce a synergistic effect.
Caption: Hypothetical Synergistic Mechanism.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The protocols should be adapted and optimized for specific parasites and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers design new drug candidates to treat tropical parasitic infection | UIC today [today.uic.edu]
- 5. Systematic Analysis of Clemastine, a Candidate Apicomplexan Parasite-Selective Tubulin-Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Clofazimine and Atovaquone as a Potent Therapeutic Regimen for the Radical Cure of Babesia microti Infection in Immunocompromised Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Measuring Clocinizine Concentration in Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of clocinizine in various biological tissues. The methodologies described herein are based on established analytical principles for similar compounds and are intended to serve as a comprehensive guide for assay development and validation.
Introduction
This compound, a piperazine derivative, requires sensitive and specific analytical methods for its quantification in tissue samples to support pharmacokinetic, toxicokinetic, and drug distribution studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques due to their specificity, sensitivity, and robustness. The choice of method will depend on the required sensitivity and the complexity of the tissue matrix.
General Experimental Workflow
The overall process for measuring this compound concentration in tissues involves several key steps, from sample collection to final data analysis.
Application Notes and Protocols for Clozapine in Neuroscience Research
Note on Nomenclature: The query specified "Clocinizine." However, extensive database searches yielded no significant neuroscience research associated with this compound. It is highly probable that this was a typographical error for Clozapine , a well-researched atypical antipsychotic. The following application notes and protocols are therefore based on the substantial body of literature available for Clozapine.
Introduction: Clozapine is an atypical antipsychotic agent renowned for its superior efficacy in treatment-resistant schizophrenia.[1] Unlike typical antipsychotics, it exhibits a lower propensity for inducing extrapyramidal side effects.[1][2] Its complex pharmacological profile, characterized by interactions with a wide array of neurotransmitter receptors, makes it a valuable tool in neuroscience research for dissecting the pathophysiology of psychiatric disorders and exploring novel therapeutic mechanisms.[3][4] Clozapine's actions are not limited to dopamine D2 receptor antagonism; it also displays significant affinity for serotonergic, muscarinic, adrenergic, and histaminergic receptors.[4][5]
Mechanism of Action: Clozapine's therapeutic effects are attributed to a unique combination of pharmacological actions:
-
Dopamine Receptor Modulation: It acts as a weak antagonist at dopamine D2 receptors but also interacts with D1, D3, D4, and D5 receptors.[2][4] A key hypothesis for its atypical profile is its influence on the heterodimerization of D1 and D2 receptors.[6][7] Low concentrations of clozapine can uncouple D1-D2 heterodimers, while higher concentrations may enhance their formation, leading to complex downstream signaling through Gq11 and calcium pathways.[8][9][10]
-
Serotonin Receptor Interaction: Clozapine is a potent serotonin 5-HT2A receptor antagonist and a partial agonist at 5-HT1A receptors.[11][12] Its 5-HT1A agonism is thought to contribute to increased dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms of schizophrenia.[4][11]
-
Muscarinic Receptor Activity: Clozapine is an antagonist at M1 muscarinic receptors.[4][13] However, its primary active metabolite, N-desmethylclozapine (NDMC), acts as a potent allosteric agonist at M1 receptors, which can potentiate NMDA receptor activity.[4][14] This dual action on the cholinergic system is unique among antipsychotics.[15][16]
-
Calcium Homeostasis: Studies have shown that clozapine can influence intracellular calcium homeostasis by up-regulating calcium-binding proteins and directly inhibiting T-type calcium channels.[17][18]
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Clozapine
This table summarizes the dissociation constants (Ki, in nM) of Clozapine for various human neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine D1 | 5.4 - 12 | [19] |
| Dopamine D2 | 100 | [19] |
| Dopamine D4 | 1.6 | [20] |
| Serotonin 5-HT1A | 5.1 | [19] |
| Serotonin 5-HT2A | 1.9 | [19] |
| Serotonin 5-HT2C | 5.1 | [19] |
| Muscarinic M1 | 1.9 - 9.5 | [13][19] |
| Adrenergic α1 | 1.6 | [19] |
| Histamine H1 | 1.1 | [19] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[19]
Table 2: Effective Concentrations of Clozapine in Preclinical Models
This table provides a range of effective concentrations and doses of Clozapine used in various experimental paradigms.
| Experimental Model | Species | Route/Method | Dose/Concentration | Observed Effect | Reference(s) |
| D1-D2 Heterodimer Uncoupling | In vitro | Cell Culture | 1 nM (10⁻⁹ M) | Uncouples high-affinity D1-D2 heterodimers | [8] |
| T-type Calcium Channel Inhibition | In vitro | Recombinant Channels | 10 µM | >50% inhibition of Ca(v)3.1 currents | [18] |
| Locomotor Activity Reduction | Rat | Intraperitoneal (i.p.) | 0.05 - 1.0 mg/kg | Dose-dependent decrease in locomotor activity | [21] |
| Anxiety-Related Behavior | Mouse | Intraperitoneal (i.p.) | 0.5 mg/kg | Reduced exploratory and anxiety-related behaviors | [5] |
| Auditory Gating Deficit Improvement | Mouse | Intracerebroventricular (ICV) | 0.5 µg | Significant reduction in Test/Conditioning ratio | [22] |
| Chronic Behavioral Effects | Rat | Oral (in drinking water) | ~40 mg/kg/day | Decreased overall activity in open field test | [23] |
| Dopamine Release in Prefrontal Cortex | Rat | Subcutaneous (s.c.) | 1 - 10 mg/kg | Selective increase in dopamine release | [11] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp
Objective: To investigate the effects of Clozapine on synaptic transmission and intrinsic neuronal excitability in acute brain slices.
Materials:
-
Rodent brain slices (e.g., prefrontal cortex, hippocampus), 150-300 µm thick.[24]
-
Vibratome for slicing.[24]
-
Artificial cerebrospinal fluid (aCSF), ice-cold for slicing and 33°C for recovery and recording.[24]
-
Internal pipette solution (formulation depends on the target current, e.g., K-gluconate based for current-clamp, CsCl based for voltage-clamp of inhibitory currents).[25]
-
Patch-clamp rig with amplifier, data acquisition system, and microscope with IR-DIC optics.
-
Clozapine stock solution (e.g., 10 mM in DMSO).
-
Pharmacological agents to isolate specific currents (e.g., CNQX, APV to block ionotropic glutamate receptors; bicuculline or picrotoxin to block GABAA receptors).[25]
Procedure:
-
Slice Preparation: Deeply anesthetize the animal (e.g., with isoflurane) and decapitate.[24] Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.[24] Cut slices using a vibratome and transfer them to a holding chamber with 33°C oxygenated aCSF to recover for at least 1 hour.[24]
-
Recording: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at 33°C.
-
Cell Identification: Visualize neurons using IR-DIC optics.
-
Patching: Obtain a whole-cell patch-clamp recording from a target neuron using a 3-5 MΩ borosilicate glass pipette.[24]
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous inhibitory or excitatory postsynaptic currents - sIPSCs/sEPSCs) or intrinsic properties (e.g., firing rate in response to current injection) for at least 5-10 minutes to ensure a stable recording.
-
Clozapine Application: Bath-apply Clozapine at the desired final concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF. Record for 15-20 minutes.
-
Washout: Perfuse the slice with drug-free aCSF for at least 20 minutes to test for reversibility of the effects.
-
Data Analysis: Analyze changes in the frequency, amplitude, and kinetics of synaptic events, or alterations in firing patterns, resting membrane potential, and input resistance before, during, and after drug application.
Protocol 2: In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions of an awake, freely moving animal following systemic Clozapine administration.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (sized for the target brain region).
-
Surgical tools.
-
Perfusion pump and fraction collector.
-
Clozapine solution for injection (e.g., dissolved for s.c. or i.p. administration).
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for sample analysis.[26]
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).[27] Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial ECF at a low, constant flow rate (e.g., 1-2 µL/min).[28]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.[28]
-
Drug Administration: Administer Clozapine (e.g., 1-10 mg/kg, s.c.) or vehicle.[11]
-
Post-Injection Collection: Continue collecting dialysate samples for several hours to monitor drug-induced changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ED.[26]
-
Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration and plot the time course of the drug's effect.
Protocol 3: Animal Behavioral Testing - Open Field Test
Objective: To assess the effects of Clozapine on locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Male mice or rats.
-
Open field arena (e.g., a square or circular arena with walls, often made of opaque plastic).
-
Video tracking system and software.
-
Clozapine solution for injection (e.g., 0.05-1 mg/kg, i.p., dissolved in DMSO and diluted with saline).[21]
Procedure:
-
Acclimatization: Handle the animals for several days before the experiment to reduce stress. Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer Clozapine or vehicle via the chosen route (e.g., i.p.) 30 minutes before the behavioral test.[5][21]
-
Test: Place the animal gently in the center or along the wall of the open field arena.
-
Recording: Record the animal's activity using the video tracking system for a set duration (e.g., 10-30 minutes).
-
Arena Cleaning: Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.
-
Data Analysis: Use the tracking software to analyze various parameters, including:
-
Total distance traveled: A measure of general locomotor activity.[21]
-
Time spent in the center vs. periphery: An index of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: Speed of movement.
-
Visualizations
References
- 1. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UpToDate 2018 [doctorabad.com]
- 3. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. if-pan.krakow.pl [if-pan.krakow.pl]
- 8. The role of D1-D2 receptor hetero-dimerization in the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clozapine increases dopamine release in prefrontal cortex by 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clozapine influences cytoskeleton structure and calcium homeostasis in rat cerebral cortex and has a different proteomic profile than risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of recombinant Ca(v)3.1 (alpha(1G)) T-type calcium channels by the antipsychotic drug clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience [frontiersin.org]
- 22. An Initial Animal Proof-of-Concept Study for Central Administration of Clozapine to Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic oral haloperidol and clozapine in rats: A behavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ex vivo electrophysiology [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. The Drug-Drug Effects of Rhein on the Pharmacokinetics and Pharmacodynamics of Clozapine in Rat Brain Extracellular Fluid by In Vivo Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Utilization of microdialysis for assessing the release of mesotelencephalic dopamine following clozapine and other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clocinizine-Induced CNS Side Effects in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the central nervous system (CNS) side effects of clocinizine in research models. As this compound is a first-generation antihistamine, and specific data on its CNS side effects are limited, this guidance is based on the well-documented effects of other first-generation antihistamines.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause CNS side effects?
A1: this compound is a first-generation antihistamine of the diphenylmethylpiperazine class.[1] Like other first-generation antihistamines, it is lipophilic and can readily cross the blood-brain barrier.[2][3] Its primary mechanism of action is as an inverse agonist at histamine H1 receptors.[1] In the CNS, histamine acts as a neurotransmitter that promotes wakefulness and alertness. By blocking H1 receptors in the brain, this compound can cause sedative effects. Additionally, first-generation antihistamines may have off-target binding to other receptors, such as muscarinic, cholinergic, and alpha-adrenergic receptors, which can contribute to a range of CNS side effects.[4]
Q2: What are the common CNS side effects of this compound observed in research models?
A2: Based on the profile of first-generation antihistamines, the most common CNS side effects in animal models include sedation, drowsiness, fatigue, and impairments in cognitive function, memory, and psychomotor performance.[2][4][5] These effects can interfere with behavioral experiments and confound results.
Q3: How can I assess the severity of this compound-induced CNS side effects in my animal models?
A3: Several validated behavioral tests can be used to quantify the CNS side effects of this compound in rodents:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
Morris Water Maze: To evaluate spatial learning and memory.
Q4: Are there alternatives to this compound with fewer CNS side effects?
A4: Yes, second-generation antihistamines are designed to have reduced penetration of the blood-brain barrier, resulting in minimal to no sedation at recommended doses.[2][3] Examples include fexofenadine and loratadine.[2] The choice of an alternative will depend on the specific research question and whether the antihistaminergic effect is the primary focus.
Q5: Can I reduce the CNS side effects of this compound by adjusting the dose?
A5: Dose reduction is a primary strategy for mitigating side effects. A dose-response study should be conducted to determine the lowest effective dose of this compound for the desired peripheral effect with the minimal CNS impact.
Troubleshooting Guides
Problem 1: Animals are excessively sedated after this compound administration, affecting behavioral task performance.
Possible Cause: The dose of this compound is too high, leading to significant H1 receptor occupancy in the CNS.
Solutions:
-
Dose-Response Optimization:
-
Action: Conduct a dose-response study to identify the minimal effective dose.
-
Protocol: Administer a range of this compound doses and assess both the desired therapeutic effect (e.g., inhibition of allergic response) and the level of sedation using a standardized behavioral test like the Open Field Test.
-
-
Consider a Second-Generation Antihistamine:
-
Action: If the research goals permit, switch to a second-generation antihistamine with low CNS penetration.
-
Rationale: These drugs are substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively removes them from the CNS.[6]
-
-
Investigate Co-administration with a CNS Stimulant (Experimental):
-
Action: As an exploratory approach, consider co-administration of a non-specific CNS stimulant like caffeine.
-
Caution: This is not a standard procedure and may have confounding effects. A thorough pilot study is necessary to evaluate the interaction between this compound and the stimulant. One study in a mouse model of prematurity found that caffeine co-administered with sedative/anesthetic drugs triggered widespread neuroapoptosis.[7][8]
-
Problem 2: Animals show impaired motor coordination in tasks like the rotarod test after receiving this compound.
Possible Cause: this compound is impairing motor function through its sedative effects or off-target receptor binding in the cerebellum or motor cortex.
Solutions:
-
Confirm with a Different Behavioral Test:
-
Action: Use an alternative test for motor function, such as the balance beam or grip strength test, to confirm the deficit is not specific to the rotarod task.
-
-
Dose Adjustment:
-
Action: As with sedation, a dose-reduction strategy is the first line of approach.
-
-
Compare with a Non-Sedating Antihistamine:
-
Action: Use a second-generation antihistamine as a negative control to determine if the observed motor impairment is a class effect of H1 antagonism or specific to this compound's CNS penetration.
-
Problem 3: Animals exhibit deficits in learning and memory in the Morris Water Maze after this compound administration.
Possible Cause: this compound is interfering with cognitive processes by blocking H1 receptors in the hippocampus and cortex, which are crucial for memory formation.
Solutions:
-
Control for Sedation and Motor Deficits:
-
Action: Ensure that the observed deficits are not a secondary consequence of sedation or motor impairment. Analyze swim speed and performance in cued trials of the Morris Water Maze.
-
-
Switch to a Second-Generation Antihistamine:
-
Action: If the primary interest is the peripheral H1 antagonism, using a non-sedating antihistamine will likely eliminate the cognitive side effects.
-
-
Time-Course Study:
-
Action: Administer this compound at different time points relative to the training and testing phases of the Morris Water Maze to see if the cognitive impairment is acute and reversible.
-
Quantitative Data Summary
Table 1: Receptor Binding Profiles of Antihistamines
| Antihistamine | Generation | H1 Receptor Occupancy in Brain (at typical doses) | Muscarinic Receptor Affinity |
| Diphenhydramine | First | High (~50-77%)[9][10] | High[4] |
| Chlorpheniramine | First | High (~77%)[10] | Moderate[11] |
| This compound | First | Presumed High (Data not available) | Unknown (Presumed) |
| Fexofenadine | Second | Very Low (~0%)[12] | Negligible |
| Loratadine | Second | Low (~10-20%) | Negligible[2] |
Table 2: Effects of First-Generation Antihistamines on Behavioral Tests in Rodents
| Behavioral Test | First-Generation Antihistamine | Typical Dose Range (Mice, i.p.) | Observed Effects |
| Rotarod Test | Diphenhydramine | 10-30 mg/kg | Decreased latency to fall[13] |
| Chlorpheniramine | 5-20 mg/kg | Decreased latency to fall | |
| Open Field Test | Diphenhydramine | 10-30 mg/kg | Decreased locomotor activity (distance traveled, rearing) |
| Chlorpheniramine | 5-20 mg/kg | Decreased locomotor activity | |
| Morris Water Maze | Diphenhydramine | 10-20 mg/kg | Increased escape latency, impaired performance in probe trials |
Experimental Protocols
Rotarod Test Protocol
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated rotarod unit for mice.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the trial.
-
Training (Optional but Recommended): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.
-
Testing:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Place the mouse on the rotating rod.
-
Start the trial with an accelerating rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct 3 trials with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: Compare the average latency to fall between the this compound-treated and control groups.
Open Field Test Protocol
-
Objective: To measure locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm) with walls, equipped with an overhead video tracking system.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.
-
Testing:
-
Administer this compound or vehicle.
-
Gently place the mouse in the center of the open field arena.
-
Record activity for a set period (e.g., 10-20 minutes).
-
-
-
Data Analysis: The software will analyze various parameters, including:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Compare these parameters between treatment groups.
-
Morris Water Maze Protocol
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water, a submerged escape platform, and various visual cues placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day.
-
The mouse is placed in the water from one of four starting positions and must find the hidden platform.
-
If the mouse does not find the platform within 60-90 seconds, it is guided to it.
-
The mouse remains on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed.
-
The mouse is allowed to swim for 60 seconds.
-
-
-
Data Analysis:
-
Acquisition: Escape latency (time to find the platform) across training days.
-
Probe Trial: Time spent in the target quadrant (where the platform was located).
-
Visualizations
Caption: Mechanism of this compound-Induced CNS Side Effects.
References
- 1. SMPDB [smpdb.ca]
- 2. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of the central nervous system adverse effects associated with antihistamines in the management of allergic disorders: strategies and progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance effects of antihistamines [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caffeine combined with sedative/anesthetic drugs triggers widespread neuroapoptosis in a mouse model of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caffeine combined with sedative/anesthetic drugs triggers widespread neuroapoptosis in a mouse model of prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Clocinizine Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Clocinizine for in vivo studies. Given the limited publicly available data on this compound's specific physicochemical properties, this guide draws upon established principles for bioavailability enhancement of poorly soluble compounds and data from structurally related antihistamines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1][2] Like many first-generation antihistamines, it is a lipophilic molecule with a high calculated logP (cLogP) of 6.76, suggesting poor aqueous solubility.[3] Poor solubility is a primary factor that can lead to low and variable oral bioavailability, posing a significant challenge for obtaining reliable and reproducible results in in vivo experiments. While specific data is unavailable, many first-generation antihistamines exhibit moderate oral bioavailability, ranging from 25-50%, and can undergo extensive first-pass metabolism in the liver.[4][5][6]
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A2: While a definitive BCS classification for this compound is not available in the public domain, its high lipophilicity strongly suggests low solubility.[3] Assuming it has high permeability (a common characteristic of many orally administered drugs), this compound is likely a BCS Class II compound (low solubility, high permeability). For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution.[7][8]
Q3: What are the primary formulation strategies to improve the bioavailability of a BCS Class II compound like this compound?
A3: The main goal for enhancing the bioavailability of a BCS Class II drug is to increase its dissolution rate and/or its solubility in the gastrointestinal tract. Common strategies include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its apparent solubility and dissolution rate.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization of lipophilic drugs in the gut.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[10]
Q4: Are there any specific examples of successful bioavailability enhancement for similar antihistamines?
A4: Yes. For instance, the oral bioavailability of loratadine, a BCS Class II antihistamine, was significantly increased by formulating it as a solid dispersion integrated into oro-dispersible films.[11] Another example is the development of mouth-dissolving tablets for cinnarizine, a piperazine derivative, to improve its dissolution.[12]
Troubleshooting Guides
This section addresses specific issues researchers might encounter during their in vivo studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low aqueous solubility of this compound. | 1. Improve Drug Solubilization: Consider formulating this compound as a solid dispersion or a lipid-based formulation (e.g., SMEDDS). 2. Control Particle Size: If using a suspension, ensure a uniform and small particle size through micronization or nanonization. 3. Standardize Dosing Conditions: Administer the formulation consistently with respect to food intake (fasted or fed state) as food can significantly impact the absorption of poorly soluble drugs. |
| Low overall drug exposure (low AUC) despite administering a high dose. | 1. Poor Dissolution: The drug is not dissolving sufficiently in the gastrointestinal fluids. 2. First-Pass Metabolism: Significant metabolism of this compound in the liver before it reaches systemic circulation.[6][13] | 1. Enhance Dissolution Rate: Employ techniques like solid dispersions or particle size reduction. 2. Investigate Alternative Routes: If oral bioavailability remains low, consider alternative routes of administration for preclinical studies, such as intraperitoneal or intravenous, to bypass the gastrointestinal tract and first-pass metabolism. This can help determine the maximum achievable systemic exposure. |
| Precipitation of the drug in the gastrointestinal tract upon administration of a liquid formulation. | The drug is dissolved in a vehicle that is miscible with gastrointestinal fluids, leading to rapid supersaturation and precipitation. | 1. Use Precipitation Inhibitors: Incorporate polymers such as HPMC, PVP, or other excipients into the formulation to maintain a supersaturated state and prevent drug precipitation. 2. Formulate as a Lipid-Based System: SEDDS or SMEDDS can form fine emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state. |
| Difficulty in preparing a stable and uniform suspension for oral gavage. | The hydrophobic nature of this compound leads to poor wetting and aggregation in aqueous vehicles. | 1. Use Wetting Agents: Add a suitable surfactant (e.g., Tween 80, Polysorbate 80) at a low concentration to improve the wettability of the drug particles. 2. Incorporate a Suspending Agent: Use a viscosity-enhancing agent (e.g., carboxymethylcellulose, xanthan gum) to prevent the settling of drug particles.[14] |
Quantitative Data Summary
| Drug | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-Life (t1/2) (hours) | Reference |
| Chlorpheniramine | 25 - 50 | 2.8 ± 0.8 | 27.9 ± 8.7 | [5][15] |
| Diphenhydramine | 40 - 60 | 1.7 ± 1.0 | 9.2 ± 2.5 | [15][16] |
| Promethazine | ~25 | 2 - 3 | 10 - 14 | [16] |
| Hydroxyzine | Not specified | 2.1 ± 0.4 | 20 ± 4.0 | [15][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., Methanol, Ethanol, Dichloromethane)
-
Water bath or rotary evaporator
-
Vacuum oven
Procedure:
-
Polymer Selection: Choose a polymer that is miscible with this compound. A preliminary screening of polymers is recommended.
-
Solvent Selection: Select a common solvent in which both this compound and the chosen polymer are soluble.
-
Preparation of the Solution:
-
Dissolve a specific ratio of this compound and polymer (e.g., 1:1, 1:2, 1:4 by weight) in the selected solvent.
-
Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (typically 40-60°C).
-
Continue evaporation until a solid film or mass is formed.
-
-
Drying:
-
Further dry the solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
-
Milling and Sieving:
-
Mill the dried solid dispersion to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Evaluate the dissolution profile of the ASD powder compared to the crystalline drug in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
This protocol outlines the development of a SMEDDS formulation for oral administration of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a small amount of water and observe the formation of an emulsion.
-
Construct a ternary phase diagram to identify the self-microemulsifying region.
-
-
Preparation of this compound-Loaded SMEDDS:
-
Select a formulation from the self-microemulsifying region of the phase diagram.
-
Dissolve this compound in the mixture of oil, surfactant, and co-surfactant.
-
Gently stir until a homogenous solution is obtained.
-
-
Characterization of SMEDDS:
-
Self-Emulsification Time: Add a small amount of the SMEDDS formulation to a stirred aqueous medium and measure the time it takes to form a clear or bluish-white microemulsion.
-
Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting microemulsion using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution studies of the this compound-loaded SMEDDS in a relevant dissolution medium.
-
Protocol 3: Quantification of this compound in Plasma using HPLC
This protocol provides a general framework for developing an HPLC method to quantify this compound in plasma samples for pharmacokinetic studies.
Materials:
-
This compound analytical standard
-
Internal standard (IS) (structurally similar compound not present in the study)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or other buffer components
-
Plasma samples (blank and study samples)
-
Protein precipitation agent (e.g., acetonitrile, methanol) or solid-phase extraction (SPE) cartridges
Procedure:
-
Chromatographic Conditions Development:
-
Column: Select a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Develop an isocratic or gradient mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: Optimize the flow rate (e.g., 1 mL/min).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (requires determination using a UV scan).
-
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add a specific volume of cold acetonitrile or methanol containing the internal standard. Vortex to mix and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge to extract this compound and the IS from the plasma, which can provide a cleaner sample.
-
-
Calibration Curve and Quality Controls:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples along with the study samples using the chosen sample preparation method.
-
-
Validation:
-
Validate the analytical method according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and stability.[17]
-
-
Sample Analysis:
-
Inject the processed samples into the HPLC system and quantify the this compound concentration by comparing the peak area ratio of this compound to the IS against the calibration curve.
-
Visualizations
Caption: Workflow for improving this compound's bioavailability.
Caption: Pharmacokinetic pathway of orally administered this compound.
Caption: Relationship between properties, challenges, and solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound [drugcentral.org]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools [bonndoc.ulb.uni-bonn.de]
- 10. Formulation and In Vivo Evaluation of Orally Disintegrating Tablets of Clozapine/Hydroxypropyl-β-cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loratadine oral bioavailability enhancement via solid dispersion loaded oro-dispersible films: Formulation, characterization and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 14. Compatibility of Commonly Used Active Pharmaceutical Ingredients in a Ready-to-Use Oral Suspending Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 16. researchgate.net [researchgate.net]
- 17. Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
Technical Support Center: Optimizing Clocinizine Dosage for Anthelmintic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of Clocinizine dosage for anthelmintic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the known anthelmintic activity of this compound?
A1: this compound, a chlorinated derivative of cinnarizine, has demonstrated notable anthelmintic activity against several helminth species. In vitro studies have shown its efficacy against Schistosoma mansoni and Angiostrongylus cantonensis.[1][2] For instance, this compound exhibited a potent effect on adult S. mansoni worms with an EC50 of 4.6 µM.[1][3] Against first-stage (L1) larvae of A. cantonensis, it was the most potent compound tested in one study, with an EC50 of 4.2 μM.[2] An in vivo study in a murine model of schistosomiasis showed that a single oral dose of 400 mg/kg significantly reduced both worm and egg burdens.[1][3]
Q2: What is the proposed mechanism of action for this compound's anthelmintic effect?
A2: The precise mechanism of action for this compound's anthelmintic properties is still under investigation, but it appears to be distinct from its antihistaminic activity.[2][4] Research suggests that the anthelmintic effects do not directly correlate with affinity for H1 histamine receptors.[4] One hypothesis is that this compound may act on parasite-specific targets, with some evidence pointing towards a potential interaction with muscarinic receptors in helminths.[4] The observed effects, such as paralysis and morphological changes in worms, are characteristic of compounds that interfere with neuromuscular coordination in parasites.[5]
Q3: What are the recommended starting concentrations for in vitro assays with this compound?
A3: Based on published data, for in vitro assays with adult Schistosoma mansoni, a concentration range of 1 µM to 50 µM is a reasonable starting point.[1][6] Time-kill assays have shown that concentrations as low as 6.25 µM can lead to complete mortality of adult worms within 72 hours.[1] For larval stages of Angiostrongylus cantonensis, concentrations in the low micromolar range (e.g., 1 µM to 10 µM) are likely to be effective.[2] It is always recommended to perform a dose-response curve to determine the EC50 for your specific experimental conditions.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1] It is crucial to ensure the final concentration of the solvent in the assay medium is non-toxic to the parasites.[7] A final DMSO concentration of 0.5% or lower is generally considered safe for most helminth assays.[1] Always include a solvent control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any potential effects of the solvent itself.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Ensure accurate and consistent preparation of this compound stock and dilutions. Use calibrated pipettes and prepare fresh solutions for each experiment, as the compound's stability in solution over time may vary.[7] |
| Variability in Parasite Health | Use parasites of a consistent age and developmental stage. Ensure that the collection and washing procedures are standardized to minimize stress and damage to the worms or larvae. |
| Solvent Effects | Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Run a solvent control to monitor for any adverse effects on parasite viability.[7] |
| Incubation Conditions | Maintain consistent temperature, CO2 levels, and humidity during the incubation period, as fluctuations can affect parasite metabolism and drug uptake. |
Issue 2: Low Efficacy Observed in In Vivo Studies Despite Potent In Vitro Activity
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | This compound's formulation may have low oral bioavailability. Consider formulation strategies such as the use of lipid-based carriers or absorption enhancers to improve systemic absorption.[1] |
| Rapid Metabolism | The drug may be rapidly metabolized in the host. Conduct pharmacokinetic studies to determine the half-life and metabolic profile of this compound in the animal model. |
| Dosing Regimen | A single dose may not be sufficient to maintain therapeutic concentrations. Experiment with different dosing regimens, such as multiple doses over a set period. |
| Host-Parasite Interactions | The in vivo environment is more complex than in vitro conditions. The host's immune system and other physiological factors can influence drug efficacy. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Schistosoma mansoni
| Parameter | Value | Reference |
| EC50 (Adult Worms) | 4.6 µM | [1][3] |
| EC90 (Adult Worms) | 5.9 µM | [6] |
| Time to >99% Mortality (12.5 µM) | 48 hours | [6] |
| Time to 100% Mortality (6.25 µM) | 72 hours | [1][6] |
Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in a Murine Model of Schistosomiasis
| Dosage | Worm Burden Reduction | Egg Burden Reduction | Reference |
| 400 mg/kg | 86.4% | ~90% (fecal), ~70% (intestinal) | [1][3][6] |
Experimental Protocols
Protocol 1: Adult Worm Motility Assay for Schistosoma mansoni
1. Parasite Preparation:
-
Obtain adult S. mansoni worms from experimentally infected mice 42 days post-infection via perfusion.[1]
-
Carefully wash the worms in pre-warmed RPMI-1640 medium to remove any host contaminants.
-
Place one pair of adult worms (male and female in copula) into each well of a 48-well plate containing 1 mL of RPMI-1640 medium supplemented with antibiotics.[8]
2. Drug Preparation and Application:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations in the assay medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Add the appropriate volume of the diluted this compound solution to each test well.
-
Include a positive control (e.g., Praziquantel) and a negative control (vehicle/DMSO only) in each experiment.[1]
3. Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for up to 72 hours.[8]
-
Observe the worms at regular intervals (e.g., 24, 48, and 72 hours) using an inverted microscope.
-
Score the motility of the worms based on a predefined scale (e.g., 3 = normal activity, 2 = reduced motility, 1 = minimal movement, 0 = no movement/death).[8]
4. Data Analysis:
-
Calculate the percentage of worm mortality at each concentration and time point.
-
Generate dose-response curves and determine the EC50 value using appropriate software (e.g., GraphPad Prism).[4]
Protocol 2: Egg Hatch Assay (EHA) for Haemonchus contortus
1. Egg Collection:
-
Collect fresh fecal samples from a donor animal infected with H. contortus.
-
Recover the eggs from the feces using a saturated salt solution flotation method.
-
Wash the collected eggs with deionized water to remove any residual salt.
2. Assay Setup:
-
Prepare a suspension of eggs in deionized water, adjusting the concentration to approximately 100-150 eggs per 100 µL.
-
In a 96-well microtiter plate, add 100 µL of the egg suspension to each well.
-
Prepare serial dilutions of this compound in deionized water (with a minimal, non-toxic amount of a suitable solvent if necessary).
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a positive control (e.g., Albendazole) and a negative control (deionized water/solvent).
3. Incubation and Analysis:
-
Incubate the plate at 27°C for 48 hours.[9]
-
After incubation, add a drop of Lugol's iodine to each well to stop the hatching process.
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (number of hatched larvae in test well / number of hatched larvae in negative control well)).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Visualizations
Caption: Experimental workflow for determining the in vitro dose-response of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activity of Combinations of Antioxidants and Anthelmintic Drugs against the Adult Stage of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parasite-journal.org [parasite-journal.org]
Technical Support Center: Addressing Solubility Issues of Clocinizine in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with Clocinizine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇ClN₂ | [2] |
| Molar Mass | 402.97 g/mol | [1] |
| XLogP3 | 6.4 | [2] |
| Appearance | Solid powder | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [3] |
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound's poor aqueous solubility is primarily due to its high lipophilicity, as indicated by its high calculated LogP value (XLogP3) of 6.4.[2] Molecules with high LogP values are more "oil-like" than "water-like" and thus have limited solubility in water.
Q3: What are the predicted pKa values of this compound and how do they affect its solubility?
This means this compound is a weak base. Its solubility will be highly pH-dependent. At pH values below its pKa₂, the piperazine ring will be protonated, forming a more soluble cationic species. As the pH increases above this pKa, the molecule will be in its less soluble, neutral free base form.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause 1: Low Intrinsic Solubility. The neutral form of this compound has very low intrinsic aqueous solubility due to its lipophilic nature.
-
Troubleshooting Steps:
-
pH Adjustment: Since this compound is a weak base, lowering the pH of your aqueous solution to below its estimated pKa₂ (around 7.4-8.1) will protonate the molecule and should increase its solubility. Start by preparing your buffer at a lower pH (e.g., pH 4-6) and then adding the this compound.
-
Use of Co-solvents: For in vitro experiments, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer can be effective.[3] Be mindful that the final concentration of the organic solvent should be low enough to not affect your experiment (typically <0.5%).
-
Salt Form: If available, use a hydrochloride salt form of this compound (this compound HCl or dihydrochloride), as these are generally more water-soluble than the free base.[5]
-
Issue 2: After dissolving this compound in an acidic buffer, it precipitates when I adjust the pH to physiological levels (e.g., pH 7.4).
-
Possible Cause: Exceeding the Solubility Limit at the Final pH. While this compound may dissolve at a lower pH, its solubility decreases significantly as the pH is raised towards and above its pKa₂. When the pH is adjusted, the concentration of this compound may exceed its solubility limit at that new pH, causing it to precipitate out of solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound that is within its solubility limit at the target pH.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible option.
-
Combination Approach: A combination of a low percentage of a co-solvent and a cyclodextrin may provide a synergistic effect on solubility.
-
Issue 3: I am seeing inconsistent results in my biological assays, which I suspect is due to solubility issues.
-
Possible Cause: Precipitation of this compound in the Assay Medium. Even if a stock solution appears clear, dilution into a complex biological medium (e.g., cell culture media containing proteins and salts) can sometimes lead to precipitation over time.
-
Troubleshooting Steps:
-
Visual Inspection: Before and during your experiment, visually inspect your solutions for any signs of cloudiness or precipitate.
-
Solubility in Assay Medium: Perform a preliminary experiment to determine the solubility of this compound in your specific assay medium under the experimental conditions (temperature, incubation time).
-
Filtration: For stock solutions, filtering through a 0.22 µm syringe filter can remove any undissolved micro-precipitates.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous buffers for in vitro experiments.
-
Materials:
-
This compound (free base or hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate glassware
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Store the stock solution at -20°C.
-
When preparing working solutions, dilute the stock solution into the final aqueous buffer. Ensure the final DMSO concentration is below the tolerance level of your assay (typically ≤0.5%).
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD) by Kneading Method
-
Objective: To prepare a this compound-HP-β-CD inclusion complex to improve aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Distilled water
-
Vacuum oven or desiccator
-
-
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Place the accurately weighed HP-β-CD into a mortar.
-
Add a small amount of a 1:1 ethanol/water mixture to the HP-β-CD and knead with the pestle to form a homogeneous paste.
-
Accurately weigh the this compound and gradually add it to the paste while continuing to knead.
-
Continue kneading for 30-60 minutes.
-
Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at 40°C until a constant weight is achieved.
-
The resulting solid powder is the this compound-HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.
-
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of Clocinizine in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clocinizine. The focus is on understanding and minimizing its potential off-target effects in cellular assays to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation diphenylmethylpiperazine H1-antihistamine.[1] Its primary mechanism of action is as an antagonist of the histamine H1 receptor.[1] By blocking this receptor, this compound interferes with the action of histamine, which is a key mediator of allergic and inflammatory responses.[1] This antagonism of the H1 receptor leads to the downstream inhibition of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[1]
Q2: What are the known and potential off-target effects of this compound?
As a first-generation antihistamine, this compound has the potential for a range of off-target effects, primarily due to its ability to cross the blood-brain barrier and its structural similarities to other signaling molecules.[2][3] Potential off-target effects include:
-
Muscarinic Acetylcholine Receptor Antagonism: Many first-generation antihistamines exhibit anticholinergic activity by binding to muscarinic receptors.[2][4] This can lead to side effects such as dry mouth, blurred vision, and urinary retention. The affinity for muscarinic receptors varies among different antihistamines.
-
L-type Calcium Channel Blockade: Some first-generation antihistamines have been shown to block L-type calcium channels. This can have implications for cardiovascular function and other calcium-dependent cellular processes.[5]
-
Other Receptor Interactions: Due to their chemical structure, first-generation antihistamines may also interact with adrenergic and serotonin receptors.[2]
Q3: How can I determine if the observed effects in my cellular assay are on-target or off-target?
-
Use of Structurally Unrelated Antagonists: Employ another H1 receptor antagonist with a different chemical structure. If the observed phenotype is replicated, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the histamine H1 receptor. If the cellular response to this compound is diminished or absent in these modified cells, it strongly suggests an on-target effect.
-
Dose-Response Analysis: A potent on-target effect should occur at a lower concentration of this compound than off-target effects. Correlate the effective concentration in your assay with the known or experimentally determined binding affinity (Ki) for the H1 receptor.
-
Rescue Experiments: In a knockdown/knockout model, re-introducing the H1 receptor should restore the sensitivity to this compound if the effect is on-target.
Q4: What are some key experimental controls to include when working with this compound?
To ensure the reliability of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Positive Control: Use a known H1 receptor agonist (e.g., histamine) to confirm that the H1 signaling pathway is active in your cell model.
-
Negative Control: Use a second-generation antihistamine (e.g., Loratadine, Cetirizine) which is known to be more selective for the H1 receptor and has fewer off-target effects.[2][3]
-
Cell Viability Assay: Always assess the general cytotoxicity of this compound at the concentrations used in your functional assays to ensure that the observed effects are not due to cell death.
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound, the following tables provide representative binding affinities (Ki) and inhibitory concentrations (IC50) for other first- and second-generation antihistamines to illustrate the concept of selectivity. Researchers should experimentally determine these values for this compound in their specific assay systems.
Table 1: Comparative Histamine H1 Receptor Binding Affinities (Ki) of Various Antihistamines
| Antihistamine (Generation) | Ki (nM) for H1 Receptor | Reference |
| Desloratadine (2nd) | 0.4 | [6] |
| Levocetirizine (2nd) | 2 | [6] |
| Cetirizine (2nd) | 6 | [6][7] |
| Fexofenadine (2nd) | 10 | [6] |
| Loratadine (2nd) | 16 | [6] |
| Chlorpheniramine (1st) | 2 | [6] |
| Hydroxyzine (1st) | 10 | [6] |
| Terfenadine (2nd, withdrawn) | 40 | [6] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Off-Target Binding Affinities (Ki) and Inhibitory Concentrations (IC50)
| Compound | Target | Assay Type | Value (nM) | Reference |
| First-Generation Antihistamines (General) | Muscarinic Receptors | Binding Affinity (Ki) | Varies widely | [2][4] |
| Terfenadine | L-type Calcium Channel | IC50 | 142 | [5] |
| Cilnidipine (Calcium Channel Blocker) | L-type Calcium Channel | IC50 | 10 | [8] |
| Second-Generation Antihistamines (General) | Muscarinic Receptors | Binding Affinity (Ki) | Generally low to negligible | [2][7] |
This table illustrates that first-generation antihistamines can have significant affinity for off-targets, while second-generation compounds are generally more selective.
Experimental Protocols
Protocol 1: Histamine H1 Receptor Functional Assay (Calcium Flux)
This protocol measures changes in intracellular calcium concentration following H1 receptor activation and its inhibition by this compound.
Materials:
-
Cells expressing the histamine H1 receptor (e.g., HEK293 cells)
-
This compound
-
Histamine (agonist)
-
Fluo-8 AM or similar calcium-sensitive dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127 (for dye loading)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-8 AM and Pluronic F-127 in HBSS.
-
Remove growth media from cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells gently with HBSS.
-
Add HBSS containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of histamine to stimulate the H1 receptor.
-
Record the fluorescence intensity over time (typically 1-2 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will not reach 100% confluency during the experiment.
-
Compound Treatment:
-
After allowing cells to attach overnight, replace the media with fresh media containing serial dilutions of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the media containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes to 4 hours, with gentle shaking, until the crystals are fully dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot cell viability against the concentration of this compound to determine the CC50 (cytotoxic concentration 50%).
-
Mandatory Visualizations
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow to differentiate on-target vs. off-target effects.
Caption: Logical troubleshooting guide for unexpected results in cellular assays with this compound.
References
- 1. SMPDB [smpdb.ca]
- 2. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cetirizine - Wikipedia [en.wikipedia.org]
- 8. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Sedative Effects of First-Generation Antihistamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to reduce the sedative effects of first-generation antihistamines.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism responsible for the sedative effects of first-generation antihistamines?
A1: The sedative effects of first-generation antihistamines are primarily due to their ability to cross the blood-brain barrier (BBB) and antagonize histamine H1 receptors in the central nervous system (CNS).[1][2][3][4][5] Histamine in the CNS acts as a neurotransmitter that promotes wakefulness and alertness.[6] By blocking these receptors, first-generation antihistamines interfere with this crucial function, leading to drowsiness and sedation.[6][7][8]
Q2: How do second-generation antihistamines achieve a non-sedating profile?
A2: Second-generation antihistamines are designed to have limited penetration into the CNS.[4][8][9][10][11] This is achieved through several medicinal chemistry strategies:
-
Reduced Lipophilicity: They are generally less lipophilic than their first-generation counterparts, which hinders their ability to passively diffuse across the lipid-rich BBB.[6][12]
-
P-glycoprotein (P-gp) Efflux: Many second-generation antihistamines are substrates for the P-glycoprotein (P-gp) efflux transporter located on the luminal side of the brain endothelial cells.[13][14][15] P-gp actively pumps these drugs out of the brain, preventing them from reaching concentrations high enough to cause significant H1 receptor antagonism and sedation.[13][14][15][16]
Q3: What are the key physicochemical properties to modify in a first-generation antihistamine scaffold to reduce sedation?
A3: To reduce the sedative potential of a first-generation antihistamine, medicinal chemists should focus on modifying its physicochemical properties to limit BBB penetration. Key strategies include:
-
Decreasing Lipophilicity (LogP): Lowering the octanol-water partition coefficient can reduce passive diffusion across the BBB.
-
Increasing Polar Surface Area (PSA): Introducing polar functional groups can hinder BBB penetration.
-
Introducing Carboxylic Acid Moieties: This can transform the molecule into a substrate for efflux transporters like P-gp. A notable example is the development of fexofenadine (a non-sedating metabolite) from terfenadine.
-
Optimizing pKa: The ionization state of a molecule at physiological pH can influence its ability to cross the BBB.
Q4: How is the sedative potential of a new antihistamine candidate quantified in humans?
A4: The sedative potential of an antihistamine in humans is quantified using a combination of objective and subjective measures:
-
Positron Emission Tomography (PET): This is a gold-standard technique to directly measure brain H1 receptor occupancy (H1RO).[17][18][19][20] A radiolabeled ligand for the H1 receptor, such as [11C]doxepin, is used to quantify the percentage of receptors blocked by the antihistamine.[14][16][17] Generally, H1RO values below 20% are associated with non-sedating properties.[17][20]
-
Psychomotor Performance Tests: A battery of standardized tests is used to objectively measure cognitive and psychomotor functions that can be impaired by sedation.[21][22][23][24] These can include tests of reaction time, attention, and coordination.
-
Subjective Sedation Scales: Self-reported measures, such as Visual Analog Scales (VAS) for drowsiness, are used to capture the subject's experience of sedation.[25]
Troubleshooting Guides
Troubleshooting Inconsistent Results in Preclinical Sedation Assessment
Problem: Difficulty in correlating in vitro BBB penetration data with in vivo sedative effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Species differences in P-gp substrate specificity. | A compound that is a P-gp substrate in human cell lines may not be a substrate for the rodent ortholog, leading to higher than expected brain penetration in animal models. It is crucial to test for P-gp substrate liability in cell lines expressing the P-gp of the animal species used for in vivo studies. |
| Contribution of other efflux transporters. | Besides P-gp, other transporters like Breast Cancer Resistance Protein (BCRP) can limit CNS penetration. If a compound is not a P-gp substrate but still shows low brain penetration, investigate its interaction with other relevant ABC transporters. |
| Inaccurate in vitro BBB model. | The chosen in vitro model may not accurately reflect the in vivo BBB properties. Ensure the cell model exhibits high transendothelial electrical resistance (TEER) and the expression of relevant tight junction proteins and transporters. Consider using co-culture models with astrocytes or pericytes to better mimic the neurovascular unit. |
| Metabolism of the compound. | The parent compound may have low BBB penetration, but a centrally active metabolite could be responsible for the observed sedative effects. Conduct metabolic profiling in the relevant species to identify and assess the CNS activity of major metabolites. |
Troubleshooting Issues with Experimental Protocols
Problem: High variability in an in vitro P-gp substrate assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell monolayer integrity. | Regularly monitor the TEER values of the cell monolayers to ensure they are within the acceptable range for a tight barrier. Discard any inserts with low TEER values. |
| Incorrect concentration of test compound or inhibitor. | Verify the concentrations of all solutions. Ensure the inhibitor concentration is sufficient to achieve maximal P-gp inhibition without causing cytotoxicity. |
| Cell line passage number. | High passage numbers can lead to phenotypic drift and altered transporter expression. Use cells within a validated passage number range. |
| Presence of interfering substances. | Components of the assay medium or the test compound formulation could interfere with the assay. Run appropriate vehicle controls to identify any such interference. |
Quantitative Data Summary
Table 1: Brain Histamine H1 Receptor Occupancy (H1RO) of Various Antihistamines
| Antihistamine | Generation | Dose | H1RO (%) | Sedation Profile | Reference |
| d-Chlorpheniramine | First | 2 mg | ~77% | Sedating | [16] |
| Diphenhydramine | First | 50 mg | >50% | Sedating | [26] |
| Hydroxyzine | First | 25-50 mg | >50% | Sedating | [20] |
| Cetirizine | Second | 20 mg | ~26% | Less-sedating | [17] |
| Levocetirizine | Third | 5 mg | ~8.1% | Non-sedating | [18] |
| Fexofenadine | Third | 120 mg | -0.1% | Non-sedating | [17] |
| Terfenadine | Second | 60 mg | ~17% | Non-sedating | [16] |
| Ebastine | Second | 10 mg | ~10% | Non-sedating | [14] |
Note: H1RO can vary depending on the dose, time of measurement, and individual patient factors. The classification of sedation profile is based on H1RO values: <20% (non-sedating), 20-50% (less-sedating), and ≥50% (sedating).[17][20]
Detailed Experimental Protocols
In Vitro P-glycoprotein (P-gp) Substrate Assay
Objective: To determine if a test compound is a substrate of the P-gp efflux transporter using a cell-based transwell assay.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) are cultured on microporous polycarbonate membrane transwell inserts.[2][27] The cells are grown until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating the formation of tight junctions.
-
Bidirectional Transport Study: The transport of the test compound across the cell monolayer is measured in both directions:
-
Apical-to-Basolateral (A-to-B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents absorption.
-
Basolateral-to-Apical (B-to-A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents efflux.
-
-
Inhibitor Arm: The bidirectional transport is also assessed in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[27]
-
Sample Analysis: The concentration of the test compound in the donor and receiver chambers at different time points is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).
-
A compound is considered a P-gp substrate if the ER is significantly greater than 1 (typically ≥2) and this ratio is substantially reduced in the presence of a P-gp inhibitor.
-
In Situ Brain Perfusion in Rats
Objective: To measure the rate of transport of a test compound across the BBB in a live animal model.
Methodology:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and catheterized.[13][15][21][22][28] The external carotid artery is also ligated to direct the perfusate to the brain.
-
Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline) containing the test compound at a known concentration is infused at a constant rate into the carotid artery.[13][28] The perfusion is carried out for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
Brain Tissue Collection: At the end of the perfusion, the animal is euthanized, and the brain is rapidly removed and dissected.
-
Sample Analysis: The concentration of the test compound in a sample of the brain tissue and in the perfusion fluid is determined.
-
Data Analysis: The brain uptake clearance (K_in) is calculated, which represents the volume of perfusate cleared of the compound by the brain per unit time per unit mass of brain tissue. This provides a quantitative measure of BBB penetration.
Positron Emission Tomography (PET) for H1 Receptor Occupancy (H1RO)
Objective: To non-invasively quantify the percentage of histamine H1 receptors in the human brain that are occupied by an antihistamine.
Methodology:
-
Subject Preparation: Healthy volunteers are recruited for the study. A baseline PET scan is often performed before drug administration.
-
Antihistamine Administration: The subjects are administered a single oral dose of the antihistamine being tested.
-
Radiotracer Injection: At a time point corresponding to the peak plasma concentration of the antihistamine, a PET radiotracer with high affinity for the H1 receptor, such as [11C]doxepin, is injected intravenously.[14][16]
-
PET Imaging: Dynamic PET scans of the brain are acquired over a period of time (e.g., 90 minutes) to measure the distribution and binding of the radiotracer.
-
Data Analysis:
-
The binding potential (BP) of the radiotracer in various brain regions is calculated from the PET data, both at baseline and after antihistamine administration.
-
The H1RO is calculated as the percentage reduction in the binding potential of the radiotracer after drug administration compared to the baseline or a placebo condition.[14]
-
Visualizations
Caption: Blood-Brain Barrier transport of antihistamines.
Caption: Experimental workflow for assessing sedation.
Caption: Histamine H1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Graphviz [graphviz.org]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. style | Graphviz [graphviz.org]
- 12. Is there a way to specify a colour scheme for GraphViz dots in Doxygen? - Stack Overflow [stackoverflow.com]
- 13. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 16. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 23. Measurement of opioid-induced sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Performance tests - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. color | Graphviz [graphviz.org]
- 27. P-gp Substrate Identification | Evotec [evotec.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Clocinizine for Parasitic Targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of Clocinizine for parasitic targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-parasitic activity?
A1: this compound is a chlorinated analogue of cinnarizine, a first-generation antihistamine.[1][2] It has demonstrated significant anthelmintic activity against parasitic worms such as Schistosoma mansoni and Angiostrongylus cantonensis.[1][2][3][4] Studies have shown its efficacy in reducing worm burden and egg production in murine models of schistosomiasis, with potency comparable to the standard drug, praziquantel.[1][2][5]
Q2: What is the known mechanism of action of this compound against parasites?
A2: The exact mechanism of action of this compound against parasites is currently unknown.[2] However, research on its structural analogue, cinnarizine, suggests that its anthelmintic effects may be independent of its antihistaminic activity.[4] A promising area of investigation comes from studies on another antihistamine, clemastine, which has been shown to target the TRiC/CCT chaperonin complex in Plasmodium falciparum, leading to disruption of tubulin folding and microtubule-dependent processes.[6][7] This suggests a potential, yet unconfirmed, mechanism for this compound that could be explored.
Q3: What does the "selectivity" of this compound refer to and why is it important?
A3: The selectivity of this compound refers to its ability to exert its anti-parasitic effects with minimal impact on the host's cells and physiological processes.[8][9] High selectivity is a critical attribute for any therapeutic agent as it minimizes the risk of off-target effects and adverse drug reactions.[9] In the context of this compound, enhancing selectivity means increasing its potency against parasitic targets while reducing any potential toxicity to mammalian cells.
Q4: How is the selectivity of an anti-parasitic compound like this compound quantified?
A4: The selectivity of an anti-parasitic compound is typically quantified using the Selectivity Index (SI). The SI is calculated as the ratio of the cytotoxic concentration of the compound in a mammalian cell line (CC50) to its effective concentration against the parasite (EC50).[2][10] A higher SI value indicates greater selectivity for the parasite.[8]
Q5: What are some general strategies to enhance the selectivity of a compound like this compound?
A5: Several strategies can be employed to enhance the selectivity of a drug candidate:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact of these changes on both anti-parasitic activity and host cell cytotoxicity can identify modifications that improve the selectivity index.[3][11]
-
Target-Based Drug Design: Identifying a molecular target that is unique to the parasite or significantly different from its human homologue allows for the rational design of compounds that specifically interact with the parasite target.[9][12]
-
Computational Modeling: In silico methods like molecular docking and dynamics simulations can predict the binding affinity of this compound analogues to both parasite and host targets, guiding the design of more selective compounds.[9][13]
-
Formulation and Delivery: Developing novel drug delivery systems can help to target the compound to the site of infection, increasing its local concentration and reducing systemic exposure and potential off-target effects.
Troubleshooting Guides
Problem 1: High variability in EC50 values for this compound in in-vitro anti-parasitic assays.
-
Possible Cause: Inconsistent parasite life stage or health.
-
Solution: Ensure that the parasites used in each assay are of a consistent developmental stage and are healthy. For larval stages, synchronization methods may be necessary. For adult worms, ensure consistent recovery and handling procedures.
-
-
Possible Cause: Issues with compound solubility.
-
Solution: this compound, like many cinnarizine analogues, may have limited aqueous solubility. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions in the assay medium. Visually inspect for any precipitation. Consider the use of a different solvent or the addition of a small percentage of a co-solvent if compatible with the assay.
-
-
Possible Cause: Inconsistent incubation conditions.
-
Solution: Maintain consistent temperature, CO2 levels, and humidity during the assay incubation period. Any variations can affect parasite viability and drug efficacy.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting of both the compound dilutions and the parasite suspension.
-
Problem 2: Low Selectivity Index (SI) observed for a this compound analogue.
-
Possible Cause: The analogue is equally toxic to both parasite and host cells.
-
Solution: This indicates a lack of selective toxicity. Further structural modifications are necessary. Analyze the structure-activity relationship to identify moieties that contribute to host cell toxicity and attempt to modify or replace them without compromising anti-parasitic activity.[11]
-
-
Possible Cause: The chosen mammalian cell line is particularly sensitive to the compound.
-
Solution: Test the compound against a panel of different mammalian cell lines (e.g., HepG2, HEK293, Vero) to determine if the cytotoxicity is cell-line specific.[8]
-
-
Possible Cause: Off-target effects in mammalian cells.
-
Solution: The compound may be interacting with unintended targets in the host cells. Consider performing a preliminary off-target screening against a panel of common human receptors and enzymes.
-
Problem 3: Difficulty in identifying the molecular target of this compound in the parasite (Target Deconvolution).
-
Possible Cause: The binding affinity of this compound to its target is weak or transient.
-
Possible Cause: The compound is a pro-drug and is metabolized to its active form within the parasite.
-
Solution: In this case, target identification methods using the parent compound will likely fail. Metabolomic studies comparing treated and untreated parasites may help identify the active metabolite, which can then be used for target deconvolution studies.
-
-
Possible Cause: The mechanism of action is complex and involves multiple targets.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and selectivity of this compound and its analogues.
Table 1: In Vitro Efficacy of this compound and Analogues against Parasites
| Compound | Parasite Species | Parasite Stage | EC50 (µM) | Reference |
| This compound | Schistosoma mansoni | Adult worms | 4.6 | [1][2][16] |
| Cinnarizine | Schistosoma mansoni | Adult worms | 7.1 | [16] |
| This compound | Angiostrongylus cantonensis | L1 larvae | 4.2 | [4] |
| Cinnarizine | Angiostrongylus cantonensis | L1 larvae | 45.9 | [4] |
| Cinnarizine | Angiostrongylus cantonensis | L3 larvae | 16.3 | [4] |
| Analogue 1b | Angiostrongylus cantonensis | L1 larvae | 8.2 | [4] |
| Analogue 1b | Angiostrongylus cantonensis | L3 larvae | 9.3 | [4] |
| Analogue 2b | Angiostrongylus cantonensis | L1 larvae | 9.3 | [4] |
| Analogue 2b | Angiostrongylus cantonensis | L3 larvae | 8.8 | [4] |
| Analogue 3a | Angiostrongylus cantonensis | L1 larvae | 8.7 | [4] |
| Analogue 3a | Angiostrongylus cantonensis | L3 larvae | 18.1 | [4] |
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound and Analogues
| Compound | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) vs. S. mansoni | Selectivity Index (SI) vs. A. cantonensis (L1) | Reference |
| This compound | Vero | > 200 | > 43.5 | > 47.6 | [2] |
| Cinnarizine Analogs | HaCat | > 500 | Not Applicable | > 53.8 | [3][4] |
Experimental Protocols
Protocol 1: Determination of Selectivity Index (SI)
This protocol outlines the steps to determine the in vitro selectivity of a this compound analogue.
-
In Vitro Anti-Parasitic Assay (e.g., against S. mansoni adult worms):
-
Culture adult S. mansoni worms in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Prepare serial dilutions of the test compound in the culture medium. A typical starting concentration is 100 µM.
-
Add the compound dilutions to a 24-well plate. Include a positive control (e.g., praziquantel) and a negative control (vehicle, e.g., 0.5% DMSO).
-
Add 2-3 worm pairs to each well.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Monitor the worms at 24, 48, and 72 hours for viability using a microscope. Score viability based on motor activity and morphological changes.
-
Calculate the EC50 value (the concentration of the compound that causes 50% mortality or a defined phenotypic effect) using a suitable statistical software.
-
-
In Vitro Cytotoxicity Assay (e.g., using Vero cells):
-
Culture Vero cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate until they reach 80-90% confluency.
-
Prepare serial dilutions of the same test compound in the cell culture medium.
-
Replace the medium in the cell culture plate with the medium containing the compound dilutions. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or resazurin assay.
-
Calculate the CC50 value (the concentration of the compound that reduces cell viability by 50%) using a suitable statistical software.
-
-
Calculation of Selectivity Index (SI):
-
SI = CC50 (Vero cells) / EC50 (S. mansoni)
-
Protocol 2: Target Deconvolution using Thermal Proteome Profiling (TPP)
This protocol provides a general workflow for identifying the molecular target of this compound in a parasite.
-
Parasite Culture and Lysis:
-
Culture a large number of parasites (e.g., S. mansoni schistosomula or adult worms) to obtain sufficient protein for the analysis.
-
Harvest the parasites and lyse them using a suitable method (e.g., sonication or freeze-thaw cycles) in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Compound Treatment and Thermal Challenge:
-
Divide the parasite lysate into two aliquots: one for treatment with this compound and one for the vehicle control (DMSO).
-
Incubate the lysates with the compound or vehicle for a defined period.
-
Aliquot each of the treated and control lysates into several PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes). This creates a temperature gradient.
-
Cool the samples on ice to stop the denaturation process.
-
-
Protein Precipitation and Digestion:
-
Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Perform an in-solution tryptic digest of the proteins in the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. This generates a "melting curve" for each protein.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction between the compound and that protein. An increase in thermal stability is typically observed for the target protein.
-
Visualizations
References
- 1. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasmodium chaperonin TRiC/CCT identified as a target of the antihistamine clemastine using parallel chemoproteomic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of Clemastine, a Candidate Apicomplexan Parasite-Selective Tubulin-Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How to improve drug selectivity? [synapse.patsnap.com]
- 10. Targeting the Schistosoma mansoni nutritional mechanisms to design new antischistosomal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug target identification in protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Advances in Anthelmintic Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clocinizine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Clocinizine.
Synthesis of this compound: Troubleshooting and FAQ
The synthesis of this compound is typically achieved through the N-alkylation of 1-(p-chloro-α-phenylbenzyl)piperazine with cinnamyl bromide. This section addresses common issues that may arise during this synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the nucleophilic substitution reaction between 1-(p-chloro-α-phenylbenzyl)piperazine and cinnamyl bromide, typically in the presence of a base.
Reaction Scheme:
Q2: What are the common side reactions to be aware of during the synthesis of this compound?
A2: A primary side reaction is the over-alkylation of the piperazine ring, leading to the formation of a quaternary ammonium salt.[1] Another potential issue is the elimination reaction of the alkyl halide, although this is less common under typical N-alkylation conditions.[2]
Q3: My this compound synthesis reaction is showing low to no conversion. What are the possible causes?
A3: Low conversion can be due to several factors including:
-
Poor quality of reagents: Ensure the purity and reactivity of both the piperazine derivative and the cinnamyl bromide.
-
Inappropriate reaction conditions: Temperature, solvent, and base selection are critical for the success of the reaction.[2]
-
Presence of moisture: N-alkylation reactions can be sensitive to water, which can hydrolyze the alkylating agent or interfere with the base.[2]
Troubleshooting Guide - Synthesis
This guide provides a structured approach to resolving common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or HPLC. - Gradually increase the reaction temperature, being mindful of potential side reactions.[3] - Consider using a more reactive alkylating agent if possible, such as cinnamyl iodide, which can be generated in situ by adding a catalytic amount of sodium iodide. |
| Over-alkylation | - Use a molar excess of the 1-(p-chloro-α-phenylbenzyl)piperazine to favor mono-alkylation. - Add the cinnamyl bromide dropwise to the reaction mixture to maintain a low concentration.[3] - Perform the reaction at a lower temperature to reduce the rate of the second alkylation.[1] |
| Sub-optimal Base | - Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to avoid competing reactions.[3] - Ensure the base is sufficiently soluble in the chosen solvent. |
| Poor Reagent Quality | - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). - Use freshly opened or properly stored reagents. |
| Procedural Losses | - Ensure all transfers of reactants are quantitative. - Optimize the work-up procedure to minimize loss of product in the aqueous phase or during extraction.[4] |
Problem 2: Formation of Multiple Products (Impure Crude Product)
| Possible Cause | Suggested Solution |
| Over-alkylation | See solutions for "Over-alkylation" in Problem 1. |
| Side reactions of cinnamyl bromide | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Store cinnamyl bromide properly to prevent decomposition. |
| Impure Starting Materials | - Purify starting materials before use if necessary. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
1-(p-chloro-α-phenylbenzyl)piperazine
-
Cinnamyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(p-chloro-α-phenylbenzyl)piperazine (1.0 eq) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add cinnamyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or around 60-70°C (for acetonitrile) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Logical Workflow for Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Purification of this compound: Troubleshooting and FAQ
Crystallization is the most common method for purifying crude this compound. This section provides guidance on optimizing this crucial step.
Frequently Asked Questions (FAQs) - Purification
Q1: What are the common solvents used for the crystallization of this compound?
A1: Common solvent systems for the crystallization of piperazine derivatives include ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[5] The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[6]
Q2: My crude this compound is oiling out during crystallization instead of forming crystals. What should I do?
A2: Oiling out can occur if the melting point of the impure solid is lower than the boiling point of the solvent, or if the solution is supersaturated.[7] To resolve this, you can try adding more of the primary solvent to reduce saturation or using a different solvent system with a lower boiling point.[7]
Q3: I am getting a very low recovery after crystallization. How can I improve the yield?
A3: Low recovery can be due to using too much solvent, cooling the solution too quickly, or incomplete crystallization.[7] Ensure you are using the minimum amount of hot solvent to dissolve the product and allow for slow cooling to promote crystal growth.[8] Seeding the solution with a small crystal of pure this compound can also help induce crystallization.[7]
Troubleshooting Guide - Purification
Problem 1: Failure to Crystallize
| Possible Cause | Suggested Solution |
| Solution is not saturated | - Evaporate some of the solvent to increase the concentration of the product.[7] |
| Supersaturation | - Scratch the inside of the flask with a glass rod to create nucleation sites.[7] - Add a seed crystal of pure this compound.[7] |
| Inappropriate solvent | - Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent and add a poor solvent until cloudy).[9] |
| Slow crystallization kinetics | - Cool the solution slowly to room temperature, then place it in an ice bath or refrigerator. |
Problem 2: Low Recovery of Pure this compound
| Possible Cause | Suggested Solution |
| Too much solvent used | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] |
| Product is too soluble in the cold solvent | - Choose a solvent in which the product has lower solubility at cold temperatures. - Consider using an anti-solvent to precipitate the product.[9] |
| Crystals lost during filtration | - Ensure the filtration apparatus is set up correctly. - Wash the crystals with a minimal amount of cold solvent.[6] |
Problem 3: Product Purity is Still Low After Crystallization
| Possible Cause | Suggested Solution |
| Inefficient removal of impurities | - The chosen solvent may not be optimal for separating the impurities. Try a different solvent system.[5] - Consider a second recrystallization step. |
| Co-precipitation of impurities | - Cool the solution slowly to allow for selective crystallization of the desired product.[8] |
| Incomplete removal of colored impurities | - Treat the hot solution with a small amount of activated charcoal before filtration (use with caution as it can adsorb the product as well). |
Experimental Protocol: Purification of this compound by Crystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Deionized water (if using a mixed solvent system)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound crystals under vacuum.
Logical Workflow for Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting common crystallization problems.
Analytical Characterization
This section provides typical analytical data for this compound.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Molecular Formula | C₂₆H₂₇ClN₂ | [10] |
| Molecular Weight | 402.96 g/mol | [10] |
| Melting Point | Not available in searched results | |
| ¹H NMR (CDCl₃, δ ppm) | 7.15–7.35 (m, 14H), 5.75 (d, 1H), 4.25 (s, 1H), 3.55 (brs, 4H), 2.4 (brs, 4H) | |
| ¹³C NMR (CDCl₃, δ ppm) | Specific data not available in searched results | [10] |
| Mass Spectrum (m/z) | 402 (M+), 281, 242, 228, 201 (base peak), 165 | |
| HPLC Retention Time | Dependent on method parameters |
HPLC Method for Purity Analysis (Example)
This is an example HPLC method that can be adapted for the analysis of this compound. Validation according to ICH guidelines is required for use in a regulated environment.[11][12]
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Signaling Pathway (Mechanism of Action)
This compound acts as an H1-antihistamine. It competitively inhibits the action of histamine at H1 receptors.
Caption: Simplified signaling pathway of H1 receptor activation by histamine and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. This compound | C26H27ClN2 | CID 5375618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Mitigating Cardiotoxicity of Diphenylmethylpiperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cardiotoxicity associated with diphenylmethylpiperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiotoxic risks associated with diphenylmethylpiperazine derivatives?
A1: The principal cardiotoxic risk is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can prolong the QT interval of the electrocardiogram and lead to life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[1][2][3] Beyond hERG blockade, some derivatives may also induce adverse hemodynamic effects. For instance, cyclizine has been observed to increase systemic and pulmonary arterial pressures, which is particularly concerning in patients with heart failure.[4] Other potential mechanisms of drug-induced cardiotoxicity that could be relevant include mitochondrial dysfunction and impaired cardiomyocyte contractility.[5]
Q2: Which diphenylmethylpiperazine derivatives have reported cardiotoxic potential?
A2: Certain antihistamines within this class have been studied for their cardiotoxic effects. For example, cyclizine should be used with caution in patients with severe heart failure due to potential adverse hemodynamic effects.[4] While cetirizine, another diphenylmethylpiperazine derivative, is reported to have a low risk of cardiotoxicity with a high IC50 value for hERG channel block, it serves as a good example of structural modifications affecting cardiac safety.[6][7] The potential for hERG blockade is a key concern for many compounds containing a piperazine motif.[1][2]
Q3: What are the key structural features of diphenylmethylpiperazine derivatives that influence their hERG blocking potential?
A3: The structure-activity relationship (SAR) for hERG blockade is complex. However, key features often include a basic nitrogen atom, which can become protonated and interact with residues within the hERG channel pore, and lipophilicity.[2] Highly lipophilic compounds with bulky aromatic groups, characteristic of many diphenylmethylpiperazine derivatives, tend to have a higher affinity for the hERG channel.[1] Medicinal chemistry strategies to mitigate this often focus on reducing lipophilicity, modulating the pKa of the basic amine, or introducing polarity to decrease the compound's interaction with the hydrophobic regions of the channel.[2][8]
Q4: What are the initial steps to assess the cardiotoxic potential of a novel diphenylmethylpiperazine derivative?
A4: The initial assessment should begin with in vitro assays. A primary screen should evaluate the compound's effect on the hERG channel, typically using a patch-clamp assay on a stable cell line expressing the channel (e.g., HEK293 or CHO cells).[9] This will determine the IC50 value, which is the concentration at which the compound inhibits 50% of the hERG current. Following this, assessing effects on cardiomyocyte viability and function using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is recommended.[10] These assays can provide a more comprehensive view of potential cardiotoxicity beyond hERG blockade.
Q5: What are some general strategies to mitigate the cardiotoxicity of a lead compound?
A5: Mitigation strategies primarily involve structural modification of the compound to reduce its affinity for cardiac ion channels, particularly hERG.[2][8] This can be achieved by:
-
Reducing Lipophilicity: Decreasing the overall fat-solubility of the molecule can lower its concentration in the cardiac cell membrane where the hERG channel resides.[2]
-
Altering Basicity (pKa): Modifying the basicity of the piperazine nitrogen can reduce its interaction with key amino acid residues in the hERG channel pore.[2]
-
Introducing Polar Groups: Adding polar functional groups can hinder the compound's entry into the hydrophobic binding pocket of the hERG channel.[2]
-
Creating a Zwitterionic Metabolite: As exemplified by the terfenadine to fexofenadine transition, introducing a carboxylic acid group can create a zwitterion that is less likely to block the hERG channel.[2]
Troubleshooting Guides
hERG Patch-Clamp Assays
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Unstable hERG current (rundown) | Cell dialysis with pipette solution, loss of essential intracellular components (e.g., ATP). | 1. Include Mg-ATP (e.g., 5 mM) in the internal pipette solution. 2. Consider perforated patch-clamp technique to preserve the intracellular environment. 3. Perform experiments quickly after establishing whole-cell configuration and monitor current stability before adding the test compound. |
| High variability in IC50 values between experiments | Inconsistent experimental conditions (temperature, cell passage number, voltage protocol), compound precipitation. | 1. Strictly control the temperature, as hERG channel gating is temperature-sensitive. 2. Use cells within a consistent passage number range. 3. Ensure the voltage protocol is applied consistently. 4. Verify the solubility of the diphenylmethylpiperazine derivative in the assay buffer and check for any visible precipitation. |
| No hERG current observed | Poor cell health, low hERG expression, incorrect solutions. | 1. Ensure the cell line has a high level of hERG expression. 2. Use healthy, properly cultured cells. 3. Verify the composition and pH of both the internal and external solutions. |
Cardiomyocyte Viability Assays (e.g., ATP-based)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| High background luminescence | Contamination of reagents or plates, inappropriate plate type. | 1. Use fresh, high-quality reagents. 2. Use opaque-walled plates designed for luminescence assays to prevent crosstalk between wells. 3. Include a "no-cell" control to determine background signal. |
| Inconsistent cell viability readings | Uneven cell seeding, edge effects in the microplate. | 1. Ensure a single-cell suspension and mix thoroughly before and during plating to achieve a uniform cell monolayer. 2. Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill them with sterile media or PBS. |
| Compound interferes with the assay chemistry | The diphenylmethylpiperazine derivative may inhibit the luciferase enzyme or quench the luminescent signal. | 1. Run a control experiment with the compound in a cell-free system containing a known amount of ATP to check for direct interference with the assay reagents. 2. If interference is observed, consider an alternative viability assay based on a different principle (e.g., membrane integrity assays like LDH release).[11] |
Cardiomyocyte Contractility Assays
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Irregular or absent cardiomyocyte beating | Suboptimal cell culture conditions, poor quality of iPSC-CMs, incorrect seeding density. | 1. Ensure iPSC-CMs are of high quality and have been properly matured. 2. Optimize cell seeding density; both too sparse and too confluent cultures can lead to poor contractility. 3. Verify that the culture medium and supplements are appropriate and fresh. |
| High variability in contraction parameters | Immature phenotype of iPSC-CMs, asynchronous beating, technical variability in measurement. | 1. Use more mature iPSC-CMs if possible. 2. For imaging-based analysis, ensure consistent focus and lighting across wells. 3. Analyze a sufficient number of cells or cell fields to obtain statistically robust data. 4. Consider using electrical field stimulation to pace the cardiomyocytes for more synchronized contractions. |
| Difficulty in automated image analysis | Poor contrast, cell clumping, indistinct cell borders. | 1. Optimize imaging parameters (e.g., contrast, brightness) for the specific cell type. 2. Ensure proper cell seeding to avoid excessive clumping. 3. Use appropriate fluorescent dyes (e.g., calcium-sensitive dyes) to enhance the signal for analysis.[10] |
Quantitative Data
Table 1: hERG Channel Inhibition by Selected Diphenylmethylpiperazine Derivatives and Other Compounds
| Compound | Class | hERG IC50 (µM) | Notes |
| Cetirizine | Diphenylmethylpiperazine Derivative | > 30 | Low potential for hERG block.[6][7] |
| Terfenadine | Second-generation antihistamine | 0.35 | Known potent hERG blocker, withdrawn from the market.[12] |
| Astemizole | Second-generation antihistamine | 0.48 | Known potent hERG blocker, withdrawn from the market.[7] |
| Dofetilide | Class III antiarrhythmic | ~0.01 - 0.07 | Potent and specific hERG blocker, used as a positive control. |
| Flecainide | Class Ic antiarrhythmic | 1.49 | Moderate hERG blocker.[13] |
| Mexiletine | Class Ib antiarrhythmic | 3.7 - 47.2 | Weak to moderate hERG blocker.[11] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell line, temperature, voltage protocol).
Experimental Protocols
hERG Potassium Channel Assay using Manual Patch-Clamp
Objective: To determine the inhibitory effect of a diphenylmethylpiperazine derivative on the hERG potassium channel.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture the hERG-expressing cells to 70-80% confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy cell.
-
Record baseline hERG currents using a voltage-step protocol designed to elicit the characteristic hERG tail current (e.g., holding potential of -80 mV, depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds).
-
After a stable baseline is achieved, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
Wash out the compound with the control external solution to check for reversibility of the block.
-
Analyze the data by measuring the peak tail current amplitude at -50 mV.
-
Plot the percentage of current inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Cardiomyocyte Viability Assay (ATP-based)
Objective: To assess the cytotoxicity of a diphenylmethylpiperazine derivative on human iPSC-derived cardiomyocytes.
Materials:
-
Human iPSC-derived cardiomyocytes (e.g., from FUJIFILM Cellular Dynamics).[14]
-
96-well, white, clear-bottom tissue culture plates.
-
Cardiomyocyte maintenance medium.
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®).[14]
-
Luminometer.
-
Test compound stock solution.
Procedure:
-
Plate the iPSC-CMs in the 96-well plate at the recommended density and culture until a synchronously beating monolayer is formed.
-
Prepare serial dilutions of the diphenylmethylpiperazine derivative in the maintenance medium.
-
Remove the old medium from the cells and add the medium containing the test compound at different concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cardiotoxic agent) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50 for cytotoxicity.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. drughunter.com [drughunter.com]
- 3. Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment [ouci.dntb.gov.ua]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 11. Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite m-hydroxymexiletine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmcdi.com [fujifilmcdi.com]
Technical Support Center: Clocinizine Pharmacokinetics & Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Clocinizine. Due to the limited availability of specific pharmacokinetic data for this compound, this guide incorporates representative data from first-generation diphenylmethylpiperazine H1-antihistamines to provide a robust framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation diphenylmethylpiperazine H1-antihistamine.[1][2] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor. By blocking this receptor, this compound interferes with the inflammatory actions of histamine. This action also leads to the downstream inhibition of the NF-κB signaling pathway through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways, which reduces the expression of pro-inflammatory cytokines and cell adhesion molecules.[1][2] Furthermore, it lowers intracellular calcium ion concentration, which helps to stabilize mast cells and reduce further histamine release.[1][2]
Q2: What are the general pharmacokinetic properties of first-generation H1-antihistamines like this compound?
While specific data for this compound is scarce, first-generation H1-antihistamines as a class generally exhibit the following pharmacokinetic characteristics:
-
Absorption: They are typically well-absorbed after oral administration, with peak plasma concentrations usually reached within 2 to 3 hours.[3]
-
Distribution: These compounds have a large apparent volume of distribution (often exceeding 4 L/kg), indicating extensive distribution into tissues.[3][4] As first-generation antihistamines, they readily cross the blood-brain barrier, which is responsible for their sedative effects.[1][2]
-
Metabolism: They undergo extensive metabolism in the liver.[3]
-
Excretion: The metabolites are primarily excreted in the urine.
Q3: Is this compound expected to be highly protein-bound?
Yes, like many other basic drugs and first-generation antihistamines, this compound is expected to be highly bound to plasma proteins, particularly alpha 1-acid glycoprotein.[5] This is an important consideration for in vitro experiments, as the presence of serum in the culture medium can affect the free concentration of the drug available to interact with cells.
Pharmacokinetic Parameters of First-Generation H1-Antihistamines (Representative Data)
The following table summarizes the general pharmacokinetic parameters for first-generation H1-antihistamines, which can be used as a guide for designing experiments with this compound.
| Parameter | Typical Range | Key Considerations for Experimental Design |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours (oral) | In vivo studies should include sampling points around this time to capture maximum exposure. |
| Elimination Half-life (t½) | 3 - 25 hours (highly variable) | This wide range impacts dosing intervals in vivo and the duration of action. For in vitro studies, this can inform the necessary duration of drug exposure to observe an effect. |
| Oral Bioavailability | 25% - 60% | The difference between oral and intravenous doses required to achieve similar systemic exposure can be significant. |
| Volume of Distribution (Vd) | > 4 L/kg | Indicates extensive tissue distribution. This is important for interpreting tissue-specific effects. |
| Clearance (CL) | 5 - 12 mL/min/kg | Reflects the rate of drug removal from the body. Liver function can significantly impact clearance. |
| Plasma Protein Binding | High | The concentration of free, active drug can be much lower than the total concentration, especially in the presence of plasma proteins. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay) to Assess Cytotoxicity
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time and the expected onset of action of the drug (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for NF-κB (p65) Nuclear Translocation
Objective: To assess the effect of this compound on the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and then treat with this compound for a predetermined time. Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes) before harvesting.
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against NF-κB p65.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the amount of nuclear p65 to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic p65 to a cytoplasmic loading control (e.g., β-tubulin).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | - Cell passage number is too high.- Inconsistent cell seeding density.- this compound stock solution degradation. | - Use cells within a consistent and low passage number range.- Ensure accurate and consistent cell counting and seeding.- Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles). |
| No observable effect of this compound | - Incorrect drug concentration.- Insufficient incubation time.- Low expression of the H1 receptor in the cell model. | - Perform a dose-response experiment with a wider range of concentrations.- Optimize the incubation time based on the expected mechanism of action.- Verify the expression of the H1 receptor in your cell line using RT-qPCR or Western blot. |
| High background in Western blots for NF-κB | - Incomplete blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Increase the blocking time or try a different blocking agent.- Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of washes. |
| Weak or no NF-κB p65 signal in the nucleus after stimulation | - Ineffective stimulation.- Problems with nuclear fractionation.- Timing of harvest is not optimal for peak translocation. | - Confirm the activity of your NF-κB stimulus.- Check the purity of your nuclear and cytoplasmic fractions using antibodies for specific markers (e.g., Lamin B1 for nuclear, β-tubulin for cytoplasmic).- Perform a time-course experiment to determine the peak time for p65 nuclear translocation after stimulation. |
Visualizations
Caption: this compound's inhibitory effect on the H1 receptor and downstream NF-κB signaling pathway.
Caption: A general workflow for in vitro experiments investigating the effects of this compound.
References
Validation & Comparative
A Comparative Analysis of Clocinizine and Praziquantel Against Schistosomiasis
An objective review of two schistosomicidal agents for researchers and drug development professionals.
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, continues to pose a significant global health burden, affecting millions in low-income regions.[1] For decades, praziquantel (PZQ) has been the cornerstone of control programs, being the only widely available and effective drug.[2][3][4] However, concerns about its efficacy and the potential for drug resistance have spurred the search for alternative therapeutic agents.[5] This guide provides a comparative analysis of praziquantel and a promising new candidate, clocinizine, a chlorinated analogue of cinnarizine.[1][5]
Performance and Efficacy: A Head-to-Head Comparison
Recent studies have positioned this compound as a potent antischistosomal agent with efficacy comparable to praziquantel in preclinical models. Both in vitro and in vivo experiments demonstrate this compound's ability to significantly reduce worm burden and egg production.
In Vitro Efficacy
This compound has shown potent activity against adult Schistosoma mansoni worms in laboratory settings. The effective concentration required to inhibit 50% of the parasite's function (EC50) for this compound was found to be 4.6 µM.[1][5] This is a promising result, indicating the drug's inherent schistosomicidal properties.
| Compound | EC50 (µM) vs. Adult S. mansoni |
| This compound | 4.6[1][5] |
| Praziquantel | 0.9 ± 0.01[5] |
Table 1: In Vitro Efficacy of this compound and Praziquantel against adult S. mansoni worms.
In Vivo Efficacy in a Murine Model
In a murine model of schistosomiasis, a single oral dose of this compound demonstrated a significant reduction in both the number of adult worms and the quantity of eggs produced. The results were comparable to those achieved with the standard treatment of praziquantel at the same dosage.[1][5][6]
| Treatment (single oral dose) | Worm Burden Reduction (%) | Egg Production Reduction (%) |
| This compound (400 mg/kg) | 86[1][5] | 89[1][5] |
| Praziquantel (400 mg/kg) | 90[1][5] | 84[1][5] |
Table 2: Comparative In Vivo Efficacy of a single 400 mg/kg oral dose of this compound and Praziquantel in a murine model of S. mansoni infection.
Praziquantel's efficacy in clinical settings has been extensively documented. Meta-analyses of clinical trials show that a standard 40 mg/kg dose of praziquantel achieves cure rates of 76.7% for S. mansoni and 77.1% for S. haematobium.[7] The egg reduction rates are also high, at 86.3% for S. mansoni and 94.1% for S. haematobium.[7]
Mechanisms of Action: Different Pathways to Parasite Demise
The ways in which this compound and praziquantel kill the schistosome parasites appear to be distinct, which could be advantageous in combating potential drug resistance.
This compound: A Novel Approach
While the precise mechanism of this compound's antischistosomal activity is still under investigation, its origin as a chlorinated analogue of the antihistamine cinnarizine provides some clues.[1][5] It is hypothesized that its mechanism may be related to the known pharmacological effects of cinnarizine, potentially involving the disruption of ion channels or other essential physiological processes in the parasite.
Praziquantel: Disrupting Calcium Homeostasis
Praziquantel's mechanism of action, though not fully elucidated, is known to involve the disruption of calcium ion homeostasis in the schistosome.[3][8] It is believed to antagonize voltage-gated calcium channels, leading to an uncontrolled influx of calcium ions.[3][8] This influx causes severe muscle spasms, paralysis, and damage to the worm's outer surface (tegument), ultimately making it vulnerable to the host's immune system.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocols used in the comparative studies of this compound and praziquantel.
In Vitro Drug Susceptibility Assay
-
Parasite Collection: Adult S. mansoni worms are collected from experimentally infected mice.[5]
-
Drug Exposure: Worm pairs are placed in culture plates containing Roswell Park Memorial Institute 1640 medium supplemented with fetal calf serum and antibiotics.[11]
-
Compound Addition: this compound and praziquantel are dissolved in a suitable solvent (e.g., DMSO) and added to the culture wells at various concentrations. A solvent-only control is also included.[11]
-
Incubation and Observation: The worms are incubated at 37°C and 5% CO2 and are monitored for viability over a period of up to 72 hours using microscopy.[5][11]
-
Data Analysis: The concentration of the drug that results in a 50% reduction in worm viability (EC50) is calculated.[5]
In Vivo Murine Model of Schistosomiasis
-
Infection: Laboratory mice are infected with S. mansoni cercariae.[11]
-
Treatment: At a predetermined time post-infection (e.g., 42 days), the infected mice are treated with a single oral dose of this compound or praziquantel. A control group receives the vehicle (e.g., water) only.[6][12]
-
Euthanasia and Perfusion: After a set period following treatment (e.g., 14 days), the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.[12]
-
Worm and Egg Quantification: The number of adult worms is counted to determine the worm burden reduction. The number of eggs in the feces and/or intestines is also quantified to assess the reduction in egg production.[6][12]
-
Data Analysis: The percentage reduction in worm burden and egg counts in the treated groups is calculated relative to the untreated control group.
Conclusion and Future Directions
This compound has emerged as a promising new antischistosomal agent with efficacy comparable to the current standard of care, praziquantel, in a preclinical model.[1][5] Its distinct chemical structure and likely different mechanism of action make it a valuable candidate for further development, particularly in the context of potential praziquantel resistance.
Further research is warranted to fully elucidate the mechanism of action of this compound, optimize its dosage, and evaluate its efficacy against other Schistosoma species. Additionally, comprehensive safety and toxicology studies are necessary before it can be considered for clinical trials in humans. The development of novel compounds like this compound is crucial to ensure that effective treatments for schistosomiasis remain available for the millions of people at risk worldwide.[1][5]
References
- 1. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 4. Drug Repurposing for Schistosomiasis: Combinations of Drugs or Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a potential oral drug against Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy and Tolerability of Praziquantel for Intestinal and Urinary Schistosomiasis—A Meta-analysis of Comparative and Non-comparative Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. The 3D pharmacophore modeling to explore new antischistosomal agents among US FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Clocinizine and Cinnarizine as Anthelmintic Agents
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel anthelmintic drugs, driven by the limited efficacy and emerging resistance to existing treatments, has led to the exploration of repositioning existing drugs for new therapeutic applications.[1] This guide provides a detailed comparison of the anthelmintic efficacy of two piperazine derivatives, clocinizine and its parent compound, cinnarizine. While cinnarizine is a well-established antihistamine and vertigo treatment, recent studies have highlighted the potential of both molecules as potent anthelmintics.[2][3]
Quantitative Efficacy Assessment
The following table summarizes the available quantitative data on the anthelmintic activity of this compound and cinnarizine against various helminth species.
| Compound | Helminth Species | Stage | Metric | Value | Reference |
| This compound | Angiostrongylus cantonensis | L1 Larvae | EC50 | 4.2 µM | [1] |
| Schistosoma mansoni | Adult Worms | EC50 | 4.6 µM | [3][4] | |
| Schistosoma mansoni (in vivo) | Adult Worms | Worm Burden Reduction | 86% (at 400 mg/kg) | [3][4] | |
| Schistosoma mansoni (in vivo) | Eggs | Egg Production Reduction | 89% (at 400 mg/kg) | [3][4] | |
| Cinnarizine | Angiostrongylus cantonensis | L1 Larvae | EC50 | 45.9 ± 6.3 µM | [1] |
| Angiostrongylus cantonensis | L3 Larvae | EC50 | 16.3 µM | [1] |
Key Finding: this compound, the chlorinated derivative of cinnarizine, demonstrates significantly greater potency against the first-stage (L1) larvae of Angiostrongylus cantonensis and potent activity against Schistosoma mansoni both in vitro and in vivo.[1][4] Notably, the introduction of a chlorine atom into the benzhydryl moiety of cinnarizine appears to enhance its anthelmintic efficacy.[1]
Experimental Protocols
The following methodologies were employed in the key studies cited to determine the anthelmintic efficacy of this compound and cinnarizine.
In Vitro Anthelmintic Activity against Angiostrongylus cantonensis
This protocol was adapted from a previously established method for evaluating the efficacy of antihistamines against A. cantonensis larvae.[1]
-
Larval Preparation: First-stage (L1) and third-stage (L3) larvae of A. cantonensis were obtained and prepared for the assay.
-
Compound Preparation: this compound and cinnarizine were dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions were then prepared to achieve the desired test concentrations.
-
Assay Plate Setup: The assays were performed in 96-well plates. Each well contained a specific concentration of the test compound, a suspension of the larvae, and the appropriate culture medium.
-
Incubation: The plates were incubated under controlled conditions (temperature and CO2 levels) for a specified period.
-
Efficacy Evaluation: The viability and motility of the larvae were assessed at different time points using a microscope. The 50% effective concentration (EC50), the concentration of the drug that causes a 50% reduction in larval viability or motility, was determined.
-
Controls: A negative control (vehicle, e.g., 0.5% DMSO) and a positive control (a standard anthelmintic drug like praziquantel) were included in each experiment.[4]
In Vivo Anthelmintic Activity against Schistosoma mansoni (Murine Model)
-
Animal Model: A murine model of schistosomiasis was established by infecting mice with S. mansoni cercariae.
-
Drug Administration: Forty-two days post-infection, a single oral dose of this compound (e.g., 400 mg/kg) was administered to the infected mice.[4]
-
Efficacy Assessment:
-
Worm Burden Reduction: After a set period, the mice were euthanized, and the adult worms were recovered by perfusion and counted. The percentage reduction in worm burden was calculated by comparing the treated group to an untreated control group.[4]
-
Egg Count Reduction: The number of eggs in the feces and/or intestinal tissue was quantified to determine the reduction in egg production.[4]
-
-
Control Group: An infected, untreated control group and a group treated with a standard drug like praziquantel were included for comparison.[4]
Proposed Mechanism of Action
The precise mechanism of action for the anthelmintic effects of this compound and cinnarizine is not yet fully elucidated. However, several hypotheses have been proposed based on their known pharmacological activities.
Cinnarizine is known to act on multiple targets, including:
-
L-type and T-type voltage-gated calcium channels: Inhibition of these channels in vascular smooth muscle cells leads to vasodilation.[5][6][7]
-
Histamine H1 receptors: As a first-generation antihistamine, it blocks these receptors.[5][8]
While the anthelmintic activity of some drugs is linked to their effect on neuromuscular transmission in nematodes, the exact target for cinnarizine and this compound in helminths is still under investigation.[9] One hypothesis is that their anthelmintic effect could be related to their affinity for histamine receptors, as some studies suggest that S. mansoni expresses specific metabotropic receptors for histamine.[1] However, it has also been noted that the anthelmintic activity of antihistamines does not always correlate with their activity at H1 receptors, suggesting other targets may be involved.[4][10] The paralytic effect observed in worms treated with some antihistamines suggests a potential interaction with receptors involved in neuromuscular control, such as muscarinic receptors, which are thought to be present in nematodes.[11]
The enhanced efficacy of this compound, a chlorinated derivative, suggests that structural modifications play a crucial role in its interaction with the molecular target in the parasite.[1]
Visualizing the Proposed Anthelmintic Action
The following diagram illustrates the potential, though not fully confirmed, signaling pathways that may be involved in the anthelmintic action of this compound and cinnarizine.
Caption: Proposed (hypothetical) mechanisms of anthelmintic action.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro screening of anthelmintic compounds.
Caption: General workflow for in vitro anthelmintic drug screening.
References
- 1. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 9. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validating H1 Receptor Antagonist Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Clocinizine and other prominent H1 receptor antagonists, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. The content is designed to facilitate informed decisions in research and development by presenting objective comparisons and detailed experimental methodologies.
This compound is classified as a first-generation diphenylmethylpiperazine H1-antihistamine.[1][2] Like other compounds in its class, it functions by competitively inhibiting the action of histamine at the H1 receptor.[1][2] First-generation antihistamines are known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[1][2] In contrast, second-generation H1 receptor antagonists are designed to be more selective for peripheral H1 receptors and exhibit reduced penetration of the central nervous system.[1][2]
Comparative Analysis of H1 Receptor Antagonists
To provide a clear comparison of the H1 receptor antagonist activities of various compounds, the following table summarizes key quantitative data from published literature. This data includes the binding affinity (Ki) and the half-maximal inhibitory concentration (IC50), which are critical indicators of a drug's potency at the H1 receptor.
| Drug | Class | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) |
| This compound | First-Generation | Data Not Available | Data Not Available |
| Cetirizine | Second-Generation | ~6[3] | - |
| Levocetirizine | Second-Generation | 2[4] | - |
| Fexofenadine | Second-Generation | 10[4] | - |
| Loratadine | Second-Generation | 16[4] | >32,000[5] |
| Desloratadine | Second-Generation | 0.4[4] | - |
| Astemizole | Second-Generation | - | 4[5] |
| Chlorpheniramine | First-Generation | - | 12[5] |
| Hydroxyzine | First-Generation | - | 10/19[6] |
| Bamirastine | Second-Generation | - | 17.3[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of H1 receptor antagonist activity. Below are protocols for standard in vitro assays.
Radioligand Binding Assay for H1 Receptor
This assay determines the binding affinity of a test compound to the H1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.
-
Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [3H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membranes, [3H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membranes, [3H]-mepyramine, and varying concentrations of the test compound.
-
-
Incubate at 25°C for 4 hours.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixtures through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Histamine-Induced Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the functional antagonist activity of a compound on smooth muscle contraction.
Materials:
-
Guinea Pig Ileum: Freshly isolated terminal ileum.
-
Tyrode's Solution: Physiological salt solution.
-
Histamine.
-
Test Compound (Antagonist).
-
Isolated Organ Bath System: With a water jacket maintained at 37°C, aeration with carbogen (95% O2, 5% CO2), and an isotonic force transducer.
-
Data Acquisition System.
Procedure:
-
Tissue Preparation:
-
Humanely sacrifice a guinea pig and dissect a segment of the terminal ileum.
-
Place the ileum in a petri dish with carbogen-aerated Tyrode's solution at 37°C.
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.
-
-
Mounting and Equilibration:
-
Mount the ileum segment in the organ bath containing Tyrode's solution, attaching one end to a fixed hook and the other to the force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
-
Antagonist Incubation:
-
Add the test compound (antagonist) to the organ bath at a desired concentration and incubate for a predetermined time (e.g., 20-30 minutes).
-
-
Histamine Challenge:
-
Construct a cumulative concentration-response curve for histamine in the absence and presence of the antagonist.
-
Add increasing concentrations of histamine to the bath and record the contractile response until a maximal response is achieved.
-
-
Data Analysis:
-
Plot the log-concentration of histamine versus the contractile response.
-
The antagonist activity is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated using a Schild plot analysis.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of H1 receptor antagonist validation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of Central Nervous System Penetration: Clocinizine vs. Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the central nervous system (CNS) penetration of the first-generation antihistamine, Clocinizine, with that of several leading second-generation antihistamines. Understanding the degree to which these compounds cross the blood-brain barrier (BBB) is critical for predicting their potential for centrally-mediated side effects, such as sedation and cognitive impairment. This comparison is based on available experimental data and an analysis of key physicochemical properties that govern CNS penetration.
Executive Summary
Comparative Data on CNS Penetration
The following tables summarize key parameters related to the CNS penetration of this compound and selected second-generation antihistamines.
Table 1: Physicochemical Properties Influencing CNS Penetration
A molecule's ability to cross the blood-brain barrier is significantly influenced by its physical and chemical characteristics. Key properties include its size (molecular weight), lipophilicity (LogP), the extent of its polar surface area (PSA), and its capacity for forming hydrogen bonds. Generally, smaller, more lipophilic molecules with a limited polar surface area and fewer hydrogen bonds tend to penetrate the CNS more readily.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 402.97[1] | 6.4[2][3] | 6.5[2][3] | 0[2][3] | 2[2] |
| Cetirizine | 388.89[4] | 1.04 (log D at pH 7.4)[5] | 56.5 (PappB-->A)[6] | 1 | 5 |
| Loratadine | 382.88 | 4.5 | 41.9 | 0 | 4 |
| Fexofenadine | 501.6 | 2.5 | 90.4 | 2 | 6 |
| Desloratadine | 310.8 | 3.2 | 29.1 | 1 | 2 |
| Levocetirizine | 388.89 | 1.04 (log D at pH 7.4) | 56.5 (PappB-->A) | 1 | 5 |
Note: Some values are calculated estimates from publicly available databases.
Table 2: Experimental Data on CNS Penetration
Experimental studies provide direct evidence of a drug's ability to penetrate the central nervous system. Key metrics include the unbound brain-to-plasma concentration ratio (Kp,uu), which indicates the equilibrium of the unbound drug between the brain and plasma, and the histamine H1 receptor occupancy (H1RO), measured by positron emission tomography (PET), which quantifies the extent to which the drug binds to its target in the brain.
| Compound | Brain-to-Plasma Ratio (Kp,uu) | H1 Receptor Occupancy (%) |
| This compound | No data available | No data available |
| Cetirizine | 0.14 - 0.17[7] | 12.6% (10mg), 25.2% (20mg)[4] |
| Loratadine | No direct Kp,uu data found | 13.8% (10mg)[8][9] |
| Fexofenadine | 0.0056 (in wild-type mice)[10] | ~0%[11] |
| Desloratadine | No direct Kp,uu data found | 6.47% (5mg)[8][9] |
| Levocetirizine | Kp = 0.06-0.08[11] | 8.1% (5mg)[12] |
Experimental Methodologies
The data presented in this guide are derived from various experimental techniques designed to assess drug penetration into the CNS. Below are detailed descriptions of the key methodologies.
In Situ Brain Perfusion
This technique is used to measure the rate of drug uptake into the brain.
Protocol:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.
-
Perfusion: A buffered solution containing the test compound at a known concentration is perfused through the carotid artery at a constant rate for a short duration (typically 1-5 minutes).
-
Sample Collection: At the end of the perfusion period, the animal is euthanized, and the brain is rapidly removed.
-
Analysis: The brain tissue is homogenized, and the concentration of the drug is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The brain uptake clearance (Kin) is calculated by dividing the amount of drug in the brain by the integral of the perfusate concentration over time.
Positron Emission Tomography (PET) Imaging for H1 Receptor Occupancy
PET is a non-invasive imaging technique used to quantify the binding of a drug to its target receptor in the living brain.
Protocol:
-
Subject Preparation: A healthy human volunteer receives a single oral dose of the antihistamine being studied or a placebo.
-
Radiotracer Injection: At a time corresponding to the peak plasma concentration of the drug, a radiolabeled ligand that binds to H1 receptors (e.g., [11C]doxepin) is injected intravenously.
-
PET Imaging: The subject's head is placed in a PET scanner, and images of the brain are acquired over a period of time (e.g., 90 minutes).
-
Image Analysis: The PET images are reconstructed to show the distribution of the radiotracer in the brain. Regions of interest (ROIs) are drawn on the images, and the binding potential (a measure of receptor density and affinity) is calculated for each ROI.
-
Receptor Occupancy Calculation: The H1 receptor occupancy is calculated by comparing the binding potential in the drug-treated state to the placebo (baseline) state. The reduction in binding potential reflects the percentage of H1 receptors occupied by the antihistamine.
The Role of P-glycoprotein (P-gp) in CNS Penetration
P-glycoprotein is an efflux transporter located at the blood-brain barrier that actively pumps a wide range of xenobiotics, including many drugs, out of the brain. The interaction of an antihistamine with P-gp is a critical determinant of its CNS penetration.
-
Second-Generation Antihistamines: Many second-generation antihistamines, such as fexofenadine and cetirizine, are known substrates of P-gp.[6] This active efflux from the brain endothelial cells significantly limits their ability to reach concentrations high enough to cause significant H1 receptor occupancy and subsequent CNS effects.
-
This compound: While direct studies on this compound's interaction with P-gp are scarce, its classification as a first-generation antihistamine and its physicochemical properties (high lipophilicity) suggest that it is less likely to be a strong P-gp substrate compared to second-generation agents. This would contribute to its predicted higher CNS penetration.
Conclusion
The comparison between this compound and second-generation antihistamines highlights the significant advancements in drug design aimed at minimizing CNS side effects. The available data strongly indicate that second-generation antihistamines have a considerably lower potential for CNS penetration due to a combination of being P-glycoprotein substrates and possessing more polar physicochemical properties. In contrast, the characteristics of this compound are consistent with those of first-generation antihistamines, which are known to readily cross the blood-brain barrier and cause sedation. For the development of new antihistamines with a favorable safety profile, a thorough understanding and optimization of the factors governing CNS penetration are paramount. This includes in-depth in vitro and in vivo characterization of a compound's interaction with BBB transporters and a careful tuning of its physicochemical properties.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, (R)- | C26H27ClN2 | CID 29957455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C26H27ClN2 | CID 5375618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein influences the brain concentrations of cetirizine (Zyrtec), a second-generation non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain distribution of cetirizine enantiomers: comparison of three different tissue-to-plasma partition coefficients: K(p), K(p,u), and K(p,uu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fexofenadine Brain Exposure and the Influence of Blood-Brain Barrier P-Glycoprotein After Fexofenadine and Terfenadine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
Cross-Validation of In Vitro and In Vivo Results for Clocinizine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data available for Clocinizine, a first-generation diphenylmethylpiperazine H1-antihistamine. Initially recognized for its antihistaminic properties, recent research has unveiled its potential as a potent anthelmintic agent. This document aims to objectively present the performance of this compound, supported by experimental data, to aid in further research and drug development.
Data Presentation
Anthelmintic Activity of this compound
| Parameter | In Vitro | In Vivo | Alternative/Control |
| Organism | Schistosoma mansoni (adult worms) | Murine model of schistosomiasis (S. mansoni) | Praziquantel |
| Metric | EC50 | Worm Burden Reduction; Egg Production Reduction | Worm Burden Reduction; Egg Production Reduction |
| Result | 4.6 µM[1][2] | 86% reduction[1][2]; 89% reduction[1][2] | 90% reduction[1]; 84% reduction[1] |
| Dosage | N/A | 400 mg/kg (single oral dose)[1][2] | 400 mg/kg (single oral dose)[1] |
| Organism | Angiostrongylus cantonensis (L1 larvae) | Not specified in available literature | Cinnarizine (parent compound) |
| Metric | EC50 | Not specified in available literature | Not specified in available literature |
| Result | 4.2 µM | Not specified in available literature | Not specified in available literature |
Antihistaminic Activity of this compound
Experimental Protocols
In Vitro Anthelmintic Activity Assay (Schistosoma mansoni)
-
Organism: Adult Schistosoma mansoni worms.
-
Assay Principle: Evaluation of worm viability upon exposure to this compound.
-
Methodology:
-
Adult worm pairs are recovered from infected mice 42 days post-infection.[2]
-
Worms are maintained in RPMI-1640 medium supplemented with fetal calf serum and antibiotics.
-
This compound is prepared at various concentrations and added to the culture wells containing the worms.
-
Praziquantel is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Worm viability is monitored microscopically at set time points (e.g., 24, 48, 72 hours).[2]
-
The EC50 value, the concentration at which 50% of the worms are non-viable, is calculated.[1][2]
-
In Vivo Anthelmintic Activity Assay (Murine Schistosomiasis Model)
-
Animal Model: Mice infected with Schistosoma mansoni cercariae.
-
Assay Principle: Assessment of the reduction in worm and egg burden in infected mice after treatment with this compound.
-
Methodology:
-
Mice are infected with S. mansoni.
-
42 days post-infection, a single oral dose of this compound (e.g., 400 mg/kg) is administered.[1][2]
-
A control group receives the vehicle, and another group may receive a standard drug like Praziquantel.
-
At a predetermined time point (e.g., 56 days post-infection), the animals are euthanized.[3]
-
Adult worms are perfused from the mesenteric veins and counted to determine the worm burden.
-
Eggs are counted in the liver and intestine to determine the egg burden.
-
The percentage reduction in worm and egg burden is calculated relative to the untreated control group.[1][2]
-
Signaling Pathways and Experimental Workflows
This compound H1-Antihistamine Action
This compound, as a first-generation H1-antihistamine, competitively antagonizes the action of histamine at the H1 receptor. This action interferes with the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor.[4][5] This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[4][5] Furthermore, by blocking histamine's effect, it leads to a decrease in intracellular calcium ion concentration, which helps to stabilize mast cells and reduce further histamine release.[4][5]
Experimental Workflow for In Vivo Anthelmintic Assay
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a murine model of schistosomiasis.
References
Benchmarking the Safety Profile of Clocinizine Against Other Anthelmintics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Clocinizine, a first-generation antihistamine with demonstrated anthelmintic properties, against established anthelmintic agents: Albendazole, Mebendazole, Ivermectin, and Praziquantel. The information presented herein is intended to support research and drug development efforts by offering a side-by-side comparison of key safety data derived from preclinical and clinical studies.
Executive Summary
This compound, a diphenylmethylpiperazine derivative, has recently emerged as a potential anthelmintic candidate. While its primary classification is a first-generation H1-antihistamine, studies have indicated its efficacy against helminths such as Schistosoma mansoni and Angiostrongylus cantonensis. As with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount. This guide benchmarks the available safety information for this compound against that of widely used anthelmintics to provide a comprehensive overview for the scientific community.
Data Presentation: Comparative Safety Profile
The following tables summarize key quantitative and qualitative safety data for this compound and comparator anthelmintics.
Table 1: Acute Toxicity Data (LD50)
| Anthelmintic | Animal Model | Route of Administration | LD50 Value (mg/kg) |
| This compound | Data Not Available | - | - |
| Albendazole | Rat | Oral | 2400[1][2][3][4] |
| Mouse | Oral | 1500[1][4] | |
| Mebendazole | Rat | Oral | 714[5][6][7][8][9] |
| Mouse | Oral | 620[6][7][8] | |
| Ivermectin | Rat | Oral | 10 - 50[10][11][12][13] |
| Mouse | Oral | 25[10][12][13][14] | |
| Praziquantel | Rat | Oral | ~2500 - 2840[15][16][17][18] |
| Mouse | Oral | ~2454 - 2500[16][17] |
Note: The absence of a specific LD50 value for this compound highlights a critical data gap in its preclinical safety assessment as an anthelmintic. As a piperazine derivative, its toxicity profile may share characteristics with other compounds in this class. Piperazine itself has a low acute oral toxicity in rats, with a reported LD50 of 2600 mg/kg.
Table 2: Common and Serious Adverse Effects in Humans
| Anthelmintic | Common Adverse Effects | Serious Adverse Effects |
| This compound | As a first-generation antihistamine: Sedation, drowsiness, dizziness, nervousness, insomnia.[1] Anthelmintic-specific adverse effects are not well-documented. | Central nervous system depression.[1] |
| Albendazole | Headache, elevated liver enzymes, abdominal pain, nausea, vomiting, fever.[19][20][21][22][23] | Pancytopenia, anemia, liver failure, seizures (in neurocysticercosis).[19][21][22] |
| Mebendazole | Abdominal pain, diarrhea, nausea, vomiting, headache, tinnitus, elevated liver enzymes.[24][25][26][27][28] | Neutropenia, agranulocytosis, thrombocytopenia, convulsions, hypersensitivity reactions (rash, urticaria, angioedema).[24][25][26][27] |
| Ivermectin | Fever, itching, skin rash, dizziness, nausea, diarrhea, constipation, weakness.[14][29][30][31][32] | Severe skin rashes, neurotoxicity (tremor, confusion, drowsiness), hypotension, seizures, coma (in cases of overdose or in patients with high Loa loa burden).[14][29] |
| Praziquantel | Dizziness, headache, drowsiness, abdominal pain, nausea, vomiting, fatigue, fever, hives, itching.[33][34][35][36][37] | Allergic reactions, bloody diarrhea, seizures, irregular heartbeat, cerebrospinal reaction syndrome.[33][34][35][36] |
Experimental Protocols
A standardized methodology for assessing the acute oral toxicity of a compound is crucial for obtaining reliable and comparable data. The following protocol is based on the OECD Test Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).
Objective: To determine the acute oral toxicity of a test substance and to classify it according to the Globally Harmonised System (GHS).
Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step (mortality or evident toxicity) determines the subsequent step. The method uses a minimal number of animals to obtain sufficient information on the acute toxicity of the substance.
Animal Model: Healthy, young adult rodents (rats are the preferred species) of a single sex (usually females, as they are generally slightly more sensitive).
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.
Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. The vehicle used should be inert and its toxicological characteristics known. Water is the preferred vehicle.
Procedure:
-
Fasting: Animals are fasted overnight (for rats) prior to administration of the test substance. Water is provided ad libitum.
-
Dosing: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.
-
Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity. In the absence of information, a starting dose of 300 mg/kg is recommended.
-
Observation:
-
Initial Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes.
-
Frequency: Observations are recorded systematically at least once during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
-
Stepwise Dosing:
-
If an animal dies at the starting dose, the next lower dose level is tested.
-
If no mortality is observed, the next higher dose level is tested.
-
This procedure continues until the criteria for classification are met.
-
-
Pathology: All animals (those that die during the test and survivors at termination) are subjected to gross necropsy. Any macroscopic pathological changes are recorded.
Data Analysis: The LD50 is not calculated directly but the substance is assigned to a GHS toxicity category based on the observed mortality at specific dose levels.
Mandatory Visualization
The primary mechanism of action for piperazine-based anthelmintics involves the modulation of neurotransmission in the parasite. The following diagram illustrates this proposed signaling pathway.
Caption: Mechanism of action of piperazine-based anthelmintics like this compound.
The following workflow outlines the general procedure for an acute oral toxicity study, as detailed in the experimental protocols section.
Caption: General workflow for an acute oral toxicity study (OECD 423).
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. journals.uni-lj.si [journals.uni-lj.si]
- 12. msd.com [msd.com]
- 13. merck.com [merck.com]
- 14. Ivermectin - Wikipedia [en.wikipedia.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What are the side effects of Albendazole? [synapse.patsnap.com]
- 21. Albendazole (Albenza): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 22. Albendazole (Albenza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. Albendazole: MedlinePlus Drug Information [medlineplus.gov]
- 24. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Mebendazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 26. vinmec.com [vinmec.com]
- 27. Mebendazole (Emverm, Vermox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 28. dermnetnz.org [dermnetnz.org]
- 29. Thinking of trying ivermectin for COVID Heres what can happen with this controversial drug - The University of Sydney [sydney.edu.au]
- 30. Ivermectin: MedlinePlus Drug Information [medlineplus.gov]
- 31. georgiapoisoncenter.org [georgiapoisoncenter.org]
- 32. 10 Side Effects You Should Know About Ivermectin For Humans - GoodRx [goodrx.com]
- 33. Praziquantel: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 34. Praziquantel for humans (Biltricide): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 35. Praziquantel (Biltricide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 36. drugs.com [drugs.com]
- 37. What are the side effects of Praziquantel? [synapse.patsnap.com]
Head-to-head comparison of Clocinizine and albendazole for neuroangiostrongyliasis
A Comparative Analysis of an Established Treatment and a Novel Anthelmintic Candidate
Neuroangiostrongyliasis, a parasitic disease of the central nervous system caused by the nematode Angiostrongylus cantonensis, presents a significant therapeutic challenge. While albendazole, often in combination with corticosteroids, is a cornerstone of current treatment regimens, the search for more effective and safer therapeutic agents is ongoing. This guide provides a detailed, head-to-head comparison of albendazole and clocinizine, a chlorinated analogue of cinnarizine with demonstrated anthelmintic properties, for the potential treatment of neuroangiostrongyliasis. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, including available experimental data and detailed methodologies.
Executive Summary
Albendazole is a broad-spectrum benzimidazole anthelmintic and the most widely used drug for neuroangiostrongyliasis due to its ability to cross the blood-brain barrier.[1] Its efficacy is supported by numerous clinical reports and animal studies, although its use can be controversial due to concerns about inflammatory reactions to dying larvae.[1][2] this compound, a derivative of the antihistamine cinnarizine, has emerged as a potential anthelmintic agent with in vitro activity against the first-stage larvae (L1) of A. cantonensis.[3] However, there is a significant disparity in the available data, with extensive clinical experience for albendazole and only preliminary preclinical findings for this compound in the context of this specific parasite. This guide will objectively present the available data to facilitate a nuanced understanding of their respective profiles.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and albendazole. It is crucial to note that the data for this compound is limited to in vitro studies on early-stage larvae, while data for albendazole encompasses a broader range of preclinical and clinical investigations.
Table 1: In Vitro Efficacy against Angiostrongylus cantonensis
| Parameter | This compound & Derivatives | Albendazole |
| Larval Stage Tested | L1 (First-stage larvae), L3 (Third-stage larvae) | L3 (Third-stage larvae) |
| EC50 (L1 larvae) | 4.2 µM - 9.3 µM (for various derivatives)[4] | 11.3 µM[5] |
| EC50 (L3 larvae) | 8.6 µM - 18.1 µM (for most effective derivatives)[4] | Not explicitly reported as EC50, but demonstrated efficacy at 1 mM[6] |
| Observed Effect | Larval death[3] | Larval death and reduced motility[6] |
Table 2: Mechanism of Action
| Feature | This compound | Albendazole |
| Primary Mechanism | Not fully elucidated. Anthelmintic activity appears to be independent of its antihistaminic (H1 receptor) action and may involve parasite-specific targets.[3] The parent compound, cinnarizine, is a calcium channel blocker.[7][8] | Inhibition of β-tubulin polymerization, disrupting microtubule formation in the parasite.[9] |
| Key Molecular Target | Unknown in A. cantonensis. | β-tubulin[9] |
Table 3: Clinical and Safety Profile
| Aspect | This compound | Albendazole |
| Clinical Use for Neuroangiostrongyliasis | None. Investigational use only. | Widely used, often in combination with corticosteroids.[1][2] |
| Safety Profile | No clinical safety data for neuroangiostrongyliasis. As an antihistamine, potential side effects include sedation and dizziness.[7] Preclinical studies showed no toxicity to mammalian cells at effective concentrations.[4] | Generally well-tolerated. Potential for bone marrow suppression and liver function abnormalities with long-term use.[2][10] The primary concern in neuroangiostrongyliasis is the potential for exacerbating inflammation due to rapid larval death, leading to the recommendation of co-administration with corticosteroids.[1][2] |
| Blood-Brain Barrier Penetration | The parent compound, cinnarizine, is known to cross the blood-brain barrier.[3] | Yes, it achieves therapeutic concentrations in the central nervous system.[1] |
Experimental Protocols
In Vitro Anthelmintic Assay for Angiostrongylus cantonensis Larvae
This protocol outlines the general methodology used to assess the in vitro efficacy of compounds against A. cantonensis larvae, based on published studies.
1. Larval Preparation:
-
Third-stage larvae (L3) of A. cantonensis are isolated from infected intermediate hosts (e.g., snails or slugs).[6]
-
First-stage larvae (L1) can be obtained from the feces of infected rats.[3]
-
Larvae are washed and suspended in a suitable medium, such as tap water or specific culture media.[11]
2. Compound Preparation:
-
The test compounds (this compound, albendazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[6]
-
Serial dilutions are prepared to achieve the desired final concentrations for the assay.
3. Assay Procedure:
-
A defined number of larvae (e.g., 30-50) are added to each well of a multi-well plate (e.g., 96-well or 384-well).[11]
-
The test compounds at various concentrations are added to the wells.
-
Control groups include a negative control (vehicle, e.g., DMSO in medium) and a positive control (a known effective anthelmintic or heat-killed larvae).[12]
-
The plates are incubated at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 24, 48, 72 hours).[3][12]
4. Viability Assessment:
-
Motility: Larval movement is observed under a microscope. Lack of movement is an initial indicator of efficacy.[6]
-
Viability Staining: Propidium iodide (PI) staining is used for a more definitive assessment of larval death. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter dead cells, staining their nuclei red.[6][11][13]
-
Larvae are incubated with PI solution, and fluorescence is observed using a fluorescence microscope.[11][12]
-
The percentage of dead (PI-positive) larvae is quantified for each concentration of the test compound.
5. Data Analysis:
-
The percentage of larval mortality is calculated for each concentration.
-
The EC50 (half-maximal effective concentration) values are determined by plotting the concentration-response curves.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Experimental Design Visualizations
The following diagrams, generated using the DOT language, illustrate the known mechanism of action for albendazole, the potential mechanism for this compound, and the experimental workflow for in vitro larval viability assays.
Caption: Mechanism of action of Albendazole.
Caption: Potential mechanism of action of this compound.
Caption: Experimental workflow for in vitro larval viability assay.
Discussion and Future Directions
The comparison between this compound and albendazole for neuroangiostrongyliasis highlights the significant gap between a promising preclinical candidate and an established clinical treatment. Albendazole's role in therapy is supported by a substantial body of evidence, despite ongoing debate about the optimal timing of administration and the necessity of concurrent corticosteroid use to manage inflammation.[1][2] A systematic analysis of clinical reports and animal studies provides strong support for the safe and effective use of benzimidazole anthelmintics, particularly albendazole-corticosteroid co-therapy.[2][10]
This compound, on the other hand, represents a novel avenue of investigation. Its in vitro activity against A. cantonensis larvae is a crucial first step.[3] The fact that its parent compound, cinnarizine, can cross the blood-brain barrier is a highly desirable characteristic for a neuro-targeted therapeutic.[3] Furthermore, the suggestion that its anthelmintic mechanism is distinct from its antihistamine effect opens the door to a new class of anthelmintics.[3]
However, the path from these initial findings to clinical application is long and requires rigorous investigation. Future research should focus on:
-
In vivo efficacy studies: Animal models of neuroangiostrongyliasis are essential to determine if the in vitro effects of this compound translate to a therapeutic benefit in a living organism.
-
Mechanism of action elucidation: Identifying the specific molecular target of this compound in A. cantonensis will be critical for understanding its mode of action and for potential lead optimization.
-
Pharmacokinetic and safety profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its safety profile, particularly concerning potential neurological side effects.
-
Efficacy against different larval stages: The current data for this compound is primarily on L1 and L3 larvae.[4][5] Studies on later larval stages that are present in the central nervous system would be more clinically relevant.
References
- 1. Management of Rat Lungworm Disease (Neuroangiostrongyliasis) Using Anthelmintics: Recent Updates and Recommendations | MDPI [mdpi.com]
- 2. Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - ACS Infectious Diseases - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro efficacy of anthelmintics on Angiostrongylus cantonensis L3 larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaurpharma.com [centaurpharma.com]
- 8. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a death assay for Angiostrongylus cantonensis larvae (L3) using propidium iodide in a rat model (Rattus norvegicus) | Parasitology | Cambridge Core [cambridge.org]
- 12. In vitro comparison of treatments and commercially available solutions on mortality of Angiostrongylus cantonensis third-stage larvae | Parasitology | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
Clocinizine's Antiparasitic Action: A Comparative Analysis Across Parasite Species
A deep dive into the validated and potential mechanisms of Clocinizine, offering a comparative guide for researchers in parasitology and drug development. This report synthesizes existing experimental data on this compound's efficacy against various parasites, details the methodologies for its assessment, and proposes its mechanism of action through key signaling pathways.
This compound, a chlorinated analogue of the first-generation antihistamine cinnarizine, has emerged as a promising broad-spectrum antiparasitic agent. Its activity has been validated in several helminth species, and its proposed mechanism of action suggests potential efficacy against a wider range of protozoan parasites. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate further research and drug development.
Comparative Efficacy of this compound
This compound has demonstrated significant efficacy against the helminth parasites Schistosoma mansoni and Angiostrongylus cantonensis. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Efficacy
| Parasite Species | Assay Type | Metric | Value (µM) | Reference Compound | Reference Value (µM) |
| Schistosoma mansoni | Adult worm viability | EC50 | 4.6 | Praziquantel | 0.9 - 2.0 |
| Angiostrongylus cantonensis | L1 larvae viability | EC50 | 4.2 | Ivermectin | 1.6 |
| Angiostrongylus cantonensis | L3 larvae viability | EC50 | 8.6 - 18.1 | Albendazole | 11.3 |
In Vivo Efficacy
| Parasite Species | Host Model | This compound Dose | Efficacy Metric | Result | Reference Compound | Reference Efficacy |
| Schistosoma mansoni | Murine | 400 mg/kg (single dose) | Worm burden reduction | 86% | Praziquantel (400 mg/kg) | 90% |
| Schistosoma mansoni | Murine | 400 mg/kg (single dose) | Egg production reduction | 89% | Praziquantel (400 mg/kg) | 84% |
Validation in Different Parasite Species
Schistosoma mansoni (Blood Fluke)
This compound exhibits potent activity against both adult male and female S. mansoni worms in vitro, with an EC50 value of 4.6 µM.[1][2] In a murine model of schistosomiasis, a single oral dose of 400 mg/kg resulted in a significant reduction in worm burden (86%) and egg production (89%), comparable to the standard-of-care drug, praziquantel.[1]
Angiostrongylus cantonensis (Rat Lungworm)
Against the larval stages of A. cantonensis, the causative agent of neuroangiostrongyliasis, this compound has shown potent in vitro efficacy. It was the most potent compound against L1 larvae with an EC50 of 4.2 μM and also demonstrated activity against the infective L3 larvae.[3] This suggests its potential as a therapeutic agent for this neglected tropical disease.
Plasmodium, Toxoplasma, and Cryptosporidium (Protozoan Parasites)
Currently, there is a lack of direct experimental data on the efficacy of this compound against protozoan parasites such as Plasmodium falciparum, Toxoplasma gondii, and Cryptosporidium parvum. However, based on its proposed mechanism of action as a calcium channel blocker and H1 histamine receptor antagonist, its potential activity against these parasites warrants investigation. The parent compound of this compound, cinnarizine, and other antihistamines like clemastine have shown activity against Plasmodium and Toxoplasma.[4][5] Clemastine, for instance, targets the chaperonin TRiC/CCT in P. falciparum, leading to disrupted tubulin folding.[4] Given that calcium signaling is crucial for various processes in these parasites, including motility, invasion, and egress, a calcium channel blocker like this compound could potentially disrupt these vital functions.
Proposed Mechanism of Action
The precise molecular targets of this compound in parasites are yet to be fully elucidated. However, based on the known pharmacology of its parent compound, cinnarizine, a dual mechanism of action is proposed:
-
Calcium Channel Blockade: Cinnarizine is a known L-type and T-type voltage-gated calcium channel blocker.[6][7] In parasites like Schistosoma mansoni, calcium homeostasis is critical for neuromuscular function, and disruption of calcium channels leads to paralysis and tegumental damage.[4] It is hypothesized that this compound shares this property, and the addition of a chlorine atom may enhance its binding affinity to parasite-specific calcium channels.
-
Histamine H1 Receptor Antagonism: Cinnarizine also acts as an H1 histamine receptor antagonist.[6][8] While the role of histamine signaling in all parasites is not fully understood, studies have shown that histamine receptors are present in some helminths and that their blockade can impact parasite survival.[3]
The enhanced potency of this compound compared to cinnarizine is likely due to the chlorine substitution, which may increase its lipophilicity and ability to penetrate parasite membranes and interact with its molecular targets.[2]
References
- 1. Calcium channels of schistosomes: unresolved questions and unexpected answers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.umass.edu [bio.umass.edu]
- 4. Antischistosomal activity of a calcium channel antagonist on schistosomula and adult Schistosoma mansoni worms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new class of phenazines with activity against a chloroquine resistant Plasmodium falciparum strain and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine 1 Receptor Blockade Enhances Eosinophil-Mediated Clearance of Adult Filarial Worms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Clocinizine and Other Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Clocinizine, a first-generation antihistamine, and other prominent antihistamines. While direct experimental data on the anti-inflammatory effects of this compound is limited in publicly available literature, this report synthesizes information on its presumed mechanisms based on its classification and compares them with the well-documented anti-inflammatory actions of other first and second-generation antihistamines. The information is supported by a review of experimental data and detailed methodologies for key assays.
Introduction to Antihistamines and Inflammation
Antihistamines are traditionally known for their role in blocking the H1 receptor, thereby alleviating the symptoms of allergic reactions. However, a growing body of evidence, particularly for second-generation antihistamines, reveals that their therapeutic effects extend beyond simple receptor antagonism to include significant anti-inflammatory properties. These properties are attributed to their ability to modulate the expression and release of various inflammatory mediators, including cytokines, chemokines, and cellular adhesion molecules.
This compound is classified as a first-generation antihistamine belonging to the diphenylmethylpiperazine class[1]. Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to sedative effects[2]. While specific studies detailing its anti-inflammatory profile are scarce, its mechanism is believed to involve the modulation of the NF-κB pathway, a key regulator of inflammation[3].
Comparative Anti-inflammatory Mechanisms
The anti-inflammatory actions of antihistamines can be broadly categorized into H1-receptor-dependent and -independent mechanisms.
This compound (First-Generation Diphenylmethylpiperazine):
Based on its classification, this compound's anti-inflammatory action is likely mediated through the H1 receptor and potentially involves:
-
Inhibition of NF-κB Activation: By interfering with the H1 receptor signaling cascade, this compound may reduce the activity of the transcription factor NF-κB. This, in turn, can lead to a decrease in the production of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors[3].
-
Mast Cell Stabilization: At higher concentrations, some first-generation antihistamines can stabilize mast cells, reducing the release of histamine and other pro-inflammatory mediators[3].
Other First-Generation Antihistamines (e.g., Diphenhydramine, Chlorpheniramine):
These agents share a similar presumed mechanism of NF-κB inhibition through H1-receptor antagonism. However, their clinical utility as anti-inflammatory agents is often limited by their sedative and anticholinergic side effects[2][4].
Second-Generation Antihistamines (e.g., Cetirizine, Loratadine, Desloratadine, Fexofenadine):
These newer agents are more selective for peripheral H1 receptors and have a much lower propensity to cause sedation[5]. Their anti-inflammatory effects are more extensively documented and include:
-
Downregulation of Pro-inflammatory Cytokines and Chemokines: Second-generation antihistamines have been shown to inhibit the release of cytokines such as IL-4, IL-6, IL-8, and TNF-α from various immune cells[6][7].
-
Reduced Expression of Cellular Adhesion Molecules: They can decrease the expression of molecules like ICAM-1 on endothelial and epithelial cells, which is crucial for the recruitment of inflammatory cells to the site of an allergic reaction[8][9].
-
Inhibition of Inflammatory Cell Chemotaxis: Some second-generation antihistamines can inhibit the migration of eosinophils and other inflammatory cells[10].
Data Presentation: Comparative Efficacy
The following tables summarize available quantitative data on the anti-inflammatory effects of various antihistamines. It is important to note the absence of specific data for this compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Release
| Antihistamine | Cell Type | Cytokine Inhibited | IC50 / % Inhibition | Reference |
| Desloratadine | Human Mast Cells | IL-4, IL-13 | More potent than histamine and LTC4 inhibition | [6] |
| Human Mast Cells | TNF-α | ~60% inhibition | [6] | |
| Cetirizine | Human Mast Cells | TNF-α | Less potent than Desloratadine | [6] |
| Peripheral Blood T-cells | IFN-γ | Significant suppression | [11][12] | |
| Loratadine | Human Mast Cells | TNF-α | Significant inhibition | [7] |
| Fexofenadine | Peripheral Blood T-cells | IFN-γ | Significant suppression | [11][12] |
Table 2: Effect on Cellular Adhesion Molecule Expression
| Antihistamine | Cell Type | Adhesion Molecule | Effect | Reference |
| Cetirizine | Epithelial Cells | ICAM-1 | Reduced expression | [11] |
| Loratadine | Epithelial Cells | ICAM-1 | Reduced expression | [11] |
| Fexofenadine | Epithelial Cells | ICAM-1 | Reduced expression | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Cytokine Release Assay (ELISA)
Objective: To quantify the inhibition of pro-inflammatory cytokine release from immune cells by antihistamines.
Methodology:
-
Cell Culture: Human mast cells (e.g., HMC-1 cell line) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test antihistamine (e.g., this compound, Cetirizine) or a vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or phorbol myristate acetate [PMA] and a calcium ionophore) to induce cytokine production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the antihistamine is calculated relative to the vehicle-treated, stimulated control.
Cellular Adhesion Molecule Expression Assay (Flow Cytometry)
Objective: To assess the effect of antihistamines on the expression of cellular adhesion molecules on the surface of cells.
Methodology:
-
Cell Culture: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or epithelial cells are grown to confluence in culture plates.
-
Treatment: Cells are treated with a pro-inflammatory cytokine (e.g., TNF-α) in the presence or absence of the test antihistamine for a specified duration (e.g., 24 hours).
-
Cell Detachment: Cells are gently detached from the plate using a non-enzymatic cell dissociation solution.
-
Antibody Staining: The cells are incubated with a fluorescently labeled monoclonal antibody specific for the adhesion molecule of interest (e.g., anti-ICAM-1-FITC).
-
Flow Cytometry: The fluorescence intensity of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is used to quantify the level of adhesion molecule expression. A reduction in MFI in the antihistamine-treated group compared to the cytokine-only treated group indicates inhibition.
NF-κB Activation Assay (Reporter Gene Assay)
Objective: To determine if an antihistamine can inhibit the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or green fluorescent protein).
-
Treatment: The transfected cells are pre-treated with the test antihistamine followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: A decrease in reporter gene activity in the presence of the antihistamine indicates inhibition of the NF-κB pathway.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Antihistamine Anti-inflammatory Signaling Pathway.
Caption: Experimental Workflow for Cytokine Release Assay.
Caption: Workflow for Cellular Adhesion Molecule Expression Assay.
Conclusion
While this compound, as a first-generation antihistamine, is presumed to possess anti-inflammatory properties primarily through H1-receptor-mediated inhibition of the NF-κB pathway, there is a clear lack of direct experimental evidence to quantify these effects. In contrast, second-generation antihistamines have a well-established profile of anti-inflammatory actions that contribute to their clinical efficacy in allergic diseases. These agents have been shown to modulate key inflammatory processes, including cytokine release and cellular adhesion.
Further research is warranted to elucidate the specific anti-inflammatory profile of this compound and other first-generation antihistamines. Such studies would be valuable for a more comprehensive understanding of the therapeutic potential of this class of drugs beyond their antihistaminergic effects. The experimental protocols and comparative data presented in this guide provide a framework for future investigations in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antihistamines: How they work, types, and side effects [medicalnewstoday.com]
- 3. PathWhiz [pathbank.org]
- 4. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine regulation of cellular adhesion molecule expression in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adhesion molecule expression and regulation on cells of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of eosinophil chemotaxis by a new antiallergic compound (cetirizine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Antihistamines in Preclinical Models with a Focus on Clocinizine
For Researchers, Scientists, and Drug Development Professionals
Clocinizine is classified as a first-generation diphenylmethylpiperazine H1-antihistamine.[1] Its primary mechanism of action involves competitive antagonism of histamine H1 receptors.[1] This action helps to mitigate inflammatory responses in conditions such as allergic rhinitis and urticaria.[1] Furthermore, this compound has been shown to reduce the activity of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[1] This interference decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[1] Like other first-generation antihistamines, this compound can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.[1]
Comparative Preclinical Therapeutic Index of Antihistamines
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses.
The therapeutic index is calculated as:
TI = Toxic Dose (TD50) / Effective Dose (ED50)
In preclinical studies, this is often represented as:
TI = Lethal Dose 50 (LD50) / Effective Dose 50 (ED50)
-
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the tested animal population.
-
ED50 (Effective Dose 50): The dose that produces a therapeutic effect in 50% of the population.
The following tables summarize the available preclinical LD50 and ED50 data for a selection of first and second-generation antihistamines in common preclinical models (mice and rats). This data allows for a comparative assessment of their therapeutic indices.
Table 1: Preclinical Toxicity Data (LD50) of Selected Antihistamines
| Drug | Generation | Animal Model | Route of Administration | LD50 (mg/kg) |
| This compound | First | Data Not Available | Data Not Available | Data Not Available |
| Chlorpheniramine | First | Mouse | Oral | 121 - 130[2][3] |
| Rat | Oral | 118 - 306[1][2][3] | ||
| Cetirizine | Second | Mouse | Oral | 237[4] |
| Rat | Oral | 562[4] | ||
| Loratadine | Second | Mouse | Oral | >5000[5] |
| Rat | Oral | >5000[5][6][7] | ||
| Fexofenadine | Second | Mouse | Oral | >4500 - >5000[8] |
| Rat | Oral | >5146[8][9] |
Table 2: Preclinical Efficacy Data (ED50) of Selected Antihistamines
| Drug | Generation | Animal Model | Efficacy Endpoint | ED50 (mg/kg) |
| This compound | First | Data Not Available | Data Not Available | Data Not Available |
| Chlorpheniramine | First | Mouse | Histamine-induced paw edema | 9.6[6] |
| Cetirizine | Second | Guinea Pig | Histamine-induced bronchospasm | 0.1[10] |
| Loratadine | Second | Mouse | Histamine-induced paw edema | 1.3[6] |
| Guinea Pig | Histamine-induced bronchospasm | 0.19[7] | ||
| Fexofenadine | Second | Guinea Pig | Antigen-induced bronchospasm | Data Not Available |
Table 3: Calculated Preclinical Therapeutic Index of Selected Antihistamines (Oral Route)
| Drug | Generation | Animal Model | Calculated Therapeutic Index (LD50/ED50) |
| This compound | First | Data Not Available | Data Not Available |
| Chlorpheniramine | First | Mouse | ~12.6 - 13.5 |
| Cetirizine | Second | Mouse/Guinea Pig | >2370 (based on mouse LD50 and guinea pig ED50) |
| Loratadine | Second | Mouse | >3846 |
| Fexofenadine | Second | Mouse | Data Not Available for direct calculation |
Note: The therapeutic index for Cetirizine is an estimation based on data from different species and should be interpreted with caution.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The acute oral toxicity of a compound is typically determined in rodents following the guidelines established by the Organisation for Economic Co-operation and Development (OECD), such as OECD Guidelines 420, 423, or 425.
Experimental Workflow for Acute Oral Toxicity (Based on OECD Guideline 423):
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Methodology:
-
Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
-
Housing: Animals are housed in standard laboratory conditions with access to food and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume administered is kept constant.
-
Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.
Assessment of Antihistaminic Efficacy (ED50)
The in vivo efficacy of antihistamines is commonly assessed by their ability to inhibit histamine-induced reactions.
Experimental Workflow for Histamine-Induced Wheal and Flare Test:
Caption: Workflow for Histamine-Induced Wheal and Flare Test.
Methodology:
-
Animals: Guinea pigs are commonly used for this assay.
-
Drug Administration: The test antihistamine is administered orally or via another relevant route at various doses. A control group receives the vehicle.
-
Histamine Challenge: After a specific period to allow for drug absorption, a fixed concentration of histamine is injected intradermally into the shaved skin of the animal.
-
Measurement: The area of the resulting wheal (swelling) and flare (redness) is measured at peak response time.
-
Calculation of Inhibition: The percentage inhibition of the wheal and flare response is calculated for each dose group compared to the vehicle control.
-
ED50 Determination: The ED50 is the dose of the antihistamine that causes a 50% reduction in the histamine-induced wheal and flare response.
Signaling Pathway
The primary mechanism of action for H1-antihistamines is the competitive antagonism of the histamine H1 receptor. This prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.
Simplified Signaling Pathway of H1-Antihistamines:
Caption: Simplified H1-Antihistamine Signaling Pathway.
Conclusion
While specific preclinical therapeutic index data for this compound is not publicly available, a comparative analysis of related first and second-generation antihistamines provides valuable insights for researchers. The data indicates that second-generation antihistamines, such as Cetirizine and Loratadine, generally possess a significantly wider therapeutic margin in preclinical models compared to the first-generation antihistamine, Chlorpheniramine. This is primarily due to their higher LD50 values, indicating lower acute toxicity.
The experimental protocols outlined provide a standardized framework for assessing the therapeutic index of novel antihistamine candidates. The determination of both efficacy (ED50) and toxicity (LD50) in relevant preclinical models is crucial for the early-stage evaluation of the safety and potential therapeutic utility of these compounds. Further studies would be required to determine the specific therapeutic index of this compound and to fully characterize its preclinical safety and efficacy profile in direct comparison to other antihistamines.
References
- 1. SMPDB [smpdb.ca]
- 2. This compound | C26H27ClN2 | CID 5375618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | 39245-23-3 | Benchchem [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical pharmacology of FMPD [6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]: a potential novel antipsychotic with lower histamine H1 receptor affinity than olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Practice Guidelines : Antihistamine poisoning [rch.org.au]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Clocinizine
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Clocinizine, an antihistamine, requires meticulous disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety protocols and regulatory standards.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a controlled laboratory environment. When preparing for disposal, all personnel must wear standard personal protective equipment (PPE) to minimize exposure risks. This includes:
-
Chemical-resistant gloves: Nitrile or other appropriate gloves should be worn to prevent skin contact.
-
Safety glasses or goggles: Eye protection is essential to shield against splashes or airborne particles.
-
Lab coat: A lab coat protects street clothes and skin from contamination.
-
Respiratory protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator should be utilized.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including compounds like this compound, is governed by stringent regulations to protect public health and the environment.[1][2] In the United States, several federal agencies oversee these regulations:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] In 2019, the EPA enacted the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" rule, commonly known as Subpart P, which provides specific handling and disposal requirements for healthcare facilities.[2][3] A key provision of Subpart P is the prohibition of sewering hazardous waste pharmaceuticals.[2]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion. While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any research compound.
State and local regulations may also apply and can be more stringent than federal laws.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a critical first step.
Quantitative Data on Pharmaceutical Waste Disposal
The following table summarizes key quantitative and categorical data related to pharmaceutical waste disposal regulations and practices.
| Parameter | Guideline/Regulation | Source |
| Hazardous Waste Generator Status | Under Subpart P, hazardous waste pharmaceuticals no longer count toward a healthcare facility's generator status. | [2] |
| Container Color Coding | Black: RCRA hazardous pharmaceutical waste. Blue or White: Non-RCRA pharmaceutical waste. | |
| DEA "Non-Retrievable" Standard | Controlled substances must be rendered "non-retrievable," meaning they cannot be transformed to a physical or chemical state or form that would allow them to be used. | |
| Household Disposal Mixture | Mix medication with an undesirable substance (e.g., dirt, cat litter, used coffee grounds) before placing in a sealed bag in the trash. | [4][5] |
| Flushing | Only specific medications on the FDA's "flush list" should be disposed of by flushing. This is generally not recommended for most pharmaceuticals due to environmental concerns. | [1][5][6] |
Experimental Protocols for Disposal
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
Step 1: Waste Classification
-
Consult your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste classification for this compound. While a specific Safety Data Sheet (SDS) for this compound was not identified, it should be treated as potentially hazardous waste. The SDS for similar compounds often indicates that they are very toxic to aquatic life with long-lasting effects.[7]
Step 2: Waste Segregation and Collection
-
All this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Use containers that are chemically compatible with this compound.
-
The container should be labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution.
Step 3: Container Management
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[8] This area should be well-ventilated and have secondary containment to prevent environmental release in the event of a spill.[8]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container by a licensed and reputable hazardous waste management company.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[9] Improper disposal can lead to environmental contamination.[6][9]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Wear Appropriate PPE: Before cleaning up the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Collect the Waste: Carefully collect the spilled material and any contaminated cleaning supplies and place them in the designated hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[8]
-
Report the Spill: Report the spill to your supervisor and EHS department in accordance with your institution's policies.
Diagram of this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research community.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. dea.gov [dea.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling Clocinizine
Essential Safety and Handling Guide for Clocinizine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is synthesized from information on structurally similar first-generation antihistamines, including Meclozine Hydrochloride, and general best practices for handling chemical and pharmaceutical compounds. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), and operational and disposal plans to ensure a safe laboratory environment.
Hazard Summary and Classification
This compound is a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1][2] While specific toxicity data is limited, compounds in this class may cause central nervous system depression or stimulation, and anticholinergic effects.[3] Ingestion of antihistamines can lead to toxicity, with symptoms appearing within two hours.[4]
Potential Hazards of Structurally Similar Compounds:
| Hazard Type | Description |
| Acute Oral Toxicity | Harmful if swallowed. Overdose may result in CNS depression or stimulation.[3] |
| Skin Irritation | May cause skin irritation upon prolonged contact.[5] |
| Eye Irritation | Dust or solutions may cause eye irritation or burns.[5] |
| Respiratory Tract Irritation | Inhalation of dust may irritate the respiratory tract.[5] |
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure risk. The following recommendations are based on general guidelines for handling hazardous pharmaceutical compounds.
| Risk Level | Minimum PPE Required |
| Low Risk (e.g., handling intact tablets) | - Single pair of nitrile gloves |
| Moderate Risk (e.g., preparing solutions) | - Double pair of nitrile gloves - Disposable gown - Safety glasses with side shields or goggles |
| High Risk (e.g., handling powder outside containment, cleaning spills) | - Double pair of nitrile gloves - Impermeable disposable gown - Face shield and goggles - Appropriate respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) for significant aerosolization potential) |
Experimental Protocols: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or creating solutions.
-
Avoid generating dust.
-
Use mechanical ventilation to control dust if a fume hood is not available.[3]
-
Wash hands thoroughly with soap and water before and after handling.
-
Avoid contact with skin, eyes, and clothing.[5]
Storage:
-
Store in a dry, cool, and well-ventilated place.[3]
-
Keep containers tightly closed and avoid residue on the external surfaces.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Spill Response:
| Step | Action |
| 1. Evacuate | Immediately evacuate the affected area. |
| 2. Notify | Inform your supervisor and institutional safety office. |
| 3. Secure | Restrict access to the spill area. |
| 4. PPE | Don appropriate PPE before re-entering the area. |
| 5. Containment & Cleanup | For small spills, use an industrial vacuum cleaner with a HEPA filter or dampen the material to avoid airborne dust and collect with absorbent material.[3] Place in a sealed, labeled container for disposal. |
| 6. Decontamination | Thoroughly clean the spill area with soap and water. |
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[3]
-
Eye Contact: Flush eyes with large volumes of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed by a medical professional.[3]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Unused Product: Do not dispose of down the drain unless specifically instructed by your institution's environmental health and safety office. The preferred method is through a licensed hazardous waste disposal company.
-
Contaminated Materials: Gloves, gowns, and other disposable materials that have come into contact with this compound should be placed in a sealed, labeled hazardous waste container.
-
General Guidance: For unused medicines where a take-back program is not available, the FDA recommends mixing the substance with an undesirable material like used coffee grounds or cat litter, placing it in a sealed bag, and disposing of it in the household trash.[6][7] However, for a laboratory setting, consult your institution's specific disposal procedures.
Visual Workflow for Chemical Spill Response
The following diagram outlines the procedural steps for safely managing a chemical spill involving this compound.
Caption: Workflow for handling a this compound chemical spill.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. Antihistamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labelsds.com [labelsds.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
